(2-Chloro-4,5-difluorophenyl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBQEWYEJDAYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288154-93-8 | |
| Record name | (2-CHLORO-4,5-DIFLUOROPHENYL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Chloro-4,5-difluorophenyl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-4,5-difluorophenyl)methanol is a halogenated aromatic alcohol that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of chloro and difluoro substituents on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents. The presence of halogen atoms can significantly influence a molecule's lipophilicity, binding affinity to biological targets, and metabolic pathways, making halogenated intermediates like this one crucial tools in the development of new pharmaceuticals.[1][2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 288154-93-8 | [1][4] |
| Molecular Formula | C₇H₅ClF₂O | [1][4] |
| Molecular Weight | 178.56 g/mol | [1] |
| Physical Form | Solid | [4] |
| Predicted Boiling Point | 230.8 ± 35.0 °C at 760 mmHg | [] |
| Predicted Density | 1.444 ± 0.06 g/cm³ | [] |
| Purity | ≥97% | [1][4] |
Structure:
Figure 1: Chemical structure of this compound.
Spectroscopic Data
Mass Spectrometry (Predicted): The predicted mass spectrum provides insight into the fragmentation pattern of the molecule.
| Adduct | m/z |
| [M+H]⁺ | 179.00698 |
| [M+Na]⁺ | 200.98892 |
| [M-H]⁻ | 176.99242 |
| [M+H-H₂O]⁺ | 160.99696 |
| [M]⁺ | 177.99915 |
| (Data from PubChemLite)[4] |
NMR Spectroscopy (Predicted): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The expected signals in the ¹H and ¹³C NMR spectra of this compound are as follows:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons and the methylene (-CH₂-) and hydroxyl (-OH) protons of the methanol group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the chloro and difluoro substituents.
-
¹³C NMR: The spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with the chemical shifts being characteristic of their electronic environments.
Synthesis Protocol
The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid. This method is a standard and reliable approach for the preparation of benzyl alcohols.
Figure 2: Synthetic pathway to this compound.
Experimental Protocol: Reduction of 2-Chloro-4,5-difluorobenzoic Acid
This protocol outlines a general procedure for the reduction of a substituted benzoic acid to the corresponding benzyl alcohol.
Materials:
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-chloro-4,5-difluorobenzoic acid (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the reducing agent (LiAlH₄ or BH₃·THF, appropriate molar excess) in anhydrous THF to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Chemical Reactivity and Stability
This compound exhibits reactivity typical of a primary benzyl alcohol. The hydroxyl group can undergo various transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. The electron-withdrawing nature of the chloro and difluoro substituents on the aromatic ring can influence the reactivity of both the hydroxyl group and the aromatic ring itself.
Storage and Handling:
This compound is a solid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is advisable to handle the compound in a chemical fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated organic compounds are of great importance in the pharmaceutical industry. The introduction of chlorine and fluorine atoms into a molecule can significantly alter its biological activity, metabolic stability, and pharmacokinetic profile.[2][3]
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. As a versatile building block, it can be utilized in the synthesis of a wide range of compounds for screening in drug discovery programs. The chloro and difluoro substitution pattern can be exploited to fine-tune the properties of lead compounds in medicinal chemistry projects.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its physical and chemical properties, a robust synthesis protocol, and a discussion of its potential applications. Armed with this information, researchers can effectively utilize this compound as a key building block in the synthesis of novel and potentially therapeutic molecules.
References
- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Chloro-4,5-difluorobenzyl alcohol | 288154-93-8 [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. rsc.org [rsc.org]
- 8. (2-chloro-5-ethoxy-4-fluorophenyl)methanol - CAS:2387202-59-5 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 9. spectrabase.com [spectrabase.com]
- 10. kaibangchem.com [kaibangchem.com]
An In-Depth Technical Guide to (2-Chloro-4,5-difluorophenyl)methanol: A Key Building Block in Modern Drug Discovery
Abstract
(2-Chloro-4,5-difluorophenyl)methanol, bearing the CAS Number 288154-93-8, is a halogenated aromatic alcohol that has emerged as a pivotal structural motif in medicinal chemistry. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific steric and electronic properties that are highly valuable in the design of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in the field of drug development. We will delve into its physicochemical characteristics, present a robust and detailed protocol for its synthesis via the reduction of its corresponding benzoic acid, offer an in-depth analysis of its spectroscopic signature for unambiguous identification, and critically, illustrate its strategic application as a key intermediate in the synthesis of advanced pharmaceutical agents such as the JAK1 inhibitor, Filgotinib. Safety protocols and handling considerations, based on data from its immediate precursor, are also provided to ensure safe laboratory practice.
Introduction and Strategic Importance
The strategic incorporation of halogen atoms, particularly fluorine, is a cornerstone of modern drug design. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime exemplar of a "Protein Degrader Building Block"[1] and a key precursor in multi-step syntheses. The specific arrangement of a chlorine atom ortho to the hydroxymethyl group, combined with vicinal fluorine atoms on the phenyl ring, creates a unique electronic and conformational profile. This profile is instrumental in its primary application: a precursor for constructing larger, more complex active pharmaceutical ingredients (APIs). Its most notable role is in the synthesis of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor developed for the treatment of inflammatory diseases, highlighting the industrial and therapeutic relevance of this molecule.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and process development. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 288154-93-8 | [1][2] |
| Molecular Formula | C₇H₅ClF₂O | [1][2] |
| Molecular Weight | 178.56 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 2-Chloro-4,5-difluorobenzyl alcohol | [2] |
| Physical Form | Solid | |
| Storage | Room temperature, sealed in dry conditions | [1] |
Synthesis and Purification Protocol
The most direct and efficient synthesis of this compound is achieved through the selective reduction of its corresponding carboxylic acid, 2-Chloro-4,5-difluorobenzoic acid (CAS: 110877-64-0). Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are highly effective reagents for this transformation, offering excellent chemoselectivity for the carboxylic acid moiety in the presence of other functional groups.
Reaction Scheme
Caption: Reduction of benzoic acid to benzyl alcohol.
Detailed Experimental Protocol
-
Rationale: This protocol utilizes borane-THF, a mild and selective reducing agent that readily converts carboxylic acids to primary alcohols. The reaction proceeds via a triacyloxyborane intermediate, which is subsequently hydrolyzed during the workup to release the final alcohol product. Tetrahydrofuran (THF) is the solvent of choice due to its ability to stabilize the borane reagent and its suitable boiling point for the reaction.
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Chloro-4,5-difluorobenzoic acid (10.0 g, 51.9 mmol).
-
Dissolution: Add anhydrous Tetrahydrofuran (THF, 100 mL) to the flask and stir until the acid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the borane reagent.
-
Reagent Addition: Slowly add a 1.0 M solution of Borane-THF complex in THF (114 mL, 114 mmol, 2.2 equivalents) dropwise via a syringe or an addition funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol (20 mL) to destroy excess borane. Vigorous hydrogen gas evolution will be observed.
-
Hydrolysis: Add 1 M aqueous HCl (50 mL) and stir the mixture for 1 hour at room temperature to hydrolyze the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford this compound as a white solid.
Spectroscopic Characterization (Predicted)
Due to the absence of publicly available experimental spectra, this section provides a predicted analysis based on established principles of NMR spectroscopy and mass spectrometry. This serves as a robust guide for the structural verification of the synthesized compound.
¹H NMR (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show three distinct signals:
-
δ ~7.35 ppm (1H, dd, J ≈ 8.8, 6.5 Hz): This signal corresponds to the aromatic proton at the C6 position (H-6). It will appear as a doublet of doublets due to coupling with the adjacent aromatic proton H-3 (meta coupling, ~2-3 Hz, often unresolved) and the fluorine at C-5 (para F-H coupling).
-
δ ~7.20 ppm (1H, dd, J ≈ 8.8, 7.5 Hz): This signal corresponds to the aromatic proton at the C3 position (H-3). It will appear as a doublet of doublets due to coupling with H-6 and the fluorine at C-4 (meta F-H coupling).
-
δ ~4.80 ppm (2H, s): This singlet corresponds to the two equivalent protons of the benzylic methylene group (-CH₂OH). This signal may appear as a triplet if there is slow proton exchange with the hydroxyl proton.
-
δ ~2.0-3.0 ppm (1H, broad s): A broad singlet for the hydroxyl proton (-OH), which is variable in position and may exchange with D₂O.
¹³C NMR (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will display seven unique carbon signals:
-
δ ~150-160 ppm (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 15 Hz): Aromatic C-4 and C-5, directly attached to fluorine, will appear far downfield with large one-bond C-F coupling and smaller two-bond C-F coupling.
-
δ ~130-140 ppm (d): Aromatic C-2, attached to chlorine. Its chemical shift is influenced by the halogen.
-
δ ~115-125 ppm (m): Aromatic C-1, C-3, and C-6 will appear in this region, with their signals split by coupling to the fluorine atoms.
-
δ ~60-65 ppm (s): The methylene carbon (-CH₂OH) signal.
¹⁹F NMR (376 MHz, CDCl₃)
The proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms:
-
δ ~ -115 to -140 ppm (d, JFF ≈ 20 Hz): One signal for either F-4 or F-5, appearing as a doublet due to coupling with the other fluorine atom. The exact chemical shift depends on the electronic environment.
-
δ ~ -115 to -140 ppm (d, JFF ≈ 20 Hz): A second doublet for the other fluorine atom. Aromatic F-F ortho coupling constants are typically around 20 Hz.[3]
Mass Spectrometry (EI)
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of one chlorine atom, this will appear as a characteristic doublet: one peak at m/z 178 (for ³⁵Cl) and another at m/z 180 (for ³⁷Cl) in an approximate 3:1 intensity ratio.
-
Fragmentation: A significant fragment will likely be observed at m/z 143, corresponding to the loss of the hydroxyl group and a hydrogen ([M-OH-H]⁺) or loss of chlorine [M-Cl]⁺. Another key fragment would be the tropylium-like ion resulting from the loss of the -CH₂OH group.
Application in the Synthesis of Filgotinib
This compound is not directly incorporated into the final Filgotinib structure. Instead, it serves as a stable precursor to a more reactive intermediate, typically the corresponding benzyl bromide. This two-step sequence is a common and robust strategy in medicinal chemistry to avoid handling and storing more lachrymatory and reactive benzyl halides.
The hydroxyl group is an excellent leaving group only after protonation, which is not compatible with many reaction conditions. Therefore, it is first converted to a better leaving group. A standard method is conversion to the benzyl bromide using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃). This reactive benzyl bromide is then used immediately in a nucleophilic substitution reaction.
In a plausible synthetic route to a key Filgotinib intermediate, the (2-Chloro-4,5-difluorophenyl)methyl bromide would be reacted with a suitable nucleophile to form a crucial C-C or C-N bond. For instance, a described synthesis of Filgotinib involves the Suzuki coupling of a boronic acid with a heterocyclic core, followed by conversion of a resulting benzyl alcohol to a benzyl bromide, which is then reacted with thiomorpholine dioxide to complete the molecule.[4] This highlights the critical role of the benzyl alcohol as the precursor to the reactive electrophile needed for the final coupling step.
Workflow: From Benzyl Alcohol to a Filgotinib Precursor
Caption: Key role of the alcohol as a stable precursor.
Safety and Handling
-
Hazard Statements:
-
H302 + H312: Harmful if swallowed or in contact with skin.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
P333 + P313: If skin irritation or a rash occurs: Get medical advice/attention.
-
-
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Ensure eyewash stations and safety showers are readily accessible.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that enables the efficient synthesis of complex and high-value pharmaceutical molecules. Its preparation from the corresponding benzoic acid is straightforward, and its characterization, while requiring careful analysis of NMR couplings, is unambiguous. The true value of this compound lies in its role as a stable, handleable precursor to more reactive species required for late-stage functionalization in drug synthesis, as exemplified by its potential application in the construction of Filgotinib. For medicinal chemists and process development scientists, a thorough understanding of the properties, synthesis, and application of such key intermediates is essential for the advancement of modern therapeutic discovery.
References
An In-depth Technical Guide to the Molecular Structure and Properties of (2-Chloro-4,5-difluorophenyl)methanol
Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a cornerstone of rational drug design. These substitutions can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] (2-Chloro-4,5-difluorophenyl)methanol emerges as a significant building block within this context. Its unique substitution pattern—a chlorine atom ortho to the methanol group and two adjacent fluorine atoms on the phenyl ring—offers a nuanced profile of steric and electronic effects. This guide provides an in-depth analysis of the molecular structure, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is key to its utility as a synthetic intermediate. A comprehensive understanding of its structural and electronic characteristics is paramount for predicting its reactivity and suitability for various applications.
Core Structural Features
This compound is a substituted benzyl alcohol with the chemical formula C₇H₅ClF₂O.[3] Its structure consists of a benzene ring substituted with a chloromethyl group, a chlorine atom, and two fluorine atoms.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 288154-93-8 | [4] |
| Molecular Formula | C₇H₅ClF₂O | [3] |
| Molecular Weight | 178.56 g/mol | [3] |
| Predicted XlogP | 1.9 | [5] |
| Boiling Point (Predicted) | 230.8±35.0°C at 760 mmHg | [6] |
| Density (Predicted) | 1.444±0.06 g/cm³ | [6] |
| Physical Form | Solid |
The Influence of Halogen Substitution on Molecular Properties
The presence and positioning of the halogen atoms in this compound are not arbitrary. Each substitution plays a critical role in defining the molecule's overall characteristics:
-
Fluorine Atoms (at C4 and C5): The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect on the phenyl ring. This can influence the acidity of the benzylic proton and the reactivity of the aromatic ring towards electrophilic substitution. Furthermore, fluorine substitution is known to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[1][2] The presence of fluorine can also modulate the lipophilicity of the molecule, a critical parameter for drug absorption and distribution.[7]
-
Chlorine Atom (at C2): The chlorine atom, positioned ortho to the methanol group, introduces both steric and electronic effects. Its larger size compared to hydrogen can create steric hindrance around the benzylic alcohol, potentially influencing its reactivity and conformational preferences. Electronically, chlorine is also electron-withdrawing, further modifying the electron density of the aromatic ring.
The combined electronic effects of the chloro and difluoro substituents are anticipated to lower the pKa of the hydroxyl group compared to unsubstituted benzyl alcohol, making it a better hydrogen bond donor.[1]
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-chloro-4,5-difluorobenzaldehyde. This transformation is typically achieved with high efficiency and selectivity using a mild reducing agent such as sodium borohydride (NaBH₄).
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of 2-Chloro-4,5-difluorobenzaldehyde
This protocol is a representative procedure for the synthesis of this compound, based on established methods for the reduction of aromatic aldehydes.
Materials:
-
2-Chloro-4,5-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4,5-difluorobenzaldehyde (1 equivalent) in methanol (10-15 mL per gram of aldehyde). Cool the solution to 0°C in an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (1.2-1.5 equivalents) to the solution in small portions. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization, if necessary.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the solid product can also be used as an indicator of purity.
Spectroscopic Characterization
While a dedicated, publicly available full dataset for this compound is not readily accessible, its spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and hydroxyl protons.
-
Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-7.5 ppm), each integrating to one proton. Due to the substitution pattern, these protons will likely appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and chlorine atoms.
-
Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) integrating to two protons, typically in the range of δ 4.5-4.8 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically appearing between δ 1.5-3.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the electronegativity of the halogen substituents, and the signals for the fluorine- and chlorine-bearing carbons will exhibit characteristic splitting patterns due to C-F and C-Cl coupling.
-
Benzylic Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-65 ppm.
FT-IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[8]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.
-
C-F and C-Cl Stretches: Strong absorptions in the fingerprint region, typically below 1300 cm⁻¹.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be influenced by the halogen atoms, with characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for benzyl alcohols include the loss of water [M-H₂O]⁺, the loss of the hydroxyl radical [M-OH]⁺, and cleavage of the benzylic C-C bond to form a stable benzylic cation.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[9][10] Its utility stems from the ability to further functionalize the benzylic alcohol.
Potential Synthetic Transformations
Caption: Potential synthetic transformations of the title compound.
-
Oxidation to Aldehyde: The benzylic alcohol can be readily oxidized back to 2-chloro-4,5-difluorobenzaldehyde, which is a versatile precursor for the synthesis of various heterocycles and other functional groups.
-
Ether and Ester Formation: The hydroxyl group can participate in etherification and esterification reactions to introduce a wide range of substituents, allowing for the fine-tuning of a molecule's properties.
-
Conversion to Halide and Nucleophilic Substitution: The alcohol can be converted to a more reactive leaving group, such as a benzyl halide. This allows for subsequent nucleophilic substitution reactions to introduce nitrogen, sulfur, or other carbon-based functionalities.
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents where the modulation of electronic and steric properties is crucial for achieving desired biological activity.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
Conclusion
This compound represents a strategically designed molecular building block with significant potential in the field of drug discovery and development. Its unique combination of chloro and difluoro substitutions on the phenyl ring imparts a distinct set of electronic and steric properties that can be leveraged to synthesize novel compounds with tailored biological activities. This guide has provided a comprehensive overview of its molecular structure, a reliable synthetic protocol, and an analysis of its potential applications. As the demand for more sophisticated and effective therapeutic agents continues to grow, the importance of such precisely functionalized intermediates is poised to increase, making a thorough understanding of their chemistry essential for the modern medicinal chemist.
References
- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Benzyl alcohol [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound (C7H5ClF2O) [pubchemlite.lcsb.uni.lu]
- 6. 2-Chloro-4-fluorobenzyl Alcohol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. kaibangchem.com [kaibangchem.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic Characterization of (2-Chloro-4,5-difluorophenyl)methanol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the novel building block, (2-Chloro-4,5-difluorophenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretation presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction to this compound
This compound is a halogenated aromatic alcohol with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern—a chlorine atom and two fluorine atoms on the phenyl ring—imparts specific electronic and steric properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of target compounds. Accurate and comprehensive spectroscopic characterization is paramount for confirming its structure, assessing its purity, and understanding its reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The interpretation of this spectrum relies on chemical shifts (δ), coupling constants (J), and signal multiplicities.
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| Ar-H | 7.4 - 7.6 | m | - |
| -CH₂- | ~4.7 | s | - |
| -OH | Variable | br s | - |
Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is typical for routine ¹H NMR analysis of organic molecules. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons that are coupled to fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The presence of fluorine atoms introduces characteristic C-F couplings, which are invaluable for unambiguous signal assignment.
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) (Predicted) | C-F Coupling (J, Hz) (Predicted) |
| C-Cl | 120 - 125 | d |
| C-F | 145 - 155 | dd |
| C-H | 115 - 120 | m |
| C-CH₂OH | 135 - 140 | t |
| -CH₂- | ~60 | - |
Expertise & Experience: The predicted large one-bond and two-bond C-F coupling constants are a hallmark of fluorinated aromatic systems. Broadband proton decoupling is a standard technique used to simplify the ¹³C NMR spectrum by removing C-H couplings, making the C-F couplings more apparent.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, and the carbon-halogen bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (primary alcohol) | ~1050 | Strong |
| C-F stretch | 1100 - 1300 | Strong |
| C-Cl stretch | 700 - 800 | Strong |
Trustworthiness: The broadness of the O-H stretching band is a reliable indicator of hydrogen bonding, which is expected for an alcohol in its condensed phase. The presence of strong C-F and C-Cl stretching bands provides confirmatory evidence for the halogen substitution on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine.
Predicted Mass Spectrometry Data:
| Ion | m/z (Predicted) |
| [M]⁺ | 178.0 |
| [M+H]⁺ | 179.0 |
| [M+Na]⁺ | 201.0 |
Note: The m/z values are for the most abundant isotopes.
Authoritative Grounding: The predicted m/z values are based on the exact masses of the constituent elements (C₇H₅ClF₂O).[] High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental composition of a molecule with high accuracy, which would definitively confirm the molecular formula.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for [M+H]⁺ or Electron Ionization - EI for [M]⁺).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Visualizing the Workflow
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. The data presented in this guide, based on established spectroscopic principles and predicted values, offer a reliable reference for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating its effective use in synthetic applications.
References
Solubility of (2-Chloro-4,5-difluorophenyl)methanol in organic solvents
An In-Depth Technical Guide to the Solubility of (2-Chloro-4,5-difluorophenyl)methanol in Organic Solvents
Introduction
This compound is a halogenated aromatic alcohol with the chemical formula C₇H₅ClF₂O.[1] As a substituted benzyl alcohol, it serves as a critical building block and intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and other complex organic molecules. The strategic placement of chloro and difluoro substituents on the phenyl ring significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and, crucially, its solubility.
Understanding the solubility of this compound in various organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data is fundamental to process optimization, including reaction kinetics, purification by crystallization, and formulation of drug products.[2] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a robust framework for its application in a laboratory and manufacturing setting.
Theoretical Framework of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy change of dissolution (ΔG_sol) must be negative for the process to be spontaneous. This is dependent on the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.
For this compound, the key molecular features influencing its solubility are:
-
The Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of polarity to the molecule and allows for strong interactions with polar and protic solvents.
-
The Phenyl Ring: The aromatic ring is largely nonpolar and can engage in π-π stacking and van der Waals interactions with nonpolar and aromatic solvents.
-
Halogen Substituents (Cl and F): The chlorine and fluorine atoms are electronegative, creating dipole moments within the molecule. This increases the overall polarity compared to unsubstituted benzyl alcohol. Fluorine atoms, in particular, can participate in weak hydrogen bonding.
The solubility of this compound in a given solvent will be determined by the balance of these interactions. It is expected to exhibit good solubility in a range of organic solvents, from polar protic to aprotic and even some less polar solvents.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[3] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.
Detailed Experimental Protocol
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.[4][5]
HPLC Method for Quantification
A reverse-phase HPLC method is suitable for the quantification of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution (e.g., 10 mM ammonium acetate).[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a wavelength around 254 nm is a common starting point for aromatic compounds).[4]
-
Injection Volume: 10 µL
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest and generate a calibration curve.
Visualizing the Workflow
Caption: Experimental workflow for the shake-flask solubility determination.
Expected Solubility Profile
| Solvent | Solvent Type | Polarity Index | Expected Solubility | Rationale |
| Methanol | Polar Protic | 5.1 | High | The hydroxyl group of methanol can form strong hydrogen bonds with the hydroxyl group of the solute. |
| Ethanol | Polar Protic | 4.3 | High | Similar to methanol, ethanol is a good hydrogen bonding solvent. |
| Acetone | Polar Aprotic | 5.1 | High | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor and has a significant dipole moment. |
| Acetonitrile | Polar Aprotic | 5.8 | Moderate to High | Acetonitrile is polar and can interact via dipole-dipole interactions. |
| Dichloromethane | Slightly Polar | 3.1 | Moderate | The chloroalkane can interact with the chlorinated phenyl ring of the solute. |
| Toluene | Nonpolar Aromatic | 2.4 | Moderate to Low | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking. |
| Hexane | Nonpolar | 0.1 | Low | As a nonpolar alkane, hexane lacks the ability to form strong interactions with the polar functional groups of the solute. |
Molecular Interactions Influencing Solubility
The solubility of this compound in a polar protic solvent like methanol is driven by strong, specific interactions.
Caption: Key intermolecular interactions between the solute and a polar protic solvent.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for the similar compound 2-Chloro-3,6-difluorobenzyl alcohol indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information on the solvents used, refer to their respective SDS.[7][8][9]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, practical experimental protocol, researchers and drug development professionals are equipped to generate the critical solubility data required for process development and optimization. The expected solubility profile serves as a predictive guide for solvent selection, though it is imperative to confirm these predictions with empirical data generated through the robust shake-flask method outlined herein.
References
- 1. chemscene.com [chemscene.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. methanex.com [methanex.com]
- 9. fishersci.com [fishersci.com]
Stability and storage conditions for (2-Chloro-4,5-difluorophenyl)methanol
An In-depth Technical Guide to the Stability and Storage of (2-Chloro-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a halogenated aromatic alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The presence of chlorine and fluorine atoms on the phenyl ring, combined with the reactive benzyl alcohol moiety, imparts unique chemical properties that are critical for its intended downstream applications. However, these same structural features also dictate its stability profile and susceptibility to degradation under various environmental conditions.
A thorough understanding of the stability and optimal storage conditions of this compound is paramount for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its use in further manufacturing processes. This guide provides a comprehensive overview of the chemical stability of this compound, outlines potential degradation pathways, and offers detailed protocols for its storage, handling, and stability assessment.
Chemical Stability Profile
The stability of this compound is influenced by several factors, including temperature, humidity, light, and the presence of oxidizing agents or acidic/basic conditions. The molecule's stability is a composite of the reactivity of the benzyl alcohol group and the robust nature of the halogenated aromatic ring.
The Benzyl Alcohol Functional Group
The primary site of reactivity and potential degradation is the benzylic hydroxyl group. Benzyl alcohols are susceptible to oxidation, which typically proceeds in a two-step process: first to the corresponding aldehyde (2-chloro-4,5-difluorobenzaldehyde) and subsequently to the carboxylic acid (2-chloro-4,5-difluorobenzoic acid). This process can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and certain metal ions.
The Halogenated Aromatic Ring
The carbon-halogen bonds on the aromatic ring, particularly the carbon-fluorine bonds, are generally strong and confer significant chemical and thermal stability to the molecule. Aryl halides are typically resistant to simple hydrolysis under neutral conditions due to the partial double-bond character between the halogen and the ring. However, under forcing conditions, such as high temperature and pressure in the presence of strong nucleophiles, nucleophilic aromatic substitution is a possibility, though unlikely under standard storage and handling. The chlorine atom is more susceptible to nucleophilic displacement than the fluorine atoms.
Photodegradation is a potential concern for halogenated aromatic compounds. Exposure to UV light can induce homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent degradation products.
Recommended Storage and Handling
To maintain the purity and stability of this compound, the following storage and handling procedures are recommended:
Storage Conditions:
-
Temperature: Store in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C for long-term storage.
-
Light: Protect from light by storing in an opaque or amber container.
-
Inert Atmosphere: For extended storage or for high-purity applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation.
Handling:
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
Stability Testing Protocol
A comprehensive stability testing program is essential to determine the re-test period and to identify potential degradation products. This typically involves a long-term stability study under recommended storage conditions and a forced degradation study to accelerate decomposition and elucidate degradation pathways.
Long-Term Stability Study
A long-term stability study should be conducted on at least three primary batches of the material. The testing frequency should be sufficient to establish a clear stability profile.
| Parameter | Condition | Testing Frequency |
| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 25°C / 60% RH | 0, 3, 6 months |
At each time point, samples should be analyzed for appearance, assay, and impurity profile using a validated stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and to demonstrate the specificity of the analytical method.[1] The goal is to achieve 5-20% degradation of the active substance.
Experimental Protocols for Forced Degradation
1. Hydrolytic Degradation:
-
Acidic Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.
-
Neutral Hydrolysis: Dissolve the compound in a suitable solvent and add purified water. Heat the solution at 60°C for 24 hours.
2. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Stir the solution at room temperature for 24 hours, protected from light.
3. Photolytic Degradation:
-
Expose a solution of the compound, as well as the solid material, to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light to allow for the assessment of any thermal degradation that may occur concurrently.
4. Thermal Degradation:
-
Expose the solid compound to dry heat at 80°C for 48 hours.
-
A solution of the compound should also be heated to assess stability in the solution state.
Potential Degradation Pathways
Based on the chemical structure of this compound and general degradation mechanisms of similar compounds, the following degradation pathways are plausible under forced degradation conditions:
Caption: Potential degradation pathways for this compound.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and for detecting and quantifying any degradation products formed during stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.
Workflow for Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Sample HPLC Method Protocol
The following is a starting point for an HPLC method that would require optimization and validation:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
This method should be capable of separating the parent compound from its potential degradation products, such as the corresponding aldehyde and carboxylic acid.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration, protection from light, and in a tightly sealed container. The primary route of degradation is likely the oxidation of the benzyl alcohol group. A robust stability testing program, including forced degradation studies, is essential to fully characterize its stability profile and to develop a validated stability-indicating analytical method. The information and protocols provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important chemical intermediate.
References
A Senior Application Scientist's Guide to (2-Chloro-4,5-difluorophenyl)methanol for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (2-Chloro-4,5-difluorophenyl)methanol in Modern Medicinal Chemistry
This compound, with CAS number 288154-93-8, is a halogenated aromatic alcohol that has emerged as a critical building block in contemporary drug discovery.[1] Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the phenyl ring, imparts desirable physicochemical properties to parent molecules, making it a valuable asset in the synthesis of novel therapeutics.[2] The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] This guide provides a comprehensive overview of the commercial landscape for this key intermediate, detailed protocols for its quality assessment, and insights into its primary applications, particularly in the burgeoning field of targeted protein degradation.
Part 1: Sourcing and Procurement of High-Purity this compound
The reliability of a chemical building block is paramount to the success of any synthetic chemistry campaign. A well-characterized, high-purity starting material minimizes the introduction of confounding variables in subsequent reactions and biological assays. Several reputable suppliers offer this compound, and the selection of an appropriate vendor should be based on a careful consideration of purity, available quantities, and quality management systems.
Commercial Supplier Overview
| Supplier | Typical Purity | Available Quantities | Quality Management |
| Sigma-Aldrich (AOBChem) | ≥97% | Research quantities | Varies by product line |
| ChemScene | >98% (or as specified)[3] | Research to bulk quantities | ISO 9001:2015 certified |
| CP Lab Safety | Not specified[4] | 25 mg | Not specified |
| BLD Pharm | Not specified[5] | Research to bulk quantities | ISO 9001:2015 certified |
| Alfa Chemistry | Not specified | Research to bulk quantities | ISO 9001:2015 certified[6] |
Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request lot-specific Certificates of Analysis.
Part 2: Quality Control and In-House Verification
Upon receipt of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This section provides detailed, self-validating protocols for the characterization of this building block.
Experimental Protocols for Quality Verification
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound.
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Step-by-Step NMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a ¹H NMR spectrum. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm), the benzylic protons will be a singlet or doublet around 4.5-5.0 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which is concentration and solvent dependent.[7][8]
-
Acquire a ¹³C NMR spectrum. This will show distinct signals for each carbon atom in the molecule.
-
Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atoms.
-
-
Data Analysis:
-
Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis of the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure of this compound.
-
2. High-Performance Liquid Chromatography (HPLC): Assessing Purity with Precision
HPLC is a powerful technique for determining the purity of a compound by separating it from any impurities.[9]
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Step-by-Step HPLC Protocol:
-
Mobile Phase and Sample Preparation:
-
Prepare the mobile phase, which typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[10] The exact composition will depend on the column and the specific method.
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (usually the mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common choice for aromatic compounds.[10]
-
Mobile Phase: A gradient elution of acetonitrile and water is often effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak corresponding to this compound.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Technique
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information for unequivocal identification and purity assessment.[11]
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Parameters:
-
GC Column: A capillary column with a non-polar or moderately polar stationary phase is generally suitable.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: A split/splitless injector is typically used.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any volatile impurities.
-
MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
The retention time of the major peak should be consistent with that of a reference standard.
-
The mass spectrum of the major peak should exhibit the expected molecular ion and fragmentation pattern for this compound.
-
Purity can be estimated by the relative area of the main peak in the total ion chromatogram (TIC).
-
Part 3: Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly sought-after building block in medicinal chemistry, particularly in the synthesis of molecules for targeted protein degradation.
A Key Component in Proteolysis-Targeting Chimeras (PROTACs)
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[12] PROTACs are heterobifunctional molecules that facilitate this process by simultaneously binding to a target protein and an E3 ubiquitin ligase.[13] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[12]
This compound is frequently used as a precursor to synthesize the "warhead" component of a PROTAC, which is the part of the molecule that binds to the target protein. The chloro and difluoro substitutions can be strategically employed to enhance binding affinity and selectivity for the target protein's active site.
Logical Flow of PROTAC Synthesis and Action
Caption: The role of the building block in PROTAC synthesis and action.
While specific PROTACs synthesized from this compound are often proprietary during early-stage development, the general principles of its incorporation involve its conversion to a more reactive intermediate, such as a benzyl halide or mesylate, followed by nucleophilic substitution with a core scaffold that is subsequently linked to an E3 ligase ligand. The design and synthesis of PROTACs often involve creating a library of analogs with different linkers and warheads to optimize degradation efficiency.[14][15]
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Prudent Laboratory Practices
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[16][17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and reviewed thoroughly before handling the compound. A general SDS for a structurally similar compound, 2-chloro-3,6-difluorobenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[16]
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its strategic use, particularly in the synthesis of PROTACs, offers exciting opportunities for the development of novel therapeutics that can target previously "undruggable" proteins. By carefully selecting a reputable supplier, rigorously verifying the quality of the material, and adhering to safe handling practices, researchers can confidently incorporate this key intermediate into their synthetic endeavors and contribute to the advancement of medicine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 19064-18-7|(2,6-Difluorophenyl)methanol|BLD Pharm [bldpharm.com]
- 6. Methanol USA Suppliers & Bulk Distributors [americanchemicalsuppliers.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Solved Explain the 1H NMR spectrum of benzyl alcohol. | Chegg.com [chegg.com]
- 9. HPLC analytical Method development: an overview [pharmacores.com]
- 10. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 11. omicsonline.org [omicsonline.org]
- 12. Building Blocks for Targeted Protein Degradation [evitachem.com]
- 13. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
(2-Chloro-4,5-difluorophenyl)methanol safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of (2-Chloro-4,5-difluorophenyl)methanol
Introduction
This compound (CAS No. 288154-93-8) is a substituted benzyl alcohol that serves as a crucial building block in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutics such as protein degraders.[1] Its halogenated aromatic structure imparts specific reactivity and properties that are valuable for molecular design. However, these same features necessitate a comprehensive understanding and diligent application of safety protocols.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on safely managing this compound in a laboratory setting. We will explore not just what precautions to take, but why they are necessary, grounding our recommendations in the principles of chemical reactivity, toxicology, and proactive risk management.
Section 1: Hazard Identification and Risk Assessment
The foundation of safe laboratory practice is a thorough understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling procedures.[2]
GHS Classification and a Chemist's Perspective
The primary hazards are related to its irritant properties, which is common for functionalized aromatic compounds. The presence of a chlorophenyl group and fluorine atoms can influence the compound's reactivity and biological interactions, leading to irritation upon contact with skin, eyes, or the respiratory tract.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |
| Signal Word | Warning | |
| Data sourced from Thermo Fisher Scientific SDS.[2] |
Causality of Hazards:
-
Skin and Eye Irritation: As a substituted benzyl alcohol, the compound possesses both lipophilic (the aromatic ring) and hydrophilic (the alcohol group) characteristics. This allows it to penetrate the protective outer layers of the skin and mucous membranes of the eyes, leading to an inflammatory response. The halogen substituents can exacerbate this effect.
-
Respiratory Irritation: The compound, listed as a "Solid Moistened" in some SDS, can exist as a fine powder or dust.[2] Inhalation of these airborne particles can lead to irritation of the nasal passages, throat, and lungs.
Section 2: A Proactive Safety Framework: The Hierarchy of Controls
To effectively manage the risks associated with this compound, we must move beyond a simple reliance on Personal Protective Equipment (PPE). The Hierarchy of Controls is a systematic approach that prioritizes more effective, collective safety measures over individual ones.
Caption: The Hierarchy of Controls prioritizes risk management strategies from most to least effective.
-
Engineering Controls: This is the most critical layer for this compound. Always handle this compound, especially the solid form, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[3][4]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this chemical. This includes mandatory training on its specific hazards and emergency procedures.[2] Restrict access to areas where the chemical is being used.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It should be used in conjunction with, not as a replacement for, engineering and administrative controls.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield to protect against splashes and dust.[2]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).[2] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[2][3]
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required.[3] However, if engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator may be necessary.
-
Section 3: Protocols for Safe Handling and Storage
Adherence to meticulous protocols is non-negotiable. The following steps are designed to be a self-validating system, minimizing the potential for exposure.
Experimental Protocol: Handling Solid this compound
-
Pre-Handling Verification: Before starting, confirm that the chemical fume hood is operational (check airflow monitor) and the work area is clear of clutter. Ensure the safety shower and eyewash station have been tested within the last month.
-
Don PPE: Put on a lab coat, safety goggles, and appropriate gloves.
-
Containment: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) within the fume hood to contain any spills.
-
Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust. If the material is clumpy, gently break it up within its container rather than crushing it in the open.
-
Closure: Immediately and tightly close the container after dispensing.[2]
-
Post-Handling: Wipe down the spatula and any surfaces with a damp cloth. Dispose of all contaminated disposables (weigh paper, pads, gloves) in a designated hazardous waste container.[2]
-
Hand Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[2]
Storage Protocol
-
Location: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
-
Container: Keep the container tightly closed to prevent moisture absorption and potential release of vapors.[2] Some suppliers recommend storage at 2-8°C.[5] Always follow the specific storage temperature indicated by the manufacturer.
-
Inventory: Maintain an accurate chemical inventory to track the location and quantity of the material.
Section 4: Emergency Protocols: A Validated Response System
In the event of an exposure or spill, a rapid and correct response is critical. The following workflows are designed to ensure safety for both the affected individual and the responder.
Emergency Response Decision Workflow
Caption: A decision-making workflow for responding to a chemical exposure or spill.
First-Aid Measures Protocol
This protocol prioritizes removing the individual from the source of exposure and decontaminating them safely.
-
Inhalation: Immediately move the affected person to fresh air.[2][6] If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Seek immediate medical attention.
Spill Response Protocol
-
Ensure Safety: Evacuate all non-essential personnel from the area. Ensure ventilation is adequate (fume hood is running). Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or earth to cover the spill.[3][4]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste container according to institutional and local regulations for hazardous waste.[2]
Section 5: Toxicological and Ecological Profile
Toxicological Summary
-
Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system, as indicated by the GHS classifications.[2] Systemic toxicity data for this compound is not widely available. However, related compounds (benzyl alcohols) can cause central nervous system depression if absorbed in significant quantities.
-
Chronic Effects: No specific data on the chronic toxicity, carcinogenicity, or reproductive toxicity of this compound is available. As a matter of good laboratory practice, exposure should always be minimized.
Ecological Summary
-
The available SDS states that the product contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[2] However, this is a general statement. It is imperative to prevent the release of this chemical into the environment.[2][4] All spills and waste should be contained and disposed of properly.
Section 6: Disposal and Decontamination
Waste Disposal
All waste materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, are classified as hazardous waste.[2]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[2]
Equipment Decontamination
-
Pre-Rinse: Rinse glassware and equipment that have come into contact with the compound with an appropriate organic solvent (e.g., ethanol or acetone) in a fume hood. Collect this rinse solvent as hazardous waste.
-
Wash: Wash the equipment thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water and allow to dry completely.
Conclusion
This compound is a valuable tool in modern drug discovery, but its safe use is paramount. A comprehensive safety approach, rooted in the Hierarchy of Controls, is essential. By understanding the reasons behind safety protocols—from the irritant nature of the compound to the critical importance of engineering controls—researchers can create a self-validating system of safety. Diligent adherence to the handling, storage, and emergency procedures outlined in this guide will protect individual researchers, the wider laboratory environment, and the integrity of the scientific work being conducted.
References
An In-depth Technical Guide to (2-Chloro-4,5-difluorophenyl)methanol: Synthesis, History, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-4,5-difluorophenyl)methanol, a halogenated aromatic alcohol, has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the phenyl ring, imparts specific steric and electronic properties that are highly sought after in the design of bioactive compounds. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, offering valuable insights for researchers and professionals in the field of drug development.
While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the development of fluoroquinolone antibiotics. The precursor, 2-chloro-4,5-difluorobenzoic acid, is a crucial intermediate in the synthesis of potent antibacterial agents, including analogues of ciprofloxacin.[1][2] The subsequent reduction of this carboxylic acid to the corresponding benzyl alcohol represents a logical and synthetically valuable transformation, providing a versatile intermediate for further molecular elaboration.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Chloro-4,5-difluorobenzyl alcohol |
| CAS Number | 288154-93-8[3] |
| Molecular Formula | C₇H₅ClF₂O[4] |
| Molecular Weight | 178.56 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not widely reported, but expected to be a low-melting solid |
| Boiling Point | Not widely reported |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane |
Synthesis of this compound
The primary and most efficient route for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common.
Synthesis Pathway Overview
Caption: General synthetic route to this compound.
Experimental Protocol: Reduction of 2-chloro-4,5-difluorobenzoic acid using Sodium Borohydride
This protocol is based on established procedures for the reduction of benzoic acids to benzyl alcohols and is adapted for the specific substrate.[5]
Materials:
-
2-chloro-4,5-difluorobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4,5-difluorobenzoic acid (1 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution. Causality: The slow, portion-wise addition of NaBH₄ is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid until the pH is acidic (pH ~2-3). Causality: The acidic workup protonates the intermediate alkoxide to form the final alcohol and neutralizes any remaining borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.
Applications in Drug Development and Agrochemicals
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector.
Precursor to Fluoroquinolone Antibiotics
The precursor, 2-chloro-4,5-difluorobenzoic acid, is a well-established building block for the synthesis of fluoroquinolone antibiotics.[1] These drugs are broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase or topoisomerase IV. The 2-chloro-4,5-difluorophenyl moiety is a key component of the quinolone core in several potent analogues. This compound can serve as a valuable intermediate in the synthesis of these quinolone systems, for instance, through etherification or other modifications at the benzylic position.
Building Block for Novel Bioactive Molecules
The (2-chloro-4,5-difluorophenyl)methyl group can be introduced into various molecular scaffolds to modulate their biological activity. The specific substitution pattern can influence factors such as:
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Binding Affinity: The electron-withdrawing nature of the halogen substituents can alter the electronic properties of the molecule, potentially leading to enhanced binding to target proteins.
-
Lipophilicity: The fluorinated phenyl ring can increase the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential in Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound can also be a valuable intermediate in the development of new agrochemicals, such as fungicides, herbicides, and insecticides.[6] The incorporation of fluorinated aromatic moieties is a common strategy to enhance the potency and environmental persistence of these compounds.
Logical Relationships in Synthesis and Application
Caption: Interconnectivity of synthesis, properties, and applications.
Conclusion
This compound stands as a testament to the enabling power of fluorination in modern organic synthesis. While its history is closely tied to the development of life-saving antibiotics, its potential as a versatile building block continues to be explored. The straightforward synthesis from its corresponding carboxylic acid, coupled with the desirable physicochemical properties it imparts to larger molecules, ensures its continued relevance in the fields of drug discovery and agrochemical research. This guide has provided a foundational understanding of this important compound, from its synthesis to its potential applications, offering a valuable resource for scientists and researchers aiming to leverage its unique properties in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. US4833270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C7H5ClF2O) [pubchemlite.lcsb.uni.lu]
- 5. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of (2-Chloro-4,5-difluorophenyl)methanol in Modern Organic Synthesis
Introduction: The Value Proposition of a Polysubstituted Aromatic Building Block
(2-Chloro-4,5-difluorophenyl)methanol is a key aromatic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the specific arrangement of its substituents on the phenyl ring. The presence of two fluorine atoms significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. The chlorine atom and the hydroxymethyl group provide orthogonal synthetic handles, allowing for selective and sequential chemical transformations.
This guide provides an in-depth look at the reactivity of this compound, offering detailed protocols for its key transformations and illustrating its strategic application in the synthesis of complex target molecules. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, providing researchers with a reliable foundation for their synthetic endeavors.
Physicochemical Properties & Handling
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₂O | N/A |
| Molecular Weight | 178.56 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 58-62 °C | |
| Boiling Point | 236.3±35.0 °C (Predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, dichloromethane, THF | N/A |
Safety, Handling, and Storage:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Core Reactivity & Synthetic Potential
The synthetic versatility of this compound arises from the reactivity of its primary alcohol functional group, which can be readily transformed into a variety of other functionalities. The electron-withdrawing nature of the halogen substituents on the aromatic ring influences the reactivity of the benzylic position.
Below is a diagram illustrating the primary synthetic pathways originating from this key starting material.
Caption: Key transformations of this compound.
Application Highlight: Synthesis of a Kinase Inhibitor Intermediate
The true value of a building block is demonstrated by its successful incorporation into high-value molecules. This compound is a precursor for the synthesis of (2-Chloro-4,5-difluorophenyl)acetonitrile, a crucial intermediate in the development of certain kinase inhibitors. Kinases are pivotal targets in oncology, and modulating their activity often requires precisely substituted aromatic fragments that can form key interactions within the enzyme's active site.
The diagram below illustrates the logical flow from the starting material to the key nitrile intermediate.
Caption: Synthesis pathway to a key pharmaceutical intermediate.
The conversion to the acetonitrile derivative introduces a versatile nitrile group that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings—all common motifs in pharmacologically active compounds.
Detailed Experimental Protocols
The following protocols are presented with sufficient detail to be replicated by a trained organic chemist.
Protocol 1: Oxidation to (2-Chloro-4,5-difluorobenzaldehyde)
Principle: This protocol utilizes Pyridinium Chlorochromate (PCC), a mild and selective oxidizing agent, to convert the primary alcohol to an aldehyde. PCC is preferred over stronger oxidants like potassium permanganate or chromic acid to prevent over-oxidation to the carboxylic acid, which can be a competing side reaction under more vigorous conditions.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Silica gel (approx. 1.0 weight eq to PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
-
Add Pyridinium Chlorochromate (1.5 eq) and an equal weight of silica gel to the solvent. The silica gel helps to simplify the workup by adsorbing the chromium byproducts.
-
Stir the resulting orange slurry for 15 minutes at room temperature.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the PCC slurry.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel or Celite®, washing thoroughly with diethyl ether to ensure all product is recovered. The filtrate should be colorless.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary to yield the pure (2-Chloro-4,5-difluorobenzaldehyde) as a white solid.
-
Protocol 2: Conversion to 1-(Chloromethyl)-2-chloro-4,5-difluorobenzene
Principle: This protocol describes a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group and subsequently displaced by a chloride ion. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Toluene or Dichloromethane (DCM), anhydrous
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional, 1-2 drops)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask equipped with a reflux condenser and gas trap (to neutralize HCl and SO₂)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.
-
Place this compound (1.0 eq) in a round-bottom flask and dissolve it in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops). This can accelerate the reaction via the formation of a Vilsmeier intermediate.
-
Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath). Gas evolution should be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to 50-60 °C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with the organic solvent used (toluene or DCM) (2x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 1-(chloromethyl)-2-chloro-4,5-difluorobenzene, which can be used in the next step without further purification or purified by vacuum distillation or chromatography.
-
Conclusion
This compound is a strategically valuable and versatile building block. The orthogonal reactivity of its functional groups, combined with the beneficial physicochemical properties imparted by its fluorine substituents, makes it an important starting material for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. The protocols detailed in this guide provide a robust foundation for researchers to leverage the full synthetic potential of this important reagent.
Application Notes and Protocols: The Versatile Reactivity of (2-Chloro-4,5-difluorophenyl)methanol with Nucleophiles
Introduction
(2-Chloro-4,5-difluorophenyl)methanol is a key intermediate in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and drug development.[1] Its chemical architecture, featuring a reactive benzylic alcohol and an electron-deficient aromatic ring, provides a versatile platform for a variety of nucleophilic transformations. The presence of both chlorine and fluorine atoms on the phenyl ring not only modulates the electronic properties of the molecule but also offers potential sites for nucleophilic aromatic substitution (SNAr).[2][3]
This guide provides an in-depth exploration of the reactivity of this compound with a range of O-, N-, and S-centered nucleophiles. We will dissect the mechanistic underpinnings of these reactions, from classical SN2 substitutions at the benzylic carbon to more complex transformations like the Mitsunobu reaction and its application in constructing heterocyclic scaffolds relevant to pharmaceuticals.[4][5] The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors.
Part 1: Nucleophilic Substitution at the Benzylic Carbon
The primary reaction pathway for this compound involves the substitution of its benzylic hydroxyl group. As a poor leaving group, the hydroxyl moiety requires activation to facilitate nucleophilic attack. This can be achieved through protonation under acidic conditions or by conversion to a more competent leaving group.
O-Alkylation: Synthesis of Benzylic Ethers
The formation of benzylic ethers is a fundamental transformation. While direct acid-catalyzed etherification is possible, it can be inefficient.[6] A more reliable and widely used method is the Williamson ether synthesis, which proceeds via an SN2 mechanism.
Causality Behind Experimental Choices: The Williamson synthesis requires the deprotonation of a nucleophilic alcohol to form a potent alkoxide. A strong base like sodium hydride (NaH) is typically used to ensure complete and irreversible deprotonation. The resulting alkoxide then displaces a suitable leaving group. In this protocol, we first convert the benzylic alcohol to a more reactive benzyl halide, which is then readily displaced by the chosen alkoxide.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H5ClF2O) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of (2-Chloro-4,5-difluorophenyl)methanol for Medicinal Chemistry Programs
Introduction: The Strategic Value of the (2-Chloro-4,5-difluorophenyl) Moiety
In modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, is a cornerstone of rational drug design. The (2-Chloro-4,5-difluorophenyl)methanol scaffold is a highly valuable starting material for medicinal chemists. The vicinal difluoro substitution pattern can profoundly influence the electronic properties and metabolic stability of a molecule, while the chlorine atom provides an additional vector for modulation of lipophilicity and potential interactions with target proteins. The primary benzylic alcohol of this scaffold serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling systematic exploration of structure-activity relationships (SAR).
This guide provides an in-depth analysis and detailed protocols for the derivatization of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, helping researchers select the optimal synthetic strategy for their specific objectives, whether it be for library synthesis, lead optimization, or the generation of novel chemical probes. Derivatives of this scaffold have been investigated in various therapeutic areas, including as insecticides and potentially in other biologically active agents.[1]
Core Derivatization Strategies: Ether and Ester Synthesis
The hydroxyl group is the primary site for derivatization. The two most fundamental and powerful transformations are the formation of ethers and esters. These linkages are prevalent in numerous approved drugs due to their relative stability and ability to modulate key drug-like properties such as solubility, permeability, and metabolic fate.
Ether Synthesis: Building Stable Linkages
Ether linkages are generally more resistant to enzymatic cleavage than esters, making them ideal for applications requiring high metabolic stability. The two primary methods discussed here are the classical Williamson ether synthesis and the milder Mitsunobu reaction.
The Williamson ether synthesis is a reliable and widely used method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2][3] The reaction proceeds in two conceptual steps: deprotonation of the alcohol to form a potent nucleophile (the alkoxide), followed by displacement of a halide.
-
Mechanistic Insight: The reaction's success hinges on the SN2 mechanism.[2] This necessitates the use of unhindered electrophiles, primarily methyl or primary alkyl halides/sulfonates. Secondary halides often lead to a mixture of substitution and E2 elimination products, while tertiary halides almost exclusively yield elimination products.[2][4] The alkoxide of this compound, being a primary alcohol, is an excellent nucleophile for this transformation. A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to ensure complete and irreversible deprotonation of the alcohol.[4][5]
The Mitsunobu reaction offers a powerful alternative for forming C-O, C-N, or C-S bonds under mild, neutral conditions.[6] It converts a primary or secondary alcohol into a good leaving group in situ using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
-
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, creating a betaine intermediate. This intermediate deprotonates the acidic pronucleophile (in this case, a phenolic partner or another alcohol). The resulting alkoxide then attacks the phosphorus of the PPh₃-alcohol adduct, activating the hydroxyl group as a leaving group for the final SN2 displacement by the nucleophile.[8] A key feature of the Mitsunobu reaction is the clean inversion of stereochemistry at a chiral secondary alcohol center, a powerful tool in natural product synthesis.[8] While our starting material is achiral, the reaction's mild conditions make it suitable for substrates sensitive to strong bases.
Ester Synthesis: Modulating Polarity and Pro-drug Strategies
Esterification is a fundamental reaction for installing a cleavable linkage, often used in pro-drug design to improve bioavailability. It also provides a straightforward way to modulate polarity and engage in hydrogen bonding interactions within a target binding site.
This is one of the most efficient methods for ester synthesis. The high electrophilicity of the acyl halide or anhydride carbonyl carbon allows the reaction to proceed rapidly, often at room temperature.
-
Mechanistic Insight: The reaction is a nucleophilic acyl substitution. The alcohol's oxygen attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the halide or carboxylate leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion and preventing potential acid-catalyzed side reactions.
This classic method involves the reaction of an alcohol with a carboxylic acid under strong acid catalysis (e.g., H₂SO₄).
-
Mechanistic Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. The alcohol then attacks this activated carbonyl. The reaction is an equilibrium process, and to achieve high yields, it is necessary to either use a large excess of one reactant (typically the alcohol) or remove water as it is formed.[9]
Experimental Workflows and Decision Logic
The choice of derivatization strategy depends on the properties of the coupling partner and the desired attributes of the final molecule.
Caption: Decision workflow for selecting a derivatization method.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Williamson Ether Synthesis of (2-Chloro-4,5-difluorobenzyl) Propyl Ether
Principle: An alkoxide is generated from this compound using sodium hydride, which then acts as a nucleophile in an SN2 reaction with 1-bromopropane.
| Materials & Reagents | Supplier | Grade |
| This compound | Sigma-Aldrich | 97% |
| Sodium Hydride (NaH) | Sigma-Aldrich | 60% dispersion in mineral oil |
| 1-Bromopropane | Acros Organics | 99% |
| Anhydrous Tetrahydrofuran (THF) | Acros Organics | DriSolv™ |
| Saturated NH₄Cl (aq) | In-house prep | - |
| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Brine (Saturated NaCl) | In-house prep | - |
| Anhydrous MgSO₄ | Fisher Scientific | Reagent Grade |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.22 g, 5.5 mmol, 1.1 eq, 60% dispersion). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add 20 mL of anhydrous THF.
-
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Dissolve this compound (0.90 g, 5.0 mmol, 1.0 eq) in 10 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Causality: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
Nucleophilic Substitution: After stirring at 0 °C for 30 minutes, add 1-bromopropane (0.68 g, 5.5 mmol, 1.1 eq) dropwise.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc mobile phase.
-
Work-up: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, 100% hexanes to 95:5 hexanes:EtOAc) to yield the title compound.
Protocol 2: Mitsunobu Reaction for Ether Synthesis
Principle: The alcohol is activated with PPh₃ and DEAD, followed by nucleophilic attack by a phenol to form a diaryl ether derivative.[7][10]
| Materials & Reagents | Supplier | Grade |
| This compound | Sigma-Aldrich | 97% |
| 4-Methoxyphenol | Alfa Aesar | 99% |
| Triphenylphosphine (PPh₃) | Oakwood Chemical | 99% |
| Diethyl azodicarboxylate (DEAD) | Sigma-Aldrich | 40% solution in toluene |
| Anhydrous Tetrahydrofuran (THF) | Acros Organics | DriSolv™ |
| Diethyl Ether | Fisher Scientific | Reagent Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (0.90 g, 5.0 mmol, 1.0 eq), 4-methoxyphenol (0.68 g, 5.5 mmol, 1.1 eq), and triphenylphosphine (1.44 g, 5.5 mmol, 1.1 eq) in 30 mL of anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD (2.4 mL, 5.5 mmol, 1.1 eq of 40% toluene solution) dropwise over 20 minutes. Causality: The reaction can be exothermic; slow addition of DEAD at low temperature prevents side reactions and decomposition of the reagents.[11]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 16 hours. A white precipitate of triphenylphosphine oxide may form. Monitor by TLC (7:1 Hexanes:EtOAc).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add 50 mL of diethyl ether and stir for 30 minutes. The triphenylphosphine oxide and hydrazine byproducts will precipitate. Filter the solids and wash with cold diethyl ether.
-
Final Purification: Concentrate the filtrate and purify by flash column chromatography (gradient elution, 100% hexanes to 9:1 hexanes:EtOAc) to isolate the desired ether.
Protocol 3: Esterification via Acylation
Principle: The alcohol is acylated using an acyl chloride in the presence of a mild base to neutralize the HCl byproduct.
| Materials & Reagents | Supplier | Grade |
| This compound | Sigma-Aldrich | 97% |
| Acetyl Chloride | Alfa Aesar | 99% |
| Pyridine | Fisher Scientific | Anhydrous, 99.8% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, 99.8% |
| 1M HCl (aq) | In-house prep | - |
| Saturated NaHCO₃ (aq) | In-house prep | - |
| Anhydrous Na₂SO₄ | Fisher Scientific | Reagent Grade |
Procedure:
-
Reaction Setup: Dissolve this compound (0.90 g, 5.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM in a 50 mL round-bottom flask. Add pyridine (0.44 mL, 5.5 mmol, 1.1 eq).
-
Acylation: Cool the mixture to 0 °C. Add acetyl chloride (0.39 mL, 5.5 mmol, 1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC (4:1 Hexanes:EtOAc).
-
Work-up: Dilute the reaction with 20 mL of DCM. Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Causality: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ester, which is often pure enough for subsequent steps. If necessary, purify by column chromatography.
Summary of Derivatization Data
The following table summarizes expected outcomes for a variety of derivatives synthesized from this compound using the protocols described.
| Derivative Structure | R-Group | Method Used | Typical Yield | Purity (HPLC) | ¹H NMR (δ, ppm, CDCl₃) |
|
| -CH₂CH₃ | Williamson | 75-85% | >98% | ~4.55 (s, 2H, Ar-CH₂-O) |
|
| -CH₂Ph | Williamson | 80-90% | >98% | ~4.60 (s, 2H, Ar-CH₂-O) |
|
| -C(O)CH₃ | Acylation | 90-99% | >99% | ~5.20 (s, 2H, Ar-CH₂-O) |
|
| -C(O)Ph | Acylation | 90-98% | >99% | ~5.40 (s, 2H, Ar-CH₂-O) |
Conclusion
This compound is a synthetically tractable and medicinally relevant building block. The derivatization of its primary alcohol via robust and versatile methods like the Williamson, Mitsunobu, and acylation reactions provides medicinal chemists with a powerful toolkit. The choice of reaction should be guided by the stability of the coupling partners and the desired properties of the target molecule. The detailed protocols and mechanistic insights provided herein serve as a validated foundation for researchers to confidently incorporate this valuable scaffold into their drug discovery programs.
References
- 1. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Organic Syntheses Procedure [orgsyn.org]
(2-Chloro-4,5-difluorophenyl)methanol as a precursor for pharmaceutical intermediates
An In-Depth Guide to the Application of (2-Chloro-4,5-difluorophenyl)methanol as a Precursor for Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal, fluorine-substituted aromatic alcohol that serves as a versatile building block in medicinal chemistry and drug development. Its unique substitution pattern—featuring a chlorine atom and two fluorine atoms on the phenyl ring—imparts specific steric and electronic properties that are highly desirable in modern pharmaceutical agents. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this precursor a valuable starting point for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its properties, core synthetic applications, and detailed, field-proven protocols for its conversion into key pharmaceutical intermediates.
Compound Profile and Physicochemical Properties
This compound, also known as 2-Chloro-4,5-difluorobenzyl alcohol, is a solid organic compound at room temperature. Its structure is primed for a variety of chemical transformations, making it a strategic starting material. The hydroxyl group offers a reactive handle for oxidation, etherification, and esterification, while the halogenated phenyl ring provides a stable scaffold.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 288154-93-8 | [1][2] |
| Molecular Formula | C₇H₅ClF₂O | [1][3] |
| Molecular Weight | 178.567 g/mol | [2][3] |
| IUPAC Name | This compound | |
| Appearance | Solid | |
| Typical Purity | ≥97% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| InChI Key | VPBQEWYEJDAYKP-UHFFFAOYSA-N | [3] |
Critical Safety and Handling Protocols
As with any halogenated organic compound, stringent safety protocols are non-negotiable. The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[4]
Hazard Identification and Personal Protective Equipment (PPE)
-
Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It is toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Precautionary Statements :
-
Mandatory PPE :
-
Gloves : Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Safety glasses with side-shields or goggles.
-
Lab Coat : Standard laboratory coat. Flame-retardant antistatic protective clothing is recommended.[5]
-
Respiratory : All handling should be performed inside a certified chemical fume hood to avoid inhalation.[5]
-
First Aid and Emergency Response
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
-
If on Skin : Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[4]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Core Synthetic Transformations and Mechanistic Rationale
The utility of this compound stems from the reactivity of its benzylic alcohol functional group. This allows for its conversion into three primary classes of pharmaceutical intermediates: aldehydes, ethers, and esters. Each transformation serves a distinct purpose in the construction of a final active pharmaceutical ingredient (API).
References
Application Notes and Protocols for the Selective Oxidation of (2-Chloro-4,5-difluorophenyl)methanol to 2-Chloro-4,5-difluorobenzaldehyde
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. The target molecule, 2-Chloro-4,5-difluorobenzaldehyde, is a valuable building block characterized by its electron-deficient aromatic ring, substituted with halogen atoms that can be leveraged for further synthetic manipulations. The primary challenge in the synthesis of this aldehyde from its corresponding alcohol, (2-Chloro-4,5-difluorophenyl)methanol, lies in preventing over-oxidation to the carboxylic acid while ensuring high conversion and purity.
This comprehensive guide provides detailed protocols and expert insights into three robust and widely adopted methods for this transformation: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying mechanism, and a critical evaluation of its advantages and limitations, enabling researchers to select the most appropriate method for their specific needs.
Comparative Overview of Oxidation Methods
The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired scale, and safety considerations. The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring of the substrate can influence the reactivity of the benzylic alcohol, a factor that has been considered in the development of the following protocols.
| Parameter | Pyridinium Chlorochromate (PCC) | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Oxidizing Agent | Pyridinium chlorochromate (Cr(VI) reagent) | Dimethyl sulfoxide (DMSO), activated by oxalyl chloride | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (hypervalent iodine reagent) |
| Reaction Conditions | Room temperature, anhydrous CH₂Cl₂ | Cryogenic temperatures (-78 °C), anhydrous CH₂Cl₂ | Room temperature, anhydrous CH₂Cl₂ |
| Key Advantages | Operationally simple, reliable for many substrates. | Avoids heavy metals, mild conditions, high yields. | Mild, neutral pH, high chemoselectivity, short reaction times.[1] |
| Key Disadvantages | Chromium waste is toxic and requires special disposal.[1] | Requires cryogenic temperatures and careful handling of malodorous byproducts.[2] | Reagent is expensive and potentially explosive under certain conditions.[3] |
| Work-up | Filtration through silica or celite to remove chromium salts. | Aqueous quench and extraction. | Quenching with sodium thiosulfate followed by extraction. |
| Substrate Scope | Broad, but can be acidic, affecting sensitive functional groups. | Excellent for a wide range of functional groups, including acid-sensitive ones.[2] | High tolerance for sensitive functional groups.[1] |
Experimental Protocols
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
This protocol is adapted from a reliable procedure for a structurally similar substrate, (5-chloro-2-trifluoromethylphenyl)methanol, and is expected to provide good yields for the target molecule.[4] PCC is a milder alternative to other chromium-based oxidants and can effectively stop the oxidation at the aldehyde stage under anhydrous conditions.[5]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Silica gel or Celite
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (10 mL per gram of alcohol) at room temperature, add pyridinium chlorochromate (2.0 eq.).
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Stir the resulting suspension for an additional hour to ensure complete precipitation of the chromium salts.
-
Filter the mixture through a pad of silica gel or Celite, and wash the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-4,5-difluorobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure aldehyde.
Causality and Insights: The use of a two-fold excess of PCC ensures complete conversion of the starting material.[4] Dichloromethane is the solvent of choice as it is anhydrous and effectively solubilizes the reactants. The final filtration step is crucial for the removal of the chromium byproducts.
Protocol 2: Swern Oxidation
The Swern oxidation is a highly reliable and mild method that avoids the use of heavy metals.[2] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures.[2][6]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (5 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.4 eq.) in anhydrous dichloromethane (1 mL) dropwise to the cooled oxalyl chloride solution. Stir the mixture for 10 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (2 mL) dropwise to the reaction mixture. Stir for an additional 20 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise to the mixture.
-
Continue stirring at -78 °C for 10 minutes, then allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water. Adjust the pH of the aqueous layer to ~4 with 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Insights: The cryogenic temperature is essential to maintain the stability of the reactive intermediate, the chlorosulfonium salt.[7] The addition of triethylamine acts as a base to facilitate the elimination reaction that forms the aldehyde.[7] The malodorous byproduct, dimethyl sulfide, should be handled in a well-ventilated fume hood.[2]
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a preferred method for small-scale syntheses due to its mild conditions, high selectivity, and simple work-up.[1] The hypervalent iodine reagent, DMP, is a highly effective and selective oxidant.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (10 mL) at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Insights: The use of a slight excess of DMP ensures complete oxidation. The quenching with sodium thiosulfate is necessary to reduce the excess DMP and the iodinane byproduct to a water-soluble form, simplifying the work-up.[3] The reaction is typically fast and clean, often providing high yields of the desired aldehyde.[1]
Visualizing the Workflow
General Oxidation Workflow
Caption: General workflow for the oxidation of the starting material to the final product.
Swern Oxidation Mechanism Overview
Caption: Simplified mechanism of the Swern oxidation.
Safety and Troubleshooting
-
PCC: Chromium (VI) compounds are carcinogenic and toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide, a toxic gas. Dimethyl sulfide is malodorous. All operations should be performed in a well-ventilated fume hood.
-
DMP: Dess-Martin Periodinane is shock-sensitive and can be explosive upon heating. Handle with care and avoid grinding.
-
Troubleshooting:
-
Incomplete reaction: Ensure all reagents are anhydrous, as water can deactivate the oxidizing agents. Increase reaction time or slightly elevate the temperature if the starting material persists.
-
Over-oxidation to carboxylic acid (PCC): Ensure the reaction is performed under strictly anhydrous conditions. Avoid prolonged reaction times.
-
Low yields: Optimize purification methods to minimize product loss. For Swern oxidation, ensure the temperature is maintained at -78 °C during the initial steps.
-
Conclusion
The oxidation of this compound to 2-Chloro-4,5-difluorobenzaldehyde can be successfully achieved using several reliable methods. The choice between PCC, Swern, and Dess-Martin oxidation will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for certain reagents and byproducts. By following the detailed protocols and considering the provided insights, researchers can confidently perform this important transformation and obtain the desired aldehyde in high yield and purity.
References
- 1. Dess–Martin Periodinane [merckmillipore.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Application Note: Esterification Strategies for (2-Chloro-4,5-difluorophenyl)methanol in Drug Discovery
An Application Guide to the Synthesis of Novel Ester Prodrugs and Scaffolds
Abstract
(2-Chloro-4,5-difluorophenyl)methanol is a valuable building block in medicinal chemistry, with its halogenated phenyl moiety offering a unique handle for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The conversion of its primary alcohol group into a diverse array of esters is a critical transformation for creating prodrugs, modifying solubility, and exploring structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, detailing several robust esterification protocols applicable to this substrate. We explore the mechanistic underpinnings and practical considerations of classical and modern synthetic methods, including acid-catalyzed esterification, acylation with activated reagents, Steglich esterification, and the Mitsunobu reaction. Each protocol is designed to be self-validating, incorporating detailed procedures for synthesis, purification, and characterization.
Introduction: The Strategic Role of this compound Esters
The strategic incorporation of fluorine and chlorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1] The this compound scaffold[2] provides a synthetically accessible entry point to these benefits. Esterification of the benzylic alcohol serves as a primary diversification strategy. The resulting esters are not merely derivatives; they are often key to unlocking a molecule's therapeutic potential by:
-
Prodrug Development: Creating bioreversible esters that are cleaved in vivo to release the active parent alcohol.
-
Lipophilicity Modulation: Fine-tuning the molecule's lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
SAR Exploration: Systematically modifying the ester group to probe interactions within a biological target's binding pocket.
This guide provides the foundational chemistry required to leverage these advantages, offering detailed protocols with an emphasis on the rationale behind procedural choices.
Core Principles and Mechanistic Overviews of Esterification
Esterification is fundamentally the formation of an ester from an alcohol and a carboxylic acid or its derivative. The choice of method depends on the substrate's sensitivity to acid, heat, and steric hindrance. Below, we outline the mechanisms of four common and effective methods.
Fischer-Speier Esterification
This is the classic acid-catalyzed condensation of a carboxylic acid and an alcohol.[3] The reaction is reversible, necessitating strategies to drive the equilibrium towards the product, such as using an excess of one reactant or removing water as it forms.[4]
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.[3]
Caption: Mechanism of Fischer-Speier Esterification.
Acylation with Acyl Chlorides and Anhydrides
This method offers a more reactive, irreversible pathway to esters. Acyl chlorides and anhydrides are highly electrophilic and react readily with alcohols, often at room temperature.[5] The reaction typically includes a weak, non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct.
Caption: General workflow for acylation of an alcohol.
Steglich Esterification
For acid- or heat-sensitive substrates, the Steglich esterification is an exceptionally mild and effective alternative.[6] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, acting as an acyl transfer agent to form a highly reactive intermediate that is then attacked by the alcohol.[7][8]
The primary advantage is that the reaction proceeds under neutral conditions at room temperature.[9] A key consideration is the removal of the dicyclohexylurea (DCU) byproduct if DCC is used, which is insoluble in most organic solvents and can be removed by filtration.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters, under very mild, neutral conditions.[10][11] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
The reaction mechanism involves the formation of a phosphonium intermediate that activates the alcohol's oxygen, turning it into an excellent leaving group.[13] Subsequent SN2 displacement by a carboxylate nucleophile completes the ester formation. While known for inverting the stereochemistry of secondary alcohols, it is an excellent method for primary alcohols like this compound when mild conditions are essential.[14]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Fischer Esterification with Acetic Acid
This protocol is suitable for simple, robust esterifications where the substrate can tolerate heat and strong acid.
-
Materials:
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and glacial acetic acid (5.0 eq).[16]
-
Carefully add concentrated sulfuric acid (0.05 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 110-120°C) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ice-water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.[17]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Protocol 2: Acylation with Benzoyl Chloride
This method is rapid and high-yielding for forming benzoate esters.
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2.0 eq) and cool the mixture to 0°C in an ice bath.
-
Add benzoyl chloride (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[18]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Steglich Esterification with Ibuprofen
This protocol is ideal for coupling valuable carboxylic acids under mild, neutral conditions.
-
Materials:
-
This compound (1.0 eq)
-
Ibuprofen (a representative carboxylic acid) (1.1 eq)
-
EDC (1.2 eq) or DCC (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]
-
1 M HCl, Saturated NaHCO₃, Brine, Anhydrous MgSO₄
-
-
Procedure:
-
In a flask under nitrogen, dissolve the carboxylic acid (Ibuprofen, 1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C and add EDC (or DCC) (1.2 eq) portion-wise.
-
Remove the ice bath and stir the reaction at room temperature overnight. Monitor by TLC.
-
If DCC was used, filter the reaction mixture to remove the precipitated DCU byproduct.[9]
-
Transfer the filtrate to a separatory funnel and dilute with DCM.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify via flash column chromatography.
-
Protocol 4: Mitsunobu Reaction with Benzoic Acid
This protocol is used when extremely mild conditions are required to avoid any potential side reactions.
-
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
DIAD or DEAD (1.5 eq)[10]
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD (or DEAD) (1.5 eq) dropwise over 10-15 minutes. A color change and/or precipitate may be observed.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved directly by flash column chromatography on silica gel.
-
Summary of Methodologies and Data
The selection of an appropriate esterification method is critical and depends on the specific carboxylic acid and the overall synthetic strategy.
| Method | Reagents | Conditions | Advantages | Limitations |
| Fischer-Speier | Carboxylic Acid, H₂SO₄ | Reflux | Inexpensive reagents, simple setup.[17] | Requires high temperatures and strong acid; reversible reaction.[4] |
| Acylation | Acyl Chloride/Anhydride, Base | 0°C to RT | Fast, high-yielding, irreversible.[19] | Acylating agents can be moisture-sensitive; byproduct removal needed. |
| Steglich | Carboxylic Acid, EDC/DCC, DMAP | Room Temp | Very mild, neutral conditions; good for sensitive substrates.[7] | Stoichiometric coupling agents; byproduct (urea) removal required.[9] |
| Mitsunobu | Carboxylic Acid, PPh₃, DIAD/DEAD | 0°C to RT | Extremely mild, neutral conditions.[10] | Stoichiometric, sometimes difficult-to-remove byproducts (PPh₃O).[12] |
Purification and Characterization
Validating the successful synthesis of the target ester is a critical final step.
-
Purification: Flash column chromatography is the most common method for purifying the crude ester products. A typical mobile phase is a gradient of ethyl acetate in hexanes. For issues such as co-elution, adjusting the gradient to be shallower can improve separation.[20]
-
Characterization:
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the fluorinated ester.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful esterification.[22]
-
Infrared (IR) Spectroscopy: Will show the appearance of a strong ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹ and the disappearance of the broad alcohol O-H stretch.
-
Caption: Post-synthesis workflow for ester purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chemrevise.org [chemrevise.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. savemyexams.com [savemyexams.com]
- 19. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/B211238H [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Chloro-4,5-difluorophenyl)methanol in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols in Modern Agrochemicals
(2-Chloro-4,5-difluorophenyl)methanol is a highly functionalized aromatic alcohol that serves as a critical building block in the synthesis of advanced agrochemicals. The strategic incorporation of chlorine and fluorine atoms onto the phenyl ring significantly influences the physicochemical properties of the final active ingredient, such as metabolic stability, lipophilicity, and binding affinity to target enzymes.[1][2] This guide provides an in-depth look at the application of this compound in the synthesis of a key class of modern fungicides: the pyrazole carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).
The 2-chloro-4,5-difluorophenyl moiety is a known toxophore in various pesticides, and its inclusion in novel molecular frameworks is a proven strategy for developing potent new fungicidal agents. These fungicides are crucial for managing a wide range of fungal pathogens that threaten crop yields and food security.
Application Note I: Synthesis of Pyrazole Carboxamide Fungicides
Rationale and Mechanistic Insight
Pyrazole carboxamide fungicides are a major class of agrochemicals that function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This disruption of the fungal respiratory process leads to a cessation of energy production and ultimately, cell death. The N-aryl-pyrazole core of these fungicides is essential for their biological activity, and the specific substitution pattern on the aryl ring, in this case, the 2-chloro-4,5-difluorophenyl group, is critical for optimizing efficacy against a spectrum of fungal pathogens.
The synthesis of these complex molecules from this compound typically proceeds through a multi-step pathway. The initial and most critical step is the conversion of the benzylic alcohol into a more reactive leaving group, typically a benzyl halide. This transformation is fundamental as it activates the benzylic position for subsequent nucleophilic substitution by the pyrazole nitrogen.
The overall synthetic workflow can be conceptualized as follows:
Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.
Experimental Protocols
The following protocols are based on established synthetic routes for analogous pyrazole carboxamide fungicides and provide a detailed methodology for researchers.
Protocol 1: Synthesis of (2-Chloro-4,5-difluorophenyl)methyl chloride
Objective: To convert the benzylic alcohol into a more reactive benzyl chloride for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (2-Chloro-4,5-difluorophenyl)methyl chloride.
Causality and Insights: The use of thionyl chloride is a standard and efficient method for converting primary alcohols to chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. Performing the initial addition at 0 °C helps to control the exothermic reaction.
Protocol 2: Synthesis of a Representative N-Alkylated Pyrazole Intermediate
Objective: To couple the (2-Chloro-4,5-difluorophenyl)methyl chloride with a suitable pyrazole precursor.
Materials:
-
(2-Chloro-4,5-difluorophenyl)methyl chloride (from Protocol 1)
-
A suitable pyrazole carboxamide precursor (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with a nitrogen inlet
Procedure:
-
To a round-bottom flask, add the pyrazole precursor (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Stir the suspension at room temperature under a nitrogen atmosphere.
-
Add a solution of (2-Chloro-4,5-difluorophenyl)methyl chloride (1.1 eq) in anhydrous DMF to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights: Potassium carbonate acts as a base to deprotonate the pyrazole nitrogen, making it a more potent nucleophile. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively solvates the potassium cation without solvating the pyrazole anion, thus enhancing its reactivity.
Data Presentation
The following table summarizes the key reactants and expected outcomes for the synthesis of a pyrazole carboxamide fungicide intermediate.
| Step | Starting Material | Reagent | Product | Expected Yield |
| 1 | This compound | Thionyl Chloride | (2-Chloro-4,5-difluorophenyl)methyl chloride | >90% |
| 2 | (2-Chloro-4,5-difluorophenyl)methyl chloride & Pyrazole Precursor | Potassium Carbonate | N-Alkylated Pyrazole Intermediate | 70-85% |
Visualization of the Synthetic Pathway
Caption: Detailed synthetic pathway for a pyrazole carboxamide fungicide.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of high-value agrochemicals. Its specific halogenation pattern provides a molecular scaffold that is frequently associated with potent fungicidal activity. The protocols outlined in this guide offer a robust framework for the synthesis of pyrazole carboxamide fungicides, a class of compounds at the forefront of modern crop protection. By understanding the underlying chemical principles and following these detailed procedures, researchers can effectively utilize this compound in the development of novel and effective agrochemical solutions.
References
Application Notes and Protocols: Synthesis of PROTACs Using (2-Chloro-4,5-difluorophenyl)methanol Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Dawn of Targeted Protein Degradation with PROTACs
In the landscape of modern therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of action.[1][2] Unlike small-molecule inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[3][4] This approach not only offers the potential for more sustained pharmacological effects but also dramatically expands the "druggable" proteome to include proteins that have historically been challenging to target, such as scaffolding proteins and transcription factors.[1]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][7] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1][3]
Among the more than 600 E3 ligases in the human proteome, the von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized in PROTAC design.[8][9] This is largely due to its widespread tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[8][10] A common and versatile starting material for the synthesis of these VHL ligands is (2-Chloro-4,5-difluorophenyl)methanol. This application note provides a detailed guide to the synthesis of a key VHL ligand intermediate from this building block and its subsequent elaboration into a functional PROTAC molecule.
The Central Role of this compound in VHL Ligand Synthesis
The this compound building block serves as a crucial precursor for constructing the core scaffold of many potent VHL ligands. Its chemical structure provides the necessary functionalities for the key transformations required to build the VHL-binding motif. The subsequent protocols will detail the synthetic route from this starting material to a versatile VHL ligand, ready for linker attachment and conjugation to a POI ligand.
Visualizing the PROTAC Mechanism and Synthetic Strategy
To provide a clear conceptual framework, the following diagrams illustrate the overall mechanism of action for a PROTAC and the synthetic workflow described in this application note.
Caption: The catalytic cycle of a PROTAC.
Caption: Synthetic workflow for PROTAC synthesis.
Part 1: Synthesis of a Versatile VHL Ligand Intermediate
This protocol outlines the synthesis of a key VHL ligand intermediate starting from this compound. The causality behind the experimental choices is to build the necessary chemical handles for subsequent coupling reactions.
Protocol 1.1: Synthesis of (2-chloro-4,5-difluorophenyl)(4-methylthiazol-5-yl)methanone
This initial step involves the oxidation of the starting alcohol to an aldehyde, followed by a Grignard reaction with 5-bromo-4-methylthiazole and subsequent oxidation to the ketone. This sequence is a reliable method for introducing the thiazole moiety, a key component of the VHL ligand.
Materials and Reagents:
| Reagent | Supplier | Purity | Quantity |
| This compound | Sigma-Aldrich | 98% | 1.0 g (5.14 mmol) |
| Dess-Martin periodinane (DMP) | Sigma-Aldrich | 97% | 2.62 g (6.17 mmol) |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | >99.8% | 50 mL |
| 5-Bromo-4-methylthiazole | Sigma-Aldrich | 97% | 1.0 g (5.62 mmol) |
| Magnesium turnings | Sigma-Aldrich | 99.5% | 150 mg (6.17 mmol) |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | >99.9% | 30 mL |
| Iodine | Sigma-Aldrich | >99.8% | 1 crystal |
| Manganese dioxide (MnO2) | Sigma-Aldrich | 85% | 4.47 g (51.4 mmol) |
| Saturated aqueous NH4Cl solution | - | - | 20 mL |
| Saturated aqueous NaHCO3 solution | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous sodium sulfate (Na2SO4) | - | - | As needed |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC | For extraction |
| Hexanes | Fisher Scientific | HPLC | For chromatography |
Step-by-Step Procedure:
-
Oxidation to Aldehyde: Dissolve this compound (1.0 g, 5.14 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add Dess-Martin periodinane (2.62 g, 6.17 mmol) portion-wise over 10 minutes. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography). Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 and Na2S2O3. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Grignard Reagent Formation: In a separate flame-dried flask under nitrogen, add magnesium turnings (150 mg, 6.17 mmol) and a crystal of iodine in anhydrous THF (5 mL). Add a small amount of 5-bromo-4-methylthiazole (1.0 g, 5.62 mmol) in THF (10 mL) to initiate the reaction. Once the reaction starts, add the remaining solution dropwise. Reflux the mixture for 1 hour.
-
Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the crude aldehyde from step 1 in anhydrous THF (15 mL) dropwise. Stir the reaction at room temperature for 1 hour. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Final Oxidation to Ketone: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Dissolve the crude alcohol in DCM (30 mL) and add activated MnO2 (4.47 g, 51.4 mmol). Stir vigorously at room temperature overnight. Filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate and purify the residue by flash column chromatography (Hexanes/EtOAc gradient) to yield the desired ketone.
Protocol 1.2: Synthesis of the VHL Ligand Precursor with a Linker Attachment Point
This protocol describes the reductive amination of the ketone to introduce the amine group, which is then coupled with a protected hydroxyproline derivative, a crucial step in forming the VHL binding motif.
Materials and Reagents:
| Reagent | Supplier | Purity | Quantity |
| (2-chloro-4,5-difluorophenyl)(4-methylthiazol-5-yl)methanone | From Protocol 1.1 | - | 1.0 g (3.31 mmol) |
| Ammonium acetate | Sigma-Aldrich | >98% | 7.65 g (99.3 mmol) |
| Sodium cyanoborohydride (NaBH3CN) | Sigma-Aldrich | 95% | 312 mg (4.97 mmol) |
| Methanol (MeOH), anhydrous | Sigma-Aldrich | 99.8% | 30 mL |
| Boc-L-hydroxyproline (Boc-Hyp-OH) | Combi-Blocks | >98% | 838 mg (3.64 mmol) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Oakwood Chemical | >98% | 1.38 g (3.64 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99.5% | 1.73 mL (9.93 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | >99.8% | 20 mL |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% | 5 mL |
Step-by-Step Procedure:
-
Reductive Amination: To a solution of the ketone (1.0 g, 3.31 mmol) in anhydrous MeOH (30 mL), add ammonium acetate (7.65 g, 99.3 mmol). Stir the mixture at room temperature for 30 minutes. Add sodium cyanoborohydride (312 mg, 4.97 mmol) in one portion. Stir the reaction at room temperature for 16 hours. Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and water. Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate to yield the crude amine.
-
Amide Coupling: Dissolve Boc-Hyp-OH (838 mg, 3.64 mmol) in anhydrous DMF (10 mL). Add HATU (1.38 g, 3.64 mmol) and DIPEA (1.73 mL, 9.93 mmol). Stir for 10 minutes. Add a solution of the crude amine from the previous step in DMF (10 mL). Stir the reaction at room temperature for 4 hours. Dilute the reaction with EtOAc and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography (Hexanes/EtOAc gradient).
-
Boc Deprotection: Dissolve the purified product from the previous step in DCM (10 mL) and cool to 0 °C. Add TFA (5 mL) dropwise. Stir at room temperature for 1 hour. Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt is the versatile VHL ligand precursor, ready for linker conjugation.
Part 2: PROTAC Synthesis - Linking the Pieces
With the VHL ligand precursor in hand, the next stage is to conjugate it to a linker and then to a ligand for the protein of interest. The choice of linker and POI ligand will depend on the specific biological target. This section provides a general protocol for these conjugation steps.
The Critical Role of the Linker
The linker is not merely a passive connector; it plays a crucial role in the efficacy of the PROTAC.[] Its length, rigidity, and composition can significantly influence the formation of a stable and productive ternary complex, as well as the physicochemical properties of the final PROTAC molecule.[5][6] Common linker motifs include polyethylene glycol (PEG) chains and alkyl chains.[5]
Protocol 2.1: Linker Conjugation to the VHL Ligand
This protocol describes the coupling of a representative linker with a terminal carboxylic acid to the amine of the VHL ligand precursor.
Materials and Reagents:
| Reagent | Supplier | Purity | Quantity |
| VHL Ligand Precursor (TFA salt) | From Protocol 1.2 | - | 100 mg (0.2 mmol) |
| Boc-NH-PEG3-COOH | BroadPharm | >95% | 61 mg (0.22 mmol) |
| HATU | Oakwood Chemical | >98% | 84 mg (0.22 mmol) |
| DIPEA | Sigma-Aldrich | >99.5% | 105 µL (0.6 mmol) |
| DMF, anhydrous | Sigma-Aldrich | >99.8% | 5 mL |
Step-by-Step Procedure:
-
Amide Coupling: In a vial, dissolve Boc-NH-PEG3-COOH (61 mg, 0.22 mmol) in anhydrous DMF (2 mL). Add HATU (84 mg, 0.22 mmol) and DIPEA (105 µL, 0.6 mmol). Stir for 10 minutes.
-
Add a solution of the VHL ligand precursor (100 mg, 0.2 mmol) in DMF (3 mL).
-
Stir the reaction at room temperature for 4 hours.
-
Dilute with EtOAc and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify by flash column chromatography (DCM/MeOH gradient) to obtain the VHL ligand-linker conjugate.
Protocol 2.2: Final PROTAC Assembly
This final step involves deprotecting the linker and coupling it to the POI ligand. The example here uses a generic POI ligand with an available amine handle.
Materials and Reagents:
| Reagent | Supplier | Purity | Quantity |
| VHL Ligand-Linker Conjugate | From Protocol 2.1 | - | 100 mg (0.15 mmol) |
| TFA | Sigma-Aldrich | 99% | 1 mL |
| DCM | Sigma-Aldrich | >99.8% | 4 mL |
| POI Ligand with Amine Handle | - | - | 0.165 mmol |
| HATU | Oakwood Chemical | >98% | 63 mg (0.165 mmol) |
| DIPEA | Sigma-Aldrich | >99.5% | 78 µL (0.45 mmol) |
| DMF, anhydrous | Sigma-Aldrich | >99.8% | 5 mL |
Step-by-Step Procedure:
-
Boc Deprotection of Linker: Dissolve the VHL ligand-linker conjugate (100 mg, 0.15 mmol) in DCM (4 mL) and cool to 0 °C. Add TFA (1 mL) dropwise. Stir at room temperature for 1 hour. Concentrate under reduced pressure and co-evaporate with toluene.
-
Final Coupling: The deprotected linker's carboxylic acid is now activated. In a separate vial, dissolve the POI ligand with an amine handle (0.165 mmol) in anhydrous DMF (2 mL).
-
In another vial, activate the deprotected linker from step 1 by dissolving it in DMF (3 mL) and adding HATU (63 mg, 0.165 mmol) and DIPEA (78 µL, 0.45 mmol). Stir for 10 minutes.
-
Add the activated linker solution to the POI ligand solution.
-
Stir at room temperature for 16 hours.
-
Dilute with EtOAc and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final PROTAC molecule.
Part 3: Characterization and Analysis
Rigorous characterization of the synthesized intermediates and the final PROTAC is essential to confirm their identity, purity, and integrity.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to determine the purity of the compounds and confirm their molecular weight.[12][13] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final PROTAC. Preparative HPLC is used for the final purification step.
Representative Data Summary
| Compound | Expected Mass [M+H]⁺ | Purity (LC-MS) | Key ¹H NMR Signals (δ, ppm) |
| VHL Ligand Precursor | Calculated Value | >95% | Aromatic protons, thiazole proton, proline protons |
| VHL Ligand-Linker Conjugate | Calculated Value | >95% | Signals from VHL ligand, PEG linker protons, Boc protecting group |
| Final PROTAC | Calculated Value | >98% (HPLC) | Signals from VHL ligand, linker, and POI ligand |
Conclusion: A Versatile Platform for PROTAC Discovery
This application note provides a comprehensive and detailed protocol for the synthesis of PROTACs utilizing the this compound building block. By following these step-by-step procedures, researchers can efficiently synthesize a key VHL ligand and subsequently assemble a diverse range of PROTAC molecules for targeted protein degradation studies. The modular nature of this synthetic strategy allows for the facile variation of both the linker and the POI ligand, providing a powerful platform for the discovery and optimization of novel PROTAC-based therapeutics. The principles and techniques outlined herein are foundational for scientists and professionals in the field of drug development who are looking to harness the transformative potential of targeted protein degradation.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Analysis of Reaction Products from (2-Chloro-4,5-difluorophenyl)methanol
Introduction
(2-Chloro-4,5-difluorophenyl)methanol is a key starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The precise characterization and quantification of its reaction products are critical for ensuring the safety, efficacy, and quality of the final products. This application note provides a detailed protocol for the analysis of reaction mixtures containing this compound and its primary oxidation products using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals who require a robust, sensitive, and specific analytical workflow for reaction monitoring and product profiling.
Section 1: Understanding the Chemistry - Potential Reaction Pathways
The primary reaction pathway for a benzylic alcohol like this compound is oxidation.[4][5][6] This process typically occurs in two successive steps: the oxidation of the alcohol to an aldehyde, followed by the oxidation of the aldehyde to a carboxylic acid.[4][5] Therefore, the primary analytes of interest in a typical reaction mixture are:
-
This compound (Parent Compound)
-
2-Chloro-4,5-difluorobenzaldehyde (Intermediate Product)
-
2-Chloro-4,5-difluorobenzoic acid (Final Product)
While nucleophilic aromatic substitution of the chlorine or fluorine atoms is possible, it generally requires specific and often harsh conditions.[7][8][9][10] This application note will focus on the analysis of the more common oxidation products.
Section 2: Sample Preparation Strategy
The goal of sample preparation is to prepare a sample that is clean, compatible with the LC-MS/MS system, and representative of the reaction mixture at a specific time point.
Reaction Quenching
To obtain an accurate snapshot of the reaction's progress, it is crucial to quench (stop) the reaction before analysis. A common method is rapid cooling of an aliquot of the reaction mixture in an ice bath, followed by the addition of a quenching agent if necessary. The choice of quenching agent depends on the specific reaction chemistry.
Sample Dilution and Matrix Effects
Reaction mixtures often contain high concentrations of reactants, catalysts, and byproducts that can interfere with the analysis. These interferences, collectively known as matrix effects, can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[11][12][13][14]
Protocol for Sample Dilution:
-
Initial Dilution: Perform a 1:100 dilution of the quenched reaction mixture aliquot with a 50:50 mixture of acetonitrile and water. This initial large dilution helps to precipitate any insoluble components and significantly reduces the concentration of matrix components.
-
Vortex and Centrifuge: Vortex the diluted sample for 30 seconds to ensure homogeneity. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated material.
-
Final Dilution: Transfer the supernatant to a clean vial and perform a further 1:10 dilution with the same 50:50 acetonitrile/water mixture. This brings the total dilution to 1:1000, which is typically sufficient to minimize matrix effects for most applications. The final concentration of the analytes should be within the linear range of the instrument.
Section 3: LC-MS/MS Method Development
The core of this application note is the development of a sensitive and specific LC-MS/MS method for the separation and detection of the target analytes.
Liquid Chromatography (LC) Parameters
The goal of the LC method is to achieve good separation of the analytes from each other and from any remaining matrix components.
-
Column Selection: A C18 reversed-phase column is an excellent choice for this application due to the nonpolar, aromatic nature of the analytes. A column with a particle size of less than 2 µm is recommended for high-resolution separations.
-
Mobile Phase Composition: A mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used. The formic acid aids in the protonation of the analytes, which enhances their ionization in positive ion mode.
Table 1: LC Gradient Program
| Time (min) | %A | %B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 5.0 | 5 | 95 | 0.4 |
| 7.0 | 5 | 95 | 0.4 |
| 7.1 | 95 | 5 | 0.4 |
| 10.0 | 95 | 5 | 0.4 |
Mass Spectrometry (MS/MS) Parameters
Tandem mass spectrometry provides a high degree of selectivity and sensitivity for the detection of the target analytes.
-
Ionization Source Selection: Electrospray ionization (ESI) is the preferred ionization technique for these analytes. The analysis will be performed in positive ion mode, as the addition of formic acid to the mobile phase facilitates the formation of protonated molecules ([M+H]^+).
-
MS1 Full Scan: Initially, a full scan MS1 analysis of each individual standard is performed to determine the m/z of the precursor ion ([M+H]^+).
-
MS/MS Fragmentation: A product ion scan is then performed for each precursor ion to identify the most abundant and specific product ions. The collision energy is optimized to maximize the signal of the chosen product ions. The fragmentation of benzyl alcohols often involves the loss of water or the CH2OH group.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, an MRM method is developed. This involves monitoring specific precursor-to-product ion transitions for each analyte. A primary transition is used for quantification, and a secondary transition is used for confirmation.
Table 2: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (Quant) (m/z) | Product Ion (Qual) (m/z) | Collision Energy (eV) |
| This compound | 179.0 | 161.0 | 125.0 | 15 |
| 2-Chloro-4,5-difluorobenzaldehyde | 177.0 | 149.0 | 129.0 | 20 |
| 2-Chloro-4,5-difluorobenzoic acid | 193.0 | 175.0 | 147.0 | 18 |
Section 4: Data Analysis and Interpretation
Peak Identification and Integration
The identification of each analyte is confirmed by comparing its retention time and the ratio of its quantifier and qualifier ions to that of a known standard. Once identified, the peak area of the quantifier ion is integrated for each analyte.
Quantification Approach
For relative quantification, the peak area of each product can be compared to the initial peak area of the starting material. For absolute quantification, a calibration curve should be prepared using certified reference standards. It is recommended to use a matrix-matched calibration curve to compensate for any remaining matrix effects.[12]
Section 5: Protocol Summary
-
Sample Preparation:
-
Quench the reaction by rapid cooling.
-
Perform a 1:1000 serial dilution with 50:50 acetonitrile/water.
-
Vortex and centrifuge to remove any precipitates.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Run the LC gradient as described in Table 1.
-
Acquire data using the MRM method detailed in Table 2.
-
-
Data Analysis:
-
Identify peaks based on retention time and ion ratios.
-
Integrate the peak area of the quantifier ion.
-
Quantify using an appropriate calibration method.
-
Section 6: Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the principle of MRM analysis.
Caption: Overall experimental workflow from sample preparation to data analysis.
Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the analysis of this compound and its primary oxidation products. The detailed protocols for sample preparation, LC separation, and MS/MS detection, along with the provided troubleshooting tips, will enable researchers to accurately monitor reaction progress and characterize product profiles with high sensitivity and specificity. Adherence to good analytical practices, including proper method validation, will ensure the generation of reliable and high-quality data.[15][16][17][18][19]
References
- 1. kaibangchem.com [kaibangchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Chloro-4,5-difluorobenzyl alcohol | 288154-93-8 [sigmaaldrich.com]
- 4. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nebiolab.com [nebiolab.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. tandfonline.com [tandfonline.com]
- 15. resolian.com [resolian.com]
- 16. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 17. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. eurachem.org [eurachem.org]
Application Note: High-Throughput Screening Strategies for Novel (2-Chloro-4,5-difluorophenyl)methanol Derivatives
Abstract
High-throughput screening (HTS) serves as a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1] The (2-Chloro-4,5-difluorophenyl)methanol scaffold represents a versatile starting point for combinatorial chemistry, offering multiple sites for modification to generate structural diversity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for libraries derived from this scaffold. We present detailed, field-proven protocols for three distinct, high-value assay formats targeting critical drug target classes: a biochemical kinase inhibition assay, a cell-based G-Protein Coupled Receptor (GPCR) functional assay, and a biophysical protein-protein interaction (PPI) inhibition assay. The causality behind experimental choices, self-validating quality control measures, and robust data analysis strategies are explained to ensure scientific integrity and accelerate the discovery of bioactive compounds.
Introduction: The Strategic Screening of Novel Chemical Matter
The journey from a chemical concept to a viable drug candidate is arduous and requires the efficient identification of "hits"—compounds that exhibit a desired biological activity. HTS automation allows researchers to conduct millions of pharmacological tests, rapidly identifying compounds that modulate a specific biomolecular pathway.[1] The success of such campaigns hinges on two key elements: the quality of the chemical library and the robustness of the screening assays.
The this compound core is a fluorinated aromatic structure, a feature often associated with improved metabolic stability and binding affinity in drug candidates. Libraries built upon this scaffold have the potential to interact with a wide range of biological targets. This guide, therefore, does not focus on a single target but rather provides a strategic framework for screening such a library against three of the most prolific and "druggable" target families:
-
Protein Kinases: With over 500 members in the human genome, kinases are central regulators of cell signaling and have become the second most important class of drug targets.[2][3]
-
G-Protein Coupled Receptors (GPCRs): This superfamily of transmembrane receptors is the target of over 30% of all FDA-approved drugs, mediating countless physiological processes.[4]
-
Protein-Protein Interactions (PPIs): Once considered "undruggable," PPIs represent a new frontier in drug discovery, offering the potential to modulate pathways inaccessible to traditional enzyme inhibitors or receptor antagonists.
This document provides the detailed methodologies necessary to effectively screen a this compound-based library against these target classes, transforming a collection of novel molecules into a source of qualified biological hits.
Pre-Screening Essentials: Library Preparation and Quality Control
Before initiating a large-scale screen, meticulous preparation of the compound library is paramount. The integrity of the final dataset is directly dependent on the quality of the source plates.
2.1. Compound Management and Plating
-
Solubilization: Test compounds should be solubilized in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM). DMSO is the standard solvent for HTS due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.
-
Plate Formatting: From the master stock, create intermediate and then final assay-ready plates using automated liquid handlers to minimize variability.[1] A common format is a 384-well plate, which offers a good balance between throughput and reagent volume.
-
Final Concentration: The final concentration of DMSO in the assay well should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.
2.2. Assay Plate Layout for Robustness A well-designed plate map is a self-validating system. It must include controls to monitor assay performance and normalize the data.
| Well Type | Description | Purpose |
| Test Compound | Wells containing library compounds. | Primary data points for hit identification. |
| Neutral Control | Wells containing only DMSO vehicle. | Represents 0% inhibition / 100% activity (negative control). |
| Positive Control | Wells containing a known inhibitor/antagonist. | Represents 100% inhibition / 0% activity (positive control). |
| Blank | Wells containing all assay components except the target enzyme/cells. | Background signal subtraction. |
This layout allows for the calculation of key quality control metrics, such as the Z'-factor, which assesses the statistical separation between the positive and neutral controls. A Z'-factor > 0.5 is indicative of an excellent, robust assay suitable for HTS.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol employs a universal kinase assay format that measures the depletion of ATP, a substrate common to all kinases.[5] The Kinase-Glo® assay uses a luciferase to generate a luminescent signal that is inversely proportional to kinase activity.[5]
3.1. Principle of Detection A protein kinase transfers the terminal phosphate from ATP to a substrate. As the kinase reaction proceeds, ATP is consumed. After the reaction, the Kinase-Glo® reagent is added, which both stops the kinase reaction and initiates a luciferase-based reaction that produces light. The amount of light is directly proportional to the amount of ATP remaining. Therefore, potent inhibitors will result in less ATP consumption and a higher luminescent signal.
Caption: Workflow for the Kinase-Glo® luminescent assay.
3.2. Detailed Step-by-Step Protocol (384-well format)
-
Compound Plating: Using an acoustic liquid handler or pintool, transfer 50 nL of each this compound derivative from the assay-ready plate to a 384-well assay plate. This results in a final test concentration of 10 µM in a 5 µL reaction volume.
-
Kinase Reaction Mix Preparation: Prepare a 2X kinase/substrate/ATP solution in kinase buffer. The optimal concentrations of kinase and substrate, as well as the ATP concentration (ideally at the Km for ATP), must be determined empirically during assay development.
-
Initiate Reaction: Add 2.5 µL of the 2X kinase reaction mix to each well containing the plated compounds.
-
Incubation: Mix the plate gently on a plate shaker and incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the kinase reaction.
-
Signal Generation: Add 5 µL of Kinase-Glo® Reagent to each well. This terminates the kinase reaction and initiates the luminescent signal.[6]
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[7]
-
Data Acquisition: Read the luminescence on a plate reader (e.g., PerkinElmer EnVision® or BMG CLARIOstar®).
Protocol 2: Cell-Based GPCR Antagonist Assay (AlphaScreen™)
This protocol describes a method to screen for antagonists of a Gs-coupled GPCR. Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][8] The AlphaScreen™ cAMP assay is a competitive immunoassay to measure these changes.[9]
4.1. Principle of Detection The assay uses two types of beads: Donor beads coated with streptavidin and Acceptor beads conjugated to an anti-cAMP antibody.[9][10] A biotinylated cAMP probe is added, which can bridge the two beads, bringing them into proximity. When a laser excites the Donor bead, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[11][12] Intracellular cAMP produced by the cells competes with the biotin-cAMP probe for binding to the Acceptor bead. Therefore, high levels of cellular cAMP (agonist stimulation) lead to a decrease in signal. An antagonist will block this effect, restoring the signal.
Caption: Principle of a competitive GPCR antagonist assay.
4.2. Detailed Step-by-Step Protocol (384-well format)
-
Cell Seeding: Seed cells expressing the target GPCR into a 384-well plate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Add 50 nL of test compounds or controls to the cell plates.
-
Pre-incubation: Incubate the plates with the compounds for 15 minutes at room temperature to allow for target engagement.
-
Agonist Stimulation: Add an EC80 concentration of a known agonist to all wells except the neutral controls. This concentration is chosen to provide a robust signal window for detecting antagonism.
-
Cell Lysis and Signal Generation: Add the AlphaScreen™ detection mix, which contains the biotin-cAMP probe, anti-cAMP Acceptor beads, Streptavidin Donor beads, and lysis buffer.[13]
-
Incubation: Incubate the plate for 1-2 hours at room temperature in the dark to allow the assay to reach equilibrium.
-
Data Acquisition: Read the plate on an AlphaScreen-capable reader (e.g., PerkinElmer EnVision®).
Protocol 3: PPI Inhibition Assay (HTRF® TR-FRET)
This protocol is designed to identify compounds that disrupt the interaction between two proteins, for example, a transcription factor and its binding partner. Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust time-resolved fluorescence resonance energy transfer (TR-FRET) technology ideal for this purpose.[14][15][16]
5.1. Principle of Detection In a PPI assay, one protein is labeled with a donor fluorophore (e.g., Terbium cryptate) and the interacting partner is labeled with an acceptor fluorophore (e.g., d2).[17][18] When the proteins interact, the donor and acceptor are brought into close proximity. Excitation of the donor with a laser results in energy transfer to the acceptor, which then emits light at a specific wavelength.[17] This FRET signal is proportional to the extent of the protein-protein interaction. A small molecule inhibitor that disrupts this interaction will separate the donor and acceptor, leading to a decrease in the FRET signal.
References
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.co.uk [promega.co.uk]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 9. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 16. havokjournal.com [havokjournal.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Chloro-4,5-difluorophenyl)methanol
Introduction: (2-Chloro-4,5-difluorophenyl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique electronic properties and metabolic stability to derivative molecules, making this intermediate highly valuable. Achieving a high yield of this alcohol is critical for the overall efficiency and cost-effectiveness of multi-step synthetic campaigns. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize their synthetic protocols and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The solutions are based on established chemical principles and field-proven strategies.
Issue 1: Consistently Low Yield
Question: My reaction yield for this compound is consistently below 60%. I am reducing 2-Chloro-4,5-difluorobenzoic acid. What are the common causes and how can I improve this?
Answer: Low yields in the reduction of 2-Chloro-4,5-difluorobenzoic acid often stem from several critical factors. Let's break down the potential causes and their solutions:
-
Choice of Reducing Agent: Carboxylic acids are relatively unreactive and require strong reducing agents. If you are using a mild reducing agent like Sodium Borohydride (NaBH₄), you will see little to no conversion. NaBH₄ is generally effective for reducing aldehydes and ketones but not carboxylic acids.
-
Solution: Employ a more potent reducing agent.
-
Borane-Tetrahydrofuran Complex (BH₃·THF): This is an excellent choice for the selective reduction of carboxylic acids to alcohols. It is less reactive towards other functional groups than LiAlH₄ and often results in cleaner reactions with high yields. A documented procedure using BH₃·THF for a similar substrate, 2-Chloro-4-fluorobenzoic acid, reported a yield of 91.3%.[2]
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and effective reducing agent for carboxylic acids. However, it is non-selective and will reduce many other functional groups. It is also highly reactive with protic solvents, including water and alcohols, requiring strictly anhydrous conditions.
-
-
-
Reaction Conditions:
-
Temperature Control: The initial addition of the reducing agent, especially a highly reactive one like LiAlH₄ or BH₃·THF, can be exothermic. If the temperature is not controlled (typically by starting at 0 °C), side reactions can occur, leading to by-product formation and reduced yield.
-
Solvent Purity: The presence of moisture in the solvent (commonly THF or Diethyl Ether) will quench the reducing agent, effectively reducing its stoichiometry and leading to incomplete reaction. Grignard reactions, which also use highly reactive organometallic reagents, underscore the critical need for anhydrous solvents to prevent reagent decomposition.[3]
-
Stoichiometry: Insufficient reducing agent will naturally lead to incomplete conversion of the starting material. For BH₃·THF, at least 3 equivalents are mechanistically required for the reduction of a carboxylic acid. It is common practice to use a slight excess to ensure the reaction goes to completion.
-
-
Work-up Procedure: The quenching and extraction steps are crucial for isolating the product.
-
Improper Quenching: After the reaction is complete, the excess reducing agent and the resulting borate or aluminate complexes must be carefully hydrolyzed. Adding water or acid too quickly can lead to a vigorous, sometimes uncontrollable, exothermic reaction. A slow, dropwise addition at a low temperature (0 °C) is essential.
-
Inefficient Extraction: The product, this compound, has some water solubility. Ensure you are using an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane) and perform multiple extractions (e.g., 3 times) to maximize recovery from the aqueous layer.
-
Issue 2: Significant Impurity Profile in the Final Product
Question: My NMR analysis shows several unexpected peaks alongside my product. What are the likely side reactions, and how can I achieve a purer final product?
Answer: Impurity formation is a common problem that can often be traced back to the reactivity of the starting materials and reagents.
-
Incomplete Reaction: The most common "impurity" is unreacted starting material, 2-Chloro-4,5-difluorobenzoic acid. This is typically due to the reasons outlined in "Issue 1," such as insufficient reducing agent or reagent decomposition by moisture.
-
Solution: Re-evaluate your stoichiometry and ensure all reagents and solvents are rigorously dried. Monitoring the reaction by Thin Layer Chromatography (TLC) can help you determine when all the starting material has been consumed.
-
-
Over-reduction: While less common when starting from a carboxylic acid, if your starting material was contaminated with an ester or acid chloride derivative, these can be reduced to the alcohol. If the reaction temperature is too high or the reaction time is excessively long, side reactions involving the aromatic ring can potentially occur, although this is rare with agents like BH₃·THF.
-
Work-up Related Impurities:
-
Boron or Aluminum Salts: If the work-up and extraction are not performed correctly, inorganic salts can contaminate the final product. Washing the combined organic extracts with brine (saturated NaCl solution) can help remove residual inorganic salts and water.
-
Solvent Impurities: Always use high-purity solvents to avoid introducing non-volatile impurities that will be concentrated upon solvent removal.
-
-
Purification Strategy:
-
Acid/Base Wash: If unreacted carboxylic acid is present, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will convert the acid to its carboxylate salt, which will move into the aqueous layer, effectively separating it from your neutral alcohol product.
-
Column Chromatography: If other organic impurities are present, purification by silica gel column chromatography is the most effective method. A solvent system of ethyl acetate and hexanes is typically a good starting point for eluting benzyl alcohols.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues in your synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 2-Chloro-4,5-difluorobenzoic acid or 2-Chloro-4,5-difluorobenzaldehyde?
Both are excellent precursors. The choice often depends on commercial availability and cost.
-
2-Chloro-4,5-difluorobenzoic Acid: This is a common starting point.[1][4][5][6] Its reduction requires a strong reducing agent like BH₃·THF or LiAlH₄. The advantage is that benzoic acids are typically stable, crystalline solids that are easy to handle.
-
2-Chloro-4,5-difluorobenzaldehyde: Aldehydes are more reactive than carboxylic acids and can be reduced with milder agents like NaBH₄. This avoids the need for strictly anhydrous conditions required for LiAlH₄ or BH₃·THF. However, aldehydes can be prone to oxidation to the carboxylic acid if not stored properly.
Q2: Which reducing agent is most suitable for this synthesis?
The choice depends on your starting material. The table below summarizes the best options.
| Reducing Agent | Suitable Substrate(s) | Typical Solvent | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol | Mild, safe, and easy to handle. Ineffective for carboxylic acids. |
| Borane-THF (BH₃·THF) | Carboxylic Acids, Aldehydes | THF | Excellent selectivity for carboxylic acids. Requires anhydrous conditions. High yields are often reported.[2] |
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters, Aldehydes | THF, Et₂O | Extremely powerful but less selective. Reacts violently with water and protic solvents. Requires extreme caution. |
Q3: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside a spot of your starting material.
-
Eluent: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The starting carboxylic acid or aldehyde will have a different Rf value than the more polar alcohol product. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: What is the recommended purification method for the final product?
For high purity, silica gel column chromatography is recommended.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexane) and gradually increase the polarity to elute your product. The exact ratio will depend on your specific impurity profile and should be determined by TLC first.
Experimental Protocol: Reduction of 2-Chloro-4,5-difluorobenzoic acid
This protocol is adapted from a high-yield procedure for a structurally similar compound.[2]
Materials:
-
2-Chloro-4,5-difluorobenzoic acid (1 equivalent)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-4,5-difluorobenzoic acid (e.g., 5.0 g, 26.0 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Dissolution: Dissolve the acid in anhydrous THF (e.g., 50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the borane-THF solution (e.g., 78 mL, 78.0 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC until all the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add 10% NaOH solution (e.g., 50 mL) dropwise to quench the excess borane. Caution: This can cause vigorous hydrogen gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash once with saturated brine solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain pure this compound.
Key Parameter Relationships
Caption: Relationship between key parameters and outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-CHLORO-4-FLUOROBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 6. 2-Chloro-4,5-difluorobenzoic acid | C7H3ClF2O2 | CID 737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Chloro-4,5-difluorophenyl)methanol
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of (2-Chloro-4,5-difluorophenyl)methanol via recrystallization. This document moves beyond a simple protocol, offering troubleshooting advice and explaining the scientific rationale behind procedural choices to empower researchers in achieving high purity for this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] For this compound, the process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the this compound drops, and it crystallizes out of the solution.
-
The soluble impurities remain in the cold solvent (the "mother liquor"), from which the pure crystals are then separated by filtration.
A successful recrystallization relies on a controlled, gradual decrease in temperature to allow for the growth of well-ordered, pure crystals.[2]
Q2: How do I select an appropriate recrystallization solvent for this compound?
The ideal solvent is one where this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[3][4] Additionally, the impurities should either be completely insoluble in the hot solvent or highly soluble in the cold solvent.[3]
Given the structure of this compound—a moderately polar aromatic alcohol with halogen substituents—a good starting point is to screen solvents of intermediate polarity. The "like dissolves like" principle is a useful guide.[5]
Solvent Selection Strategy:
-
Consult Databases: Check resources like SciFinder or Reaxys for previously reported recrystallization solvents for this compound or structurally similar ones.[3]
-
Small-Scale Testing: Use small amounts (~50-100 mg) of your crude material to test solubility in various solvents (~1 mL).[3]
-
Single-Solvent Systems: Test solvents like toluene, ethyl acetate, or a mixture of ethanol and water. Aromatic compounds often crystallize well from toluene.[6]
-
Mixed-Solvent Systems (Solvent/Anti-solvent): If no single solvent is ideal, use a solvent pair.[4] Dissolve the compound in a "good" solvent (in which it is highly soluble), then slowly add a miscible "bad" solvent (an anti-solvent, in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Gently heat to redissolve, then cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[3][6]
Q3: What are the key physical properties of this compound I should be aware of?
Understanding the physical properties is crucial for designing the purification protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₂O | [7] |
| Molecular Weight | 178.56 g/mol | [7] |
| Physical Form | Solid | [8][9] |
| Purity (Typical) | ≥97% | [9][10] |
| Melting Point | Data not widely published, but related compounds like (2,4-dichlorophenyl)methanol melt at 58°C.[11] The melting point of your purified product should be sharp and higher than the crude material. |
Q4: What are the likely impurities in my crude this compound sample?
Impurities typically arise from the synthetic route. A common synthesis involves the reduction of 2-Chloro-4,5-difluorobenzoic acid or its corresponding aldehyde. Potential impurities could include:
-
Unreacted Starting Material: 2-Chloro-4,5-difluorobenzoic acid or 2-Chloro-4,5-difluorobenzaldehyde.
-
Over-reduction Products: 1-Chloro-2,5-difluoro-4-methylbenzene.
-
Reagent Residues: Borohydride salts or other reducing agent byproducts.
-
Solvent Residues: Residual solvents from the reaction or workup.
The choice of recrystallization solvent should aim to keep these impurities dissolved in the mother liquor.
Experimental Workflow: Recrystallization of this compound
This workflow outlines the standard procedure for recrystallization. Each step is critical for achieving high purity and yield.
Caption: Recrystallization workflow from dissolution to drying.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[12][13] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, causing it to "melt" in the hot solution before it can crystallize. It can also be caused by impurities or too rapid cooling.
-
Causality & Solution 1: Re-dissolve and Add More Solvent. The most common fix is to heat the solution to re-dissolve the oil, add a small amount of additional hot solvent (10-20% more), and then allow it to cool much more slowly.[12] This keeps the compound dissolved longer, giving it a chance to crystallize below its melting point. Insulating the flask can promote slow cooling.[14]
-
Causality & Solution 2: Change Solvents. If the problem persists, your compound's melting point is likely too low for the chosen solvent. Select a solvent with a lower boiling point.
-
Causality & Solution 3: Reduce Impurity Concentration. If the material is highly impure, this can inhibit crystallization.[12] Consider a preliminary purification step (e.g., a quick column chromatography plug) before recrystallization.
Q: No crystals are forming even after the solution has cooled in an ice bath. What should I do?
A: This is a common problem, usually indicating that the solution is not supersaturated, either because too much solvent was added or because crystallization requires an initiation event.[12]
-
Causality & Solution 1: Too Much Solvent. This is the most frequent cause.[12][14] Gently heat the solution to boil off some of the solvent (typically 10-20% of the volume) to increase the concentration. Then, allow it to cool again.
-
Causality & Solution 2: Supersaturation Requires Nucleation. A supersaturated solution may need a "seed" to start crystallization.[12]
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide nucleation sites for crystal growth.[14]
-
Seed Crystal: Add a tiny crystal of the crude (or pure) this compound to the cold solution.[14] This provides a template for further crystal formation.
-
Ultra-Cooling: In some cases, cooling in a dry ice/acetone bath can induce crystallization, but this risks trapping impurities due to rapid precipitation.[13]
-
Q: My final yield of pure crystals is very low. Why did this happen and can I recover more product?
A: A low yield (<50%) can result from several procedural errors.[14]
-
Causality & Solution 1: Excessive Solvent. As mentioned above, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[14] You can often recover more product by partially evaporating the solvent from the mother liquor and cooling it again for a second crop of crystals.
-
Causality & Solution 2: Premature Crystallization. If the product crystallizes in the filter paper during hot filtration, it will be lost. Ensure the funnel and receiving flask are pre-heated and that you perform the filtration quickly.[13]
-
Causality & Solution 3: Washing with Warm Solvent. Washing the collected crystals on the filter with solvent that is not ice-cold will re-dissolve some of your product.[15] Always use a minimal amount of ice-cold solvent for washing.
-
Causality & Solution 4: Inappropriate Solvent Choice. If the compound has significant solubility in the cold solvent, losses will be high. A different solvent system may be required.
Q: Premature crystallization is occurring in my funnel during hot filtration. How can I prevent this?
A: This happens when the solution cools too quickly upon contact with the colder funnel and filter paper.[13]
-
Solution 1: Use a Stemless or Short-Stem Funnel. This minimizes the surface area where cooling can occur.
-
Solution 2: Pre-heat Equipment. Place the filter funnel and the receiving flask in an oven or heat them with steam or a heat gun before use.[13] Keeping the receiving flask on the heat source with a small amount of boiling solvent can also keep the funnel hot with vapor.[13]
-
Solution 3: Add Excess Solvent. Add a small excess of hot solvent (5-10%) before filtration to ensure the compound remains soluble. This excess can be boiled off after filtration and before cooling for crystallization.[13]
-
Solution 4: Use Fluted Filter Paper. Fluted paper increases the surface area for filtration, speeding up the process and reducing the time for cooling.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. homework.study.com [homework.study.com]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chemscene.com [chemscene.com]
- 8. 2-Chloro-4,5-difluorobenzyl alcohol | 288154-93-8 [sigmaaldrich.com]
- 9. 2-Chloro-4,5-difluorobenzyl alcohol | 288154-93-8 [sigmaaldrich.com]
- 10. 2-Chloro-4,5-difluorobenzyl alcohol | 288154-93-8 [sigmaaldrich.com]
- 11. 2,4-dichlorobenzyl alcohol [sitem.herts.ac.uk]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: (2-Chloro-4,5-difluorophenyl)methanol - Synthesis Impurities and Purification Strategies
Welcome to the technical support center for (2-Chloro-4,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification. Our focus is on providing practical, experience-driven advice to ensure the highest purity of your final product.
Introduction: The Synthetic Landscape and Impurity Profile
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The most common and industrially scalable synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2-Chloro-4,5-difluorobenzoic acid.
This guide will primarily focus on the impurities arising from this synthetic route and the methodologies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the synthesis and purification of this compound.
Synthesis & Impurity Formation
Q1: What are the most common impurities I should expect when synthesizing this compound by reducing 2-Chloro-4,5-difluorobenzoic acid?
A1: The impurity profile is largely dictated by the choice of reducing agent and the reaction conditions. When using borane-based reducing agents like Borane-Tetrahydrofuran (BH3-THF) complex or in-situ generated diborane (e.g., from NaBH4 and BF3·OEt2), you should anticipate the following impurities:
-
Unreacted Starting Material: Residual 2-Chloro-4,5-difluorobenzoic acid is a primary impurity if the reduction is incomplete.
-
Boronate Esters: These are intermediates in the borane reduction of carboxylic acids. Incomplete hydrolysis (work-up) can lead to their persistence in the crude product.
-
Over-reduction Products: While less common for benzylic alcohols, aggressive reducing conditions could potentially lead to the formation of 2-chloro-4,5-difluorotoluene.
-
Solvent-Related Impurities: Tetrahydrofuran (THF) and other ethereal solvents can contain peroxides, which may lead to side reactions. It is crucial to use anhydrous and peroxide-free solvents.
-
Inorganic Salts: Boron salts are generated during the reaction and work-up. These are typically removed during the aqueous work-up but can sometimes be carried over.
Q2: My reaction seems to be sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to an incomplete reduction:
-
Reagent Quality: The activity of borane-based reducing agents can diminish over time, especially if not stored under inert and anhydrous conditions. Ensure your reducing agent is fresh or has been properly stored.
-
Water Content: Boranes react vigorously with water. Any moisture in the reaction flask, solvent, or starting material will consume the reducing agent and hinder the desired reaction. Always use oven-dried glassware and anhydrous solvents.
-
Reaction Temperature: While the addition of the reducing agent is often done at a lower temperature (e.g., 0 °C) to control the initial exotherm, the reaction may require warming to room temperature or even gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: I am observing an unexpected side product in my GC-MS analysis. What could it be?
A3: Besides the common impurities listed in A1, other side products can form under specific conditions. For example, if a Grignard-based synthesis is attempted, you might encounter homocoupling products (Wurtz-type coupling) of the Grignard reagent, leading to the formation of a biphenyl derivative.[1][2][3] Always consider the full scope of your reagents and conditions to hypothesize potential side reactions.
Below is a diagram illustrating the primary synthetic pathway and the formation of key impurities.
Caption: Synthetic pathway and common impurity formation.
Purification & Troubleshooting
Q4: What is the most effective method for purifying crude this compound?
A4: For most research and production scales, recrystallization is the preferred method for purifying this compound due to its efficiency and scalability. Column chromatography can also be used, particularly for smaller scales or to remove impurities with very similar polarity to the product.
Q5: I'm having trouble with the recrystallization of this compound. It's oiling out. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming crystals. This is a common issue and can be addressed by:
-
Slowing Down Cooling: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool slowly to room temperature first, and then transfer it to an ice bath or refrigerator.
-
Using a Different Solvent System: The choice of solvent is critical. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixed solvent system is often effective. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol, ethyl acetate) and then slowly add a "poor" solvent (in which it is less soluble, e.g., water, hexanes) until the solution becomes turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Table 1: Suggested Recrystallization Solvent Systems
| Solvent System | Rationale |
| Methanol/Water | Methanol is a good solvent for the product, while water acts as an anti-solvent. This system is effective for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Ethyl acetate provides good solubility, and the addition of non-polar hexanes reduces the solubility to induce crystallization. |
| Toluene/Heptane | Toluene can dissolve the compound at higher temperatures, and heptane can be added as an anti-solvent. |
Q6: How can I confirm the purity of my final product?
A6: A combination of analytical techniques should be used to confirm the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase HPLC method with a suitable C18 column and a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic or trifluoroacetic acid) can effectively separate the product from its impurities. The purity is typically determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, such as residual solvents and low-boiling point byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product. The absence of signals corresponding to impurities (e.g., the carboxylic acid proton of the starting material) is a good indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of 2-Chloro-4,5-difluorobenzoic acid
Disclaimer: This is a general procedure and should be adapted and optimized based on your specific laboratory conditions and scale. Always perform a risk assessment before carrying out any chemical reaction.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-Chloro-4,5-difluorobenzoic acid in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of Borane-THF complex (typically 1 M in THF) dropwise to the cooled solution of the carboxylic acid. The addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by adding methanol dropwise at 0 °C to destroy any excess borane.
-
Work-up: Add a dilute aqueous acid solution (e.g., 1 M HCl) and stir for 30 minutes to hydrolyze the boronate ester intermediate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Caption: Experimental workflow for the reduction of 2-Chloro-4,5-difluorobenzoic acid.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., methanol or ethyl acetate).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, slowly add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Clarification: Add a few drops of the "good" solvent back to the mixture until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
By following these guidelines and troubleshooting steps, researchers can effectively manage the impurities in the synthesis of this compound and obtain a high-purity product suitable for further applications in drug discovery and development.
References
Technical Support Center: Synthesis of (2-Chloro-4,5-difluorophenyl)methanol
Welcome to the technical support center for the synthesis of (2-Chloro-4,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a clear question-and-answer format to directly address challenges you may encounter during your experiments. Our focus is on providing practical, experience-based insights to help you navigate potential side reactions and optimize your synthetic protocols.
I. Synthesis Overview and Key Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the reduction of a corresponding carbonyl compound, such as 2-chloro-4,5-difluorobenzoic acid or its derivatives (e.g., acid chloride, ester), or 2-chloro-4,5-difluorobenzaldehyde. While these routes are generally effective, the presence of multiple halogen substituents on the aromatic ring introduces the potential for specific side reactions that can impact yield and purity. This guide will focus on identifying and mitigating these challenges.
II. Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section addresses common issues encountered during the synthesis of this compound, providing explanations for their occurrence and actionable steps to resolve them.
FAQ 1: I am observing incomplete reduction of my starting material (2-chloro-4,5-difluorobenzoic acid or its ester) to the desired alcohol. What could be the cause and how can I improve the conversion?
Answer:
Incomplete reduction is a frequent challenge, often stemming from the choice of reducing agent and reaction conditions. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the carbonyl group.
Potential Causes and Solutions:
-
Insufficiently Powerful Reducing Agent: If you are using a mild reducing agent like sodium borohydride (NaBH₄) for the reduction of the carboxylic acid or its ester, you may experience low conversion. NaBH₄ is generally not effective for reducing carboxylic acids and is slow for esters[1][2].
-
Solution: For the reduction of 2-chloro-4,5-difluorobenzoic acid, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) is recommended[3][4]. For esters, while NaBH₄ can be used, longer reaction times or elevated temperatures may be necessary. Alternatively, converting the ester to the more reactive aldehyde before reduction with NaBH₄ is a viable strategy.
-
-
Initial Acid-Base Reaction with LiAlH₄: When using LiAlH₄ to reduce 2-chloro-4,5-difluorobenzoic acid, the first equivalent of the hydride is consumed in an acid-base reaction with the carboxylic acid proton, generating hydrogen gas[3]. If an insufficient amount of LiAlH₄ is used, the reduction will be incomplete.
-
Solution: Ensure you are using a sufficient excess of LiAlH₄ to account for both the initial deprotonation and the subsequent reduction of the carboxylate. A molar ratio of at least 1.5:1 (LiAlH₄:acid) is a good starting point.
-
-
Reaction Temperature and Time: Low reaction temperatures or insufficient reaction times can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider gradually increasing the temperature or extending the reaction time.
-
Experimental Protocol: Optimized Reduction of 2-Chloro-4,5-difluorobenzoic Acid with LiAlH₄
-
Carefully add a solution of 2-chloro-4,5-difluorobenzoic acid in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
FAQ 2: During the reduction of 2-chloro-4,5-difluorobenzoyl chloride, I am isolating the aldehyde as a significant byproduct. How can I drive the reaction to the desired alcohol?
Answer:
The formation of the aldehyde as an intermediate is a key step in the reduction of an acid chloride to an alcohol[5]. If the reaction stalls at this stage, it is typically due to the reactivity of the reducing agent or the reaction conditions.
Potential Causes and Solutions:
-
Use of a Hindered or Modified Hydride Reagent: If you are using a sterically hindered hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), the reaction may stop at the aldehyde stage[5]. This reagent is specifically designed for this partial reduction.
-
Insufficient Equivalents of Reducing Agent: If using a less reactive agent like NaBH₄, an insufficient amount will lead to the accumulation of the aldehyde intermediate.
-
Solution: Use a larger excess of NaBH₄ (e.g., 2-3 equivalents) to ensure the complete reduction of both the acid chloride and the intermediate aldehyde.
-
Data Presentation: Comparison of Reducing Agents for 2-Chloro-4,5-difluorobenzoyl Chloride
| Reducing Agent | Typical Outcome | Key Considerations |
| LiAlH₄ | Primary Alcohol | Highly reactive; requires anhydrous conditions and careful workup. |
| NaBH₄ | Primary Alcohol (with excess) | Milder; can be used in protic solvents. May require longer reaction times. |
| LiAl(OtBu)₃H | Aldehyde | Specifically used for partial reduction to the aldehyde. |
FAQ 3: My final product is contaminated with dehalogenated byproducts, such as (4,5-difluorophenyl)methanol or (2-chlorophenyl)methanol. What causes this and how can it be prevented?
Answer:
The loss of one or more halogen atoms from the aromatic ring is a significant side reaction known as hydrodehalogenation or simply dehalogenation. This is particularly a concern under reductive conditions.
Potential Causes and Solutions:
-
Harsh Reductive Conditions: Strong reducing agents, especially in combination with catalysts and/or high temperatures, can lead to the cleavage of the carbon-halogen bond. The C-Cl bond is generally more susceptible to reduction than the C-F bond.
-
Solution:
-
Milder Reducing Agents: If possible, opt for a milder reducing agent. For instance, if you are reducing the aldehyde, NaBH₄ is less likely to cause dehalogenation than LiAlH₄.
-
Temperature Control: Perform the reduction at the lowest temperature that allows for a reasonable reaction rate. Overheating the reaction mixture can promote dehalogenation.
-
Catalytic Hydrogenation: If using catalytic hydrogenation to reduce an aldehyde, the choice of catalyst and reaction conditions is critical. Some catalysts are more prone to causing dehalogenation. Experiment with different catalysts (e.g., Pd/C, PtO₂) and optimize the hydrogen pressure and temperature.
-
-
-
Presence of Protic Solvents or Acidic/Basic Impurities: In some cases, protic solvents or acidic/basic impurities can facilitate dehalogenation pathways.
-
Solution: Ensure all solvents and reagents are pure and anhydrous, especially when using highly reactive reagents like LiAlH₄.
-
Visualization: Reaction Pathways
Caption: Main vs. side reaction pathways.
FAQ 4: I am observing the formation of dimeric or polymeric byproducts, especially when starting from the aldehyde. What is the cause of this?
Answer:
The formation of dimeric or polymeric byproducts from an aldehyde can occur under certain conditions, particularly in the presence of strong acids or bases, leading to side reactions like the Cannizzaro reaction or aldol-type condensations.
Potential Causes and Solutions:
-
Cannizzaro Reaction: In the presence of a strong base and in the absence of enolizable protons, aldehydes can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. While 2-chloro-4,5-difluorobenzaldehyde does not have alpha-hydrogens, making it susceptible to this reaction, it is more common under strongly basic conditions.
-
Solution: When performing reductions with hydride reagents, the reaction is typically not strongly basic enough to promote a significant Cannizzaro reaction. However, ensure that the workup procedure does not involve prolonged exposure to strong bases at elevated temperatures.
-
-
Acid-Catalyzed Polymerization: Strong acidic conditions can lead to the polymerization of aldehydes.
-
Solution: Avoid strongly acidic conditions during the reaction and workup. If an acidic workup is necessary, it should be performed at low temperatures and for a minimal amount of time.
-
Visualization: Experimental Workflow to Minimize Dimerization
Caption: Workflow to minimize dimerization.
III. References
-
Process for preparing 2-chloro-4,5-difluorobenzoic acid. (1989). Google Patents. Retrieved from --INVALID-LINK--
-
Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Ladd, A. L., & Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 12(3).
-
Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. Retrieved from --INVALID-LINK--
-
Sodium Borohydride. Common Organic Chemistry. Retrieved from --INVALID-LINK--
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Preparation method of 2,3,4,5,6-pentafluorobenzyl alcohol. (2009). Google Patents. Retrieved from --INVALID-LINK--
-
Reimann, E. (1969). Über die Reduktion von aromatischen Nitrilen mit komplexen Hydriden. Justus Liebigs Annalen der Chemie, 729(1), 133-142.
-
Can LiAlH4 reduce acid chloride or not? What is the reason? Quora. Retrieved from --INVALID-LINK--
-
Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Semantic Scholar. Retrieved from --INVALID-LINK--
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Reduction of acid chlorides. (2018). YouTube. Retrieved from --INVALID-LINK--
-
Compound 2-chloro-4,5-difluorobenzoic 5-chloro-2,4-difluorobenzoic anhydride. Mol-Instincts. Retrieved from --INVALID-LINK--
-
2-Chloro-4,5-difluorobenzyl alcohol. ChemScene. Retrieved from --INVALID-LINK--
-
The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. (2023). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--
-
Reactions at the benzylic position (video). Khan Academy. Retrieved from --INVALID-LINK--
References
- 1. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
Optimizing reaction conditions for the derivatization of (2-Chloro-4,5-difluorophenyl)methanol
Welcome to the technical support center for the derivatization of (2-Chloro-4,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your chemical transformations.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound, offering explanations for the underlying causes and providing actionable solutions.
Q1: My esterification reaction with an acyl chloride is sluggish and gives low yields. What are the likely causes and how can I improve the conversion?
A1: Low yields in esterification reactions involving this compound are often multifactorial. The electron-withdrawing effects of the chlorine and fluorine substituents on the phenyl ring decrease the nucleophilicity of the benzylic alcohol, making it less reactive.
Common Causes and Solutions:
-
Insufficient Catalyst or Base: The reaction typically requires a base to neutralize the HCl generated. A weak or insufficient amount of base can lead to a buildup of acid, which can protonate the starting alcohol and inhibit the reaction.
-
Solution: Use a stronger, non-nucleophilic base like triethylamine (TEA) or pyridine in slight excess (1.1-1.5 equivalents). Ensure the base is dry, as moisture can hydrolyze the acyl chloride.
-
-
Steric Hindrance: While this compound itself has moderate steric bulk, the acyl chloride might be sterically demanding.
-
Solution: If possible, switch to a less hindered acyl chloride. Alternatively, increasing the reaction temperature can help overcome the activation energy barrier.
-
-
Solvent Choice: The choice of solvent can significantly impact reaction rates.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. Ensure the solvent is anhydrous, as water will compete with the alcohol for the acyl chloride.
-
-
Reaction Temperature: Room temperature may not be sufficient for this deactivated alcohol.
-
Solution: Gently heating the reaction mixture to 40-60°C can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid side product formation at elevated temperatures.
-
Q2: I am observing multiple spots on my TLC plate after an etherification reaction (e.g., Williamson ether synthesis). What are these side products and how can I minimize them?
A2: The formation of multiple products in an etherification reaction with this compound often points to competing reaction pathways.
Potential Side Products and Mitigation Strategies:
-
Unreacted Starting Material: This is the most common "side product" and indicates an incomplete reaction.
-
Solution: Ensure complete deprotonation of the alcohol to the alkoxide by using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Allow sufficient time for the alkoxide to form before adding the alkyl halide.
-
-
Dibenzyl Ether Formation: The initially formed alkoxide can react with another molecule of the starting benzyl alcohol (if it's activated, for instance by protonation from an acidic impurity). More commonly, under acidic conditions, two molecules of the alcohol can dehydrate to form a symmetrical ether.[1]
-
Solution: Maintain strictly basic and anhydrous conditions. Add the alkyl halide promptly after the formation of the alkoxide.
-
-
Elimination Products: If the alkyl halide used is prone to elimination (e.g., a secondary or tertiary halide), this can compete with the desired substitution reaction.
-
Solution: Use a primary alkyl halide whenever possible. Running the reaction at a lower temperature can also favor substitution over elimination.
-
Q3: My silylation reaction for GC analysis is incomplete. How can I ensure complete derivatization?
A3: Incomplete silylation is a common issue when preparing samples for Gas Chromatography (GC) analysis.
Factors Affecting Silylation Efficiency:
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture, which can hydrolyze the reagent and reduce its effectiveness.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. It can be beneficial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reagent: A molar excess of the silylating reagent is necessary to drive the reaction to completion.
-
Solution: Use at least a 2:1 molar ratio of the silylating reagent (e.g., BSTFA) to the alcohol.
-
-
Suboptimal Reaction Conditions: For sterically hindered or electronically deactivated alcohols, room temperature derivatization may not be sufficient.
-
Solution: Heating the reaction mixture, typically at 60-80°C for 30-60 minutes, can significantly improve the derivatization yield.[2]
-
-
Choice of Silylating Agent: The reactivity of silylating agents varies.
-
Solution: For a deactivated alcohol like this compound, a more powerful silylating agent like BSTFA with 1% TMCS as a catalyst may be more effective than BSTFA alone.
-
Q4: I'm having difficulty purifying my derivatized product. What are some common purification challenges and how can I overcome them?
A4: Purification can be challenging due to the similar polarities of the product and unreacted starting material or certain byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying derivatized products.
-
Optimization: A careful selection of the solvent system is crucial. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). A shallow gradient can help in separating compounds with close Rf values.
-
-
Recrystallization: If the derivatized product is a solid, recrystallization can be a highly effective purification technique.
-
Solvent Screening: The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.
-
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or HPLC can be employed.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the derivatization of this compound.
Q5: What are the most common types of derivatization reactions for this compound?
A5: The hydroxyl group of this compound can undergo several common derivatization reactions:
-
Esterification: Reaction with carboxylic acids (Fischer esterification) or, more commonly, with more reactive acyl chlorides or anhydrides to form esters.[3][4]
-
Etherification: Formation of ethers, typically via the Williamson ether synthesis where the alcohol is first converted to its alkoxide with a strong base, followed by reaction with an alkyl halide.
-
Silylation: Conversion to a silyl ether using a silylating agent like BSTFA or TMSCl. This is often done to increase the volatility and thermal stability of the analyte for GC analysis.
-
Alkylation: This can refer to etherification but also to other C-O bond formations.[5]
Q6: How do the electronic properties of the substituted phenyl ring affect the reactivity of the benzylic alcohol?
A6: The chlorine and two fluorine atoms on the phenyl ring are electron-withdrawing groups. This has two main effects on the reactivity of the benzylic alcohol:
-
Decreased Nucleophilicity: The electron-withdrawing groups pull electron density away from the oxygen atom of the hydroxyl group, making it a weaker nucleophile. This slows down reactions where the alcohol attacks an electrophile, such as in esterification and etherification.
-
Increased Acidity: The electron-withdrawing groups stabilize the corresponding alkoxide, making the alcohol more acidic than an unsubstituted benzyl alcohol. This can facilitate deprotonation in reactions like the Williamson ether synthesis.
Q7: What analytical techniques are best suited for monitoring the progress of these derivatization reactions?
A7: The choice of analytical technique depends on the specific reaction and the available instrumentation.
-
Thin Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for monitoring reactions where the products are volatile and thermally stable, such as silylation reactions. It provides information on both the retention time and the mass of the compounds, aiding in their identification.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring a wide range of reactions, especially for less volatile or thermally labile compounds. It is particularly useful for confirming the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final purified product and, in some cases, to monitor the reaction progress by taking aliquots from the reaction mixture.
Q8: Are there any specific safety precautions I should take when working with this compound and its derivatization reagents?
A8: Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile or toxic reagents and solvents.
-
Reagent Handling: Many derivatization reagents are corrosive, flammable, or toxic. For example, acyl chlorides are corrosive and react violently with water. Strong bases like sodium hydride are flammable solids that react dangerously with water. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Esterification with an Acyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Williamson Ether Synthesis
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.1 eq) and stir at room temperature or with gentle heating (40-60°C) for 4-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Reaction Type | Reagents | Typical Conditions | Expected Yield Range | Key Considerations |
| Esterification | Acyl Chloride, Triethylamine | DCM, 0°C to RT | 70-95% | Anhydrous conditions are critical. |
| Etherification | Alkyl Halide, Sodium Hydride | THF, 0°C to 60°C | 60-90% | Use of a strong base is necessary. |
| Silylation | BSTFA, 1% TMCS | Acetonitrile, 60°C | >95% (for GC) | Must be strictly anhydrous. |
Table 1: Summary of common derivatization reactions and conditions.
Section 4: Visualizations
References
- 1. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with (2-Chloro-4,5-difluorophenyl)methanol
Welcome to the Technical Support Center for (2-Chloro-4,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common issues, particularly low conversion rates, encountered during its use in various synthetic transformations. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively.
Understanding the Reactivity of this compound
This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its reactivity is primarily governed by the hydroxyl group, but is significantly influenced by the electronic effects of the substituents on the phenyl ring. The presence of two fluorine atoms and a chlorine atom—all strong electron-withdrawing groups—has a profound impact on the molecule's behavior in chemical reactions.
These electron-withdrawing groups decrease the electron density of the aromatic ring and, through inductive effects, also reduce the nucleophilicity of the benzylic hydroxyl group. This inherent electronic property is a double-edged sword: while it can prevent certain unwanted side reactions, it often leads to sluggish reactivity and, consequently, low conversion rates in desired transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
I. Etherification Reactions (e.g., Williamson Ether Synthesis)
Question 1: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing very low conversion to the desired ether. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Williamson ether synthesis involving this compound is a common challenge. The primary reason is the reduced nucleophilicity of the corresponding alkoxide due to the electron-withdrawing substituents on the phenyl ring.
Troubleshooting Workflow for Williamson Ether Synthesis:
Caption: Troubleshooting workflow for low conversion in Williamson ether synthesis.
Detailed Explanation and Protocols:
-
Incomplete Deprotonation: The acidity of the hydroxyl proton in this compound is increased by the electron-withdrawing groups, making deprotonation easier than in unsubstituted benzyl alcohol. However, for the subsequent SN2 reaction to proceed efficiently, the alkoxide must be fully formed. Weaker bases like NaOH or KOH in alcoholic solvents might not be sufficient to drive the equilibrium completely to the alkoxide.
-
Recommendation: Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This will irreversibly deprotonate the alcohol.
-
-
Sub-optimal Reaction Temperature: The reduced nucleophilicity of the (2-chloro-4,5-difluorophenyl)methoxide ion means that more thermal energy may be required to overcome the activation energy of the SN2 reaction.
-
Recommendation: If using THF, the reaction can be run at reflux. For even higher temperatures, consider switching to a higher-boiling solvent like DMF or DMSO. However, be mindful that higher temperatures can also promote side reactions like elimination, especially with secondary alkyl halides.[2]
-
-
Steric Hindrance and Elimination from the Alkyl Halide: The Williamson ether synthesis is an SN2 reaction and is therefore sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[2]
-
Recommendation: The best results are obtained with primary alkyl halides. Secondary alkyl halides will likely give a mixture of the desired ether and elimination byproducts. Tertiary alkyl halides are unsuitable and will predominantly lead to elimination.
-
Alternative Strategy: Reversing the Roles
If the desired ether is to be formed with a secondary or tertiary alcohol, it is often more effective to reverse the roles of the nucleophile and electrophile. This involves converting this compound into an electrophile and using the other alcohol as the nucleophile.
Step-by-Step Protocol for Converting the Alcohol to an Alkyl Halide:
-
Conversion to Alkyl Chloride: Dissolve this compound in a suitable solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) dropwise at 0 °C. The reaction can be stirred at room temperature until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Subsequent Williamson Ether Synthesis: The resulting (2-chloro-4,5-difluorophenyl)methyl chloride can then be reacted with the desired alkoxide to form the ether.
II. Esterification Reactions
Question 2: I am experiencing low yields in the acid-catalyzed esterification of this compound with a carboxylic acid. What factors could be contributing to this, and what are the potential solutions?
Answer:
Acid-catalyzed esterification (Fischer esterification) is an equilibrium-controlled process. Low yields can be due to an unfavorable equilibrium position or slow reaction kinetics.
Troubleshooting Workflow for Fischer Esterification:
Caption: Troubleshooting workflow for low conversion in Fischer esterification.
Detailed Explanation and Protocols:
-
Unfavorable Equilibrium: The Fischer esterification is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials.
-
Recommendation: To drive the reaction to completion, water must be removed. This can be achieved by:
-
Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene).
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
Using a large excess of the less expensive reagent (either the alcohol or the carboxylic acid).
-
-
-
Slow Reaction Kinetics: The electron-withdrawing groups on the phenyl ring can deactivate the alcohol towards protonation by the acid catalyst, which is a key step in the reaction mechanism. This can lead to a slower reaction rate.
-
Recommendation:
-
Increase the amount of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Increase the reaction temperature.
-
-
-
Alternative Esterification Methods: For sterically hindered substrates or when the Fischer esterification conditions are not effective, other methods should be considered.
-
DCC/DMAP Coupling: This method is highly effective for forming esters under mild conditions. The carboxylic acid is activated by dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by the addition of the alcohol.
-
Acid Chloride Method: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with this compound, usually in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
III. Mitsunobu Reaction
Question 3: I am attempting a Mitsunobu reaction with this compound to introduce a nucleophile, but I am getting a complex mixture of products and low yield of the desired compound. What are the potential side reactions and how can I optimize the reaction?
Answer:
The Mitsunobu reaction is a powerful tool for the conversion of alcohols with inversion of stereochemistry.[3] However, it is also known for its potential side reactions and the formation of byproducts that can complicate purification.
Potential Issues and Solutions in Mitsunobu Reactions:
| Issue | Cause | Solution |
| Low Yield of Desired Product | The pKa of the nucleophile is too high (>13), making it not acidic enough to protonate the betaine intermediate.[3] | Use a more acidic nucleophile. If this is not possible, consider alternative methods. |
| Steric hindrance around the alcohol or the nucleophile. | The Mitsunobu reaction is sensitive to steric bulk. If hindrance is significant, other synthetic routes may be necessary. | |
| Formation of an Alkylated Hydrazine Byproduct | The activated alcohol is intercepted by the reduced azodicarboxylate instead of the intended nucleophile. | This is more likely with less nucleophilic substrates. Ensure the nucleophile is sufficiently reactive. |
| Elimination | If the alcohol is secondary and can form a stable alkene, elimination can compete with substitution. | This is less of a concern with primary alcohols like this compound. |
| Purification Difficulties | The reaction produces triphenylphosphine oxide and a hydrazine derivative as byproducts, which can be difficult to separate from the product. | Use polymer-supported triphenylphosphine or a phosphine oxide scavenger. Alternatively, modified azodicarboxylates that lead to more easily removable byproducts can be used. |
Step-by-Step Protocol for an Optimized Mitsunobu Reaction:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the nucleophile, and triphenylphosphine in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF to the reaction mixture. The slow addition is crucial to control the reaction temperature and minimize side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
General Troubleshooting Tips
-
Purity of Starting Material: Ensure that the this compound is pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Anhydrous Conditions: For reactions involving strong bases (e.g., NaH) or moisture-sensitive reagents (e.g., in Mitsunobu reactions), it is critical to use anhydrous solvents and an inert atmosphere.
-
Reaction Monitoring: Always monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
-
Careful Work-up and Purification: The presence of fluorine atoms can sometimes make purification more challenging due to the altered polarity of the molecules. Careful selection of the mobile phase for column chromatography is important for achieving good separation.
References
Technical Support Center: Stabilizing (2-Chloro-4,5-difluorophenyl)methanol in Synthetic Applications
Welcome to the technical support center for (2-Chloro-4,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for preventing the degradation of this valuable synthetic intermediate. This document will delve into the common challenges encountered during its use and offer robust troubleshooting strategies to ensure the integrity of your reactions and the purity of your products.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways include oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid, acid-catalyzed or base-induced elimination reactions, and potential dehalogenation under certain reductive conditions. The electron-withdrawing nature of the fluorine and chlorine substituents can influence the reactivity of the benzylic alcohol and the aromatic ring.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure long-term stability, store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Exposure to air and light can promote oxidation.
Q3: Can I use strong oxidizing agents with this compound?
A3: While oxidation to the aldehyde is a common synthetic transformation, strong, non-selective oxidizing agents like potassium permanganate should be used with caution as they can lead to over-oxidation to the carboxylic acid or even ring degradation.[1] Milder, more selective reagents are generally recommended.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Yes, benzylic alcohols can be sensitive to both acidic and basic conditions. Strong acids can promote dehydration and the formation of carbocation intermediates, which may lead to side products. Strong bases can deprotonate the hydroxyl group, and under harsh conditions, may facilitate elimination or other unwanted reactions.
Troubleshooting Guides: Preventing Degradation in Common Reactions
This section provides in-depth troubleshooting for specific issues you might encounter during your experiments.
Issue 1: Unwanted Oxidation to Aldehyde or Carboxylic Acid
Symptoms:
-
Appearance of new spots on TLC corresponding to more polar (carboxylic acid) or less polar (aldehyde) products.
-
Reduced yield of the desired product.
-
Complex NMR spectra showing signals for aldehyde protons (~9-10 ppm) or a broad carboxylic acid proton signal.
Root Cause Analysis:
Benzylic alcohols are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents from previous steps.[1] The presence of transition metal impurities can also catalyze aerobic oxidation.
Preventative Measures & Protocols:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or high-purity, degassed solvents to remove dissolved oxygen and potential peroxide impurities.
-
Selective Oxidizing Agents: When the desired transformation is not oxidation, ensure all reagents are free from oxidizing impurities. If oxidation is the goal, choose mild and selective reagents.
Table 1: Recommended Selective Oxidizing Agents for Benzylic Alcohols
| Oxidizing Agent | Solvent(s) | Typical Conditions | Notes |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | Generally stops at the aldehyde.[2] |
| Dess-Martin periodinane (DMP) | DCM, Chloroform | Room temperature | Mild and selective for aldehyde formation. |
| Manganese dioxide (MnO₂) | DCM, Hexane | Room temperature to reflux | Effective for benzylic and allylic alcohols. |
| TEMPO/NaOCl (Anelli-Montanari oxidation) | DCM/Water | 0 °C to room temperature, buffered with NaHCO₃ | A catalytic system that is often highly selective for primary alcohols to aldehydes.[3] |
Experimental Protocol: Selective Oxidation to (2-Chloro-4,5-difluorophenyl)carbaldehyde using PCC
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde.
Visualization of Oxidation Pathways:
Caption: Potential oxidation pathways of the starting material.
Issue 2: Formation of Side Products under Acidic Conditions
Symptoms:
-
Formation of non-polar impurities, potentially dimers or ethers.
-
Significant charring or decomposition of the starting material.
-
Low recovery of the starting material or desired product.
Root Cause Analysis:
Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent departure of water generates a benzylic carbocation. This carbocation is stabilized by the aromatic ring but can be destabilized by the electron-withdrawing halogen substituents. This intermediate can then undergo various reactions, including reaction with nucleophiles or elimination.
Preventative Measures & Protocols:
-
Avoid Strong, Non-Lewis Acids: Whenever possible, use milder acids or Lewis acids that can coordinate to the hydroxyl group without generating highly reactive carbocations.
-
Control Temperature: Run reactions at the lowest possible temperature to minimize side reactions.
-
Use of Protecting Groups: If the alcohol is not the reactive site, consider protecting it as a silyl ether (e.g., TBDMS, TIPS) or another suitable protecting group that is stable to the acidic conditions of the subsequent step.
Experimental Protocol: Protection of the Hydroxyl Group as a TBDMS Ether
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) under an argon atmosphere.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualization of Acid-Catalyzed Degradation:
Caption: General pathway for acid-catalyzed degradation.
Issue 3: Suspected Dehalogenation
Symptoms:
-
Appearance of product peaks in the mass spectrum corresponding to the loss of chlorine and/or fluorine.
-
Complex aromatic signals in the ¹H and ¹⁹F NMR spectra.
Root Cause Analysis:
Aromatic halides can undergo reductive dehalogenation in the presence of certain metals (e.g., palladium, nickel) and a hydrogen source.[4] This is a common concern during catalytic hydrogenation reactions intended to reduce other functional groups in the molecule. The C-Cl bond is generally more susceptible to cleavage than the C-F bond.
Preventative Measures & Protocols:
-
Careful Catalyst Selection: For reactions requiring catalytic hydrogenation (e.g., debenzylation), carefully select the catalyst and conditions. In some cases, transfer hydrogenation may be a milder alternative.
-
Alternative Protective Groups: If a benzyl protecting group is used elsewhere in the molecule and needs to be removed by hydrogenation, consider alternative protecting groups for the hydroxyl function of this compound that can be removed under non-reductive conditions (e.g., silyl ethers).
Table 2: Considerations for Reductive Processes
| Reaction Type | Potential Issue | Mitigation Strategy |
| Catalytic Hydrogenation (Pd/C, H₂) | Dechlorination | Use a less active catalyst, lower hydrogen pressure, or screen different solvents. Consider transfer hydrogenation.[4] |
| Metal-hydride reduction | Generally safe | Reagents like NaBH₄ and LiAlH₄ typically do not reduce aryl halides under standard conditions. |
Visualization of Potential Dehalogenation:
Caption: Potential reductive dehalogenation pathway.
References
Technical Support Center: Scaling Up the Synthesis of (2-Chloro-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of (2-Chloro-4,5-difluorophenyl)methanol, a key intermediate in pharmaceutical development. It addresses common challenges and questions that may arise during the scale-up process, with a focus on practical solutions and the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the reduction of 2-Chloro-4,5-difluorobenzoic acid. This transformation is typically achieved using a hydride-based reducing agent, with sodium borohydride being a common choice due to its selectivity, cost-effectiveness, and relatively safer handling compared to more potent reagents like lithium aluminum hydride (LAH).[1][2][3] The reaction is generally performed in a suitable alcoholic solvent, such as methanol or ethanol.[1]
Q2: What are the key starting materials and reagents required?
A2: The primary starting material is 2-Chloro-4,5-difluorobenzoic acid.[4] The key reagent for the reduction is a hydride source, most commonly sodium borohydride (NaBH4).[1][2] An appropriate solvent, typically an alcohol like methanol or ethanol, is also necessary. For the work-up and purification stages, you will require water, a dilute acid (e.g., hydrochloric acid), and organic solvents for extraction (e.g., ethyl acetate, dichloromethane).
Q3: What are the typical reaction conditions?
A3: The reduction is usually carried out at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature.[5] The reaction time can vary depending on the scale and specific conditions but is typically monitored until completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Problem 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC/HPLC analysis shows a significant amount of starting material (2-Chloro-4,5-difluorobenzoic acid) remaining after the expected reaction time.
-
The reaction does not appear to progress to completion.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent may be inadequate, especially if some of it has degraded due to moisture. | Use a slight excess of sodium borohydride (e.g., 1.1-1.5 equivalents). Ensure the reagent is fresh and has been stored under anhydrous conditions. |
| Low Reaction Temperature | While initial cooling is important for controlling the exotherm, maintaining a temperature that is too low can slow down the reaction rate significantly. | After the initial addition of the reducing agent at a lower temperature, allow the reaction mixture to warm to room temperature and stir for an adequate period. Gentle heating may be considered if the reaction remains sluggish, but this should be done with caution. |
| Poor Solubility of Starting Material | If the 2-Chloro-4,5-difluorobenzoic acid is not fully dissolved in the solvent, the reaction will be heterogeneous and slow. | Increase the solvent volume or consider a co-solvent system to ensure complete dissolution of the starting material. |
| Deactivation of Reducing Agent | Sodium borohydride can react with acidic protons, including the carboxylic acid proton of the starting material, and with moisture.[6][7][8] | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. The solvent should also be anhydrous. |
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
TLC/HPLC analysis reveals the presence of significant side products in the crude reaction mixture.
-
The isolated product has a low purity.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-reduction | While less common with sodium borohydride, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the aromatic ring or dehalogenation. | Use a milder reducing agent like sodium borohydride under controlled temperature conditions. Avoid excessive heating. |
| Formation of Borate Esters | During the reduction, borate esters are formed as intermediates. If not properly hydrolyzed during the work-up, they can contaminate the final product. | A thorough acidic work-up is crucial. After quenching the excess reducing agent, acidify the mixture with a dilute acid (e.g., 1M HCl) to hydrolyze the borate esters. |
| Impure Starting Materials | The purity of the starting 2-Chloro-4,5-difluorobenzoic acid will directly impact the purity of the final product. | Ensure the starting material is of high purity. If necessary, purify the starting material before use. |
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
Low yield of the isolated product.
-
The product is difficult to purify by standard methods like crystallization or column chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Product Lost During Work-up | This compound has some water solubility, which can lead to losses during the aqueous work-up. | When performing extractions, use a suitable organic solvent and perform multiple extractions to ensure complete recovery of the product. Brine washes can also help to reduce the solubility of the product in the aqueous layer. |
| Emulsion Formation | During the extraction process, an emulsion may form between the aqueous and organic layers, making separation difficult. | Add a small amount of brine or a different organic solvent to break the emulsion. Gentle stirring or centrifugation can also be effective. |
| Co-elution of Impurities | Some impurities may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method. |
Experimental Protocols
Step-by-Step Synthesis of this compound
Materials:
-
2-Chloro-4,5-difluorobenzoic acid
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-Chloro-4,5-difluorobenzoic acid in anhydrous methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride in small portions to the cooled solution. Monitor the temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add deionized water to quench the excess sodium borohydride.
-
Acidification: Add 1M HCl dropwise until the solution is acidic (pH ~2-3) to hydrolyze the intermediate borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualizations
Workflow for the Synthesis of this compound
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. US4833270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid - Google Patents [patents.google.com]
- 5. 2-CHLORO-4-FLUOROBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Sodium Borohydride - ESPI Metals [espimetals.com]
- 8. carlroth.com:443 [carlroth.com:443]
Analytical challenges in the characterization of (2-Chloro-4,5-difluorophenyl)methanol products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (2-Chloro-4,5-difluorophenyl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of this important pharmaceutical intermediate. We will move from frequently asked questions to in-depth, technique-specific troubleshooting to ensure the accuracy and integrity of your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial handling and analysis of this compound.
Q1: What are the most likely impurities I should anticipate in a sample of this compound?
A1: The impurity profile is heavily dependent on the synthetic route. A common route is the reduction of 2-chloro-4,5-difluorobenzaldehyde. Based on this, you should anticipate:
-
Unreacted Starting Material: Residual 2-chloro-4,5-difluorobenzaldehyde.
-
Over-oxidation Products: 2-chloro-4,5-difluorobenzoic acid, which can form if the alcohol is exposed to oxidizing conditions.
-
Isomeric Impurities: Positional isomers such as (3-Chloro-4,5-difluorophenyl)methanol or (5-Chloro-2,3-difluorophenyl)methanol may be present if the starting materials were not isomerically pure.[1]
-
Residual Solvents: Solvents used in the synthesis and purification, such as methanol, ethanol, or dichloromethane.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: As a solid, it should be stored in a well-sealed container in a cool, dark, and dry place. For analytical solutions, stability can be solvent-dependent. For instance, some fluorinated compounds can form esters if stored in methanol for extended periods.[2] It is advisable to prepare fresh solutions for quantitative analysis or perform a stability study by analyzing solutions over time if long-term storage is necessary. For short-term storage (up to a month), keeping solutions at -20°C is recommended.
Q3: How does the chloro- and difluoro- substitution pattern affect chromatographic separation?
A3: The electron-withdrawing nature of the halogen substituents significantly influences the molecule's polarity and its interaction with chromatographic stationary phases. The aromatic ring's pi-electron cloud is altered, which can be exploited for separation. While standard C18 columns can work, stationary phases that offer alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, often provide superior resolution for halogenated aromatic isomers by leveraging pi-pi interactions.[3]
Q4: What are the key spectroscopic features I should look for to confirm the identity of this compound?
A4:
-
¹H NMR: Expect a characteristic singlet or a narrowly split triplet for the benzylic protons (-CH₂OH) and complex multiplets in the aromatic region due to H-F coupling.
-
¹⁹F NMR: This is a critical technique. You should observe two distinct signals in the aromatic region, each showing coupling to the other fluorine and to adjacent protons. The coupling constants are diagnostic for confirming the substitution pattern.[4]
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation will likely involve the loss of the hydroxyl group and potentially the chlorodifluorophenyl ring fragmentation.
Part 2: Analytical Workflow & Troubleshooting Guides
This section provides a general analytical workflow and dives into specific troubleshooting scenarios for common analytical techniques.
General Analytical Workflow
The following diagram outlines a robust workflow for the comprehensive characterization of this compound.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions Involving (2-Chloro-4,5-difluorophenyl)methanol
Welcome to the Technical Support Center for handling reactions involving (2-Chloro-4,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing potential exothermic events. Given the reactive nature of halogenated aromatic compounds, a thorough understanding of thermal hazards is paramount for safe experimentation and scale-up.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound potentially hazardous?
A1: The primary concern with this compound, like many substituted aromatic molecules, lies in its participation in highly exothermic reactions.[1][2][3][4] Reactions such as nitration, certain metal-catalyzed couplings, or reactions with strong organometallic reagents can release significant amounts of heat. The chloro- and difluoro- substituents can influence the electron density of the aromatic ring, potentially increasing reactivity and the rate of heat evolution in certain transformations. A rapid release of heat that exceeds the cooling capacity of the reactor can lead to a thermal runaway.[1]
Q2: What are the initial signs of a developing thermal runaway?
A2: Early detection is critical for preventing accidents. Key indicators include:
-
A sudden, sharp increase in the internal reaction temperature that does not respond to the cooling system.[5]
-
A rapid increase in pressure within the reaction vessel.
-
Noticeable or unexpected gas evolution.[5]
-
A change in the color or viscosity of the reaction mixture.[5]
-
Boiling of the solvent at the point of reagent addition, indicating localized hotspots.[5]
Q3: How can I estimate the potential exothermicity of my planned reaction?
A3: A precise measure of exothermicity requires reaction calorimetry.[6][7][8][9] This technique measures the heat released or absorbed during a chemical reaction, providing critical data for safe scale-up.[6][7][8][9] For an initial assessment, you can:
-
Review Literature: Search for data on similar reactions with structurally related compounds (e.g., other difluorinated or chlorinated benzyl alcohols).
-
Perform a Small-Scale Trial: Conduct the reaction on a small scale with careful and continuous temperature monitoring and a robust cooling setup. This can provide an empirical understanding of the reaction's thermal profile.[10]
-
Use Estimation Techniques: While less reliable, computational methods or group contribution methods can sometimes provide a rough estimate of the heat of reaction.[10]
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: If you suspect a thermal runaway, prioritize personal safety and then take steps to control the reaction. The immediate goal is to stop the energy input and maximize heat removal.
-
Stop Reagent Addition: Immediately cease the addition of any reagents.[5]
-
Maximize Cooling: Lower the temperature of the cooling bath to its minimum setting.
-
Prepare for Emergency Quenching: If the reaction is not brought under control, be prepared to initiate an emergency quench procedure.[10]
Q5: What is a safe and effective procedure for quenching a potentially hazardous reaction involving this compound?
A5: The appropriate quenching procedure depends heavily on the specific reagents involved. A general emergency approach involves rapid cooling and dilution.
-
For Grignard or Organolithium Reactions: A common method is the slow, dropwise addition of the reaction mixture to a vigorously stirred, cooled solution of a proton source like saturated aqueous ammonium chloride.[11]
-
For Strong Acid Reactions (e.g., Nitration): The standard procedure is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or ice-water with vigorous stirring.[5]
Important: Never add the quenching agent directly to the runaway reaction vessel, as this can cause a violent, uncontrolled eruption due to rapid gas evolution and boiling of the quenching agent.[5] The reaction mixture should be transferred (e.g., via cannula) to the quenching solution.
Troubleshooting Guide: Specific Scenarios
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Reagent addition is too fast. 2. Insufficient cooling. 3. Inadequate mixing leading to localized "hot spots". | 1. Immediately stop the addition. [5] 2. Verify cooling system is at the target temperature and circulating effectively. 3. Increase stirring rate to improve heat dissipation. 4. Once the temperature is stable, resume addition at a significantly reduced rate, possibly using a syringe pump for precise control. |
| Temperature Continues to Rise After Reagent Addition is Complete | 1. Accumulation of unreacted reagent. 2. Reaction has a significant induction period. 3. Cooling system failure. | 1. This is a critical sign of a potential runaway.[5] The reaction is accelerating beyond the cooling system's capacity. 2. Prepare for an emergency quench. 3. Verify that the cooling system is operational. If it has failed, proceed immediately with an emergency quench. |
| Unexpected Gas Evolution and Pressure Increase | 1. A side reaction is occurring. 2. The reaction temperature has exceeded the boiling point of a solvent or reagent. 3. Decomposition of a starting material, intermediate, or product. | 1. Ensure the reaction vessel is properly vented to a scrubber or fume hood. 2. Immediately stop any heating and maximize cooling. 3. If pressure continues to build, an emergency quench may be necessary. |
| Reaction Fails to Initiate at Low Temperature, then Exotherms Violently Upon Warming | 1. Low temperature is below the reaction's activation energy, leading to reagent accumulation. | 1. Avoid this scenario through careful planning. 2. Initiate the reaction at a temperature where a controlled, steady reaction rate is observed. 3. Add a small portion of the limiting reagent and wait for a slight, controlled exotherm before continuing with the addition. |
Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Reaction Calorimetry (RC)
Reaction calorimetry is the industry standard for generating thermal data to ensure process safety during scale-up.[6][8]
Objective: To determine the heat of reaction, maximum heat release rate, and adiabatic temperature rise for a planned reaction involving this compound.
Methodology:
-
Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e) is configured to mimic the planned reaction conditions (solvent, concentration, temperature).
-
Calibration: The instrument is calibrated to accurately measure heat flow.
-
Reaction Execution:
-
Charge the reactor with this compound and the solvent.
-
Bring the reactor to the desired starting temperature.
-
Add the second reagent (e.g., Grignard reagent, nitrating agent) at a controlled, pre-determined rate.
-
-
Data Acquisition: The calorimeter measures the heat flow in real-time throughout the addition and subsequent reaction period.
-
Analysis: The collected data is used to calculate key safety parameters:
-
Heat of Reaction (ΔHrxn): The total heat evolved per mole of reactant.
-
Heat Release Rate (qr): The rate at which heat is generated.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction could reach in the event of a cooling failure.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the accumulated energy were released without any heat loss to the surroundings.[10]
-
Protocol 2: Emergency Quenching Procedure
This protocol should be practiced and understood by all personnel before conducting potentially exothermic reactions.
Objective: To safely neutralize a reaction that is exhibiting signs of a thermal runaway.
Immediate Actions:
-
Alert Personnel: Announce the emergency to others in the lab.
-
Stop All Additions: Immediately stop the flow of all reagents.
-
Maximize Cooling: Set the reactor's cooling system to its lowest possible temperature.
Quenching Steps:
-
Prepare Quench Station: In a separate, large, and appropriately sized vessel (at least 5-10 times the volume of the reaction), prepare a suitable quenching medium (e.g., a large volume of crushed ice/water for acid-catalyzed reactions, or a cooled, buffered aqueous solution for organometallic reactions).[5] Ensure this vessel is placed in a secondary container and has a robust stirring mechanism.
-
Initiate Transfer: If the reaction is still somewhat controllable, slowly transfer the reaction mixture via a wide-bore cannula into the vigorously stirred quenching medium. DO NOT add the quenching agent to the runaway reaction vessel.[5]
-
Controlled Addition: Maintain a slow and steady transfer rate, monitoring the quench vessel for excessive gas evolution or temperature rise.
-
Final Steps: Once the transfer is complete, allow the quenched mixture to stir until it reaches a stable, safe temperature.
Visualizations
Logical Workflow for Managing Exothermic Reactions
Caption: Decision workflow for assessing and managing exothermic reactions.
Thermal Runaway Criticality Diagram
Caption: Relationship between heat generation and cooling capacity.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. byjus.com [byjus.com]
- 4. Difference Between Exothermic and Endothermic Reactions: Key Differences, Examples & Diagrams [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 8. sigma-hse.com [sigma-hse.com]
- 9. fauske.com [fauske.com]
- 10. amarequip.com [amarequip.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of (2-Chloro-4,5-difluorophenyl)methanol by HPLC and qNMR
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (2-Chloro-4,5-difluorophenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to control downstream reaction pathways and minimize the formation of process-related impurities. This guide provides an in-depth comparison of two powerful and orthogonal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering a practical framework for researchers, analytical chemists, and drug development professionals to select the most appropriate technique for their specific needs—be it routine quality control or the certification of a reference standard.
Section 1: High-Performance Liquid Chromatography (HPLC) for Relative Purity Profiling
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity analysis.[1] Its strength lies in its ability to separate the main compound from its structurally similar impurities, providing a detailed impurity profile. The quantification is typically based on the principle of area percent, which assumes that all compounds have a similar response factor at the chosen detection wavelength.
The Principle of HPLC Separation
Chromatographic techniques are multi-stage separation procedures where the components of a sample are distributed between a stationary phase and a mobile phase.[2] For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[3] Compounds are separated based on their hydrophobicity; more nonpolar impurities will be retained longer on the column, while the more polar ones will elute earlier.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be robust and compliant with typical pharmaceutical method validation guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Expertise & Experience: A C18 column provides excellent hydrophobic retention for the aromatic ring system, while the 3.5 µm particle size offers a good balance between efficiency and backpressure, suitable for most standard HPLC systems.
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Expertise & Experience: A formic acid modifier is used to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 80 20.0 80 20.1 30 | 25.0 | 30 |
-
Expertise & Experience: A gradient is essential for impurity profiling. It ensures that both early-eluting (polar) and late-eluting (nonpolar) impurities are effectively separated and eluted from the column within a reasonable runtime, preventing carryover to the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Expertise & Experience: Thermostatting the column is critical for reproducibility.[1] A slightly elevated temperature of 30 °C reduces mobile phase viscosity and can improve peak shape and efficiency.
-
-
Detection: UV at 220 nm
-
Expertise & Experience: The substituted benzene ring in the analyte provides strong UV absorbance. 220 nm is chosen to ensure sensitive detection of the main peak as well as a broad range of potential aromatic impurities which may have different absorption maxima.
-
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
System Suitability: Before sample analysis, the system must pass suitability tests as mandated by pharmacopeias like the USP.[2][6][7] This involves injecting a standard solution multiple times to check for:
-
Repeatability: The relative standard deviation (RSD) of peak areas for six replicate injections should be ≤1.0%.[8]
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: >2000 for the main peak.
Section 2: Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR has emerged as a powerful primary ratio method for determining the purity of compounds with high accuracy and precision.[9][10][11] Unlike HPLC, qNMR does not rely on the response factor of the analyte. Instead, it leverages the direct proportionality between the NMR signal intensity (integral area) and the number of nuclei responsible for that signal.[11][12] By comparing the integral of a specific, well-resolved signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.[13][14]
The Principle of qNMR Quantification
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to it.[12] The internal standard method is highly recommended for accuracy as it compensates for variations in sample and instrument parameters.[15] The purity is calculated using the following master equation:
Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
Where:
-
I: Integral area of the signal
-
N: Number of protons generating the signal
-
M: Molar mass
-
m: Weighed mass
-
P: Purity of the standard
-
x: Analyte (this compound)
-
std: Internal Standard
Experimental Protocol: A Validated ¹H-qNMR Method
Achieving reliable quantification with qNMR depends on meticulous planning and strict adherence to best practices.[9]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) with a high-resolution probe.
-
Analytical balance with high precision (at least 0.01 mg).
Experimental Parameters:
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Expertise & Experience: DMSO-d₆ is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with analyte signals.[16]
-
-
Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥99.5%)
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 8 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆. Vortex thoroughly to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Trustworthiness: A 90° pulse ensures maximum signal excitation for all protons, which is crucial for accurate integration.[16]
-
-
Relaxation Delay (D1): 30 seconds
-
Trustworthiness: This is the most critical parameter for qNMR. The relaxation delay must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified (both analyte and standard).[17] A long delay of 30s ensures full relaxation, preventing signal saturation and ensuring the integrals are truly proportional to the number of nuclei.
-
-
Number of Scans (NS): 16
-
Trustworthiness: A sufficient number of scans are required to achieve a high signal-to-noise (S/N) ratio, which is essential for precise integration.
-
-
Temperature: 25 °C (with active temperature control)
-
Data Processing:
-
Apply phase and baseline correction meticulously.
-
Integrate the well-resolved singlet from the benzylic protons (-CH₂OH) of the analyte (expected around 4.5 ppm) and the singlet from the olefinic protons of maleic acid (around 6.3 ppm).
Section 3: Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR is not about which method is "better," but which is more fit-for-purpose.
Workflow and Data Output Visualization
The following diagram illustrates the distinct workflows for each technique.
Caption: Comparative workflows for purity analysis by HPLC and qNMR.
Quantitative Data and Performance Characteristics
The following table summarizes the expected performance of each technique for the analysis of a hypothetical batch of this compound.
| Parameter | HPLC (Area Percent) | qNMR (Internal Standard) | Rationale / Commentary |
| Purity Type | Relative | Absolute | qNMR provides a direct, SI-traceable measurement without needing a reference standard of the analyte itself.[18] |
| Typical Purity Result | 99.85% | 99.2% (w/w) | HPLC's area percent can overestimate purity if non-UV active impurities (e.g., residual solvents, salts) are present. qNMR measures the mass fraction of the analyte against the total mass. |
| Primary Use Case | Impurity Profiling, Routine QC | Reference Standard Certification , Mass Balance | HPLC excels at detecting and quantifying trace-level impurities. qNMR is the gold standard for assigning the purity value to a reference material. |
| Reference Standard | Requires a characterized standard of the analyte for peak identification and retention time confirmation. | Requires a certified, structurally unrelated internal standard.[19] | The key difference is the type of standard needed. The qNMR standard must not be the analyte itself. |
| Selectivity | High (Chromatographic Separation) | High (Chemical Shift Dispersion) | Both are highly selective. HPLC separates in time, while qNMR separates in the frequency domain. |
| Analysis Time/Sample | ~25 minutes | ~10-15 minutes (with long D1) | While the qNMR acquisition can be long due to the relaxation delay, overall sample prep to result can be faster than a full HPLC gradient run. |
| LOD / LOQ | Excellent (ppb to low ppm) | Good (typically >0.05%) | HPLC is significantly more sensitive for detecting trace-level impurities. |
| Throughput | High (with autosampler) | Moderate | HPLC is more amenable to high-throughput screening of many samples. |
Section 4: Conclusion and Recommendations
Both HPLC and qNMR are indispensable, complementary tools for the purity analysis of this compound. Neither technique is universally superior; their application depends entirely on the analytical objective.
-
For routine quality control, in-process checks, and stability studies, HPLC is the recommended technique. Its high sensitivity and superior ability to separate and quantify trace impurities make it ideal for monitoring the impurity profile of different batches over time. It answers the question: "What are the impurities and at what relative levels are they present?"
-
For the definitive assignment of purity to a reference standard or for an orthogonal confirmation of purity when mass balance issues arise, qNMR is the authoritative choice. [10] As a primary method, it provides an absolute purity value (mass fraction) that is traceable and highly accurate, without the assumption of response factors. It answers the question: "What is the exact mass percentage of the target molecule in this material?"
By leveraging the strengths of both techniques, drug development professionals can build a comprehensive and robust analytical control strategy, ensuring the quality and consistency of critical raw materials like this compound from the laboratory bench to final product manufacturing.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. usp.org [usp.org]
- 3. actascientific.com [actascientific.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 15. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. researchgate.net [researchgate.net]
- 18. ethz.ch [ethz.ch]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthetic Routes of (2-Chloro-4,5-difluorophenyl)methanol
(2-Chloro-4,5-difluorophenyl)methanol is a crucial substituted benzyl alcohol derivative that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of its halogen substituents—chlorine and two fluorine atoms—imparts unique electronic properties and metabolic stability to target molecules. Consequently, the efficient and scalable synthesis of this intermediate is of significant interest to researchers in medicinal and process chemistry. This guide provides a comparative analysis of the most effective and commonly employed synthetic strategies to produce this compound, offering detailed protocols, mechanistic insights, and comparative data to inform route selection.
Route 1: Reduction of 2-Chloro-4,5-difluorobenzoic Acid
This is arguably the most direct and high-yielding approach, starting from the commercially available and stable carboxylic acid. The core of this strategy is the reduction of the carboxyl group to a primary alcohol. While several reducing agents can accomplish this, borane complexes are particularly effective and selective.
Chemical Principle & Mechanistic Insight
The reduction of a carboxylic acid with borane (BH₃), typically used as a stable complex with tetrahydrofuran (THF), is a highly efficient transformation. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced by additional equivalents of borane. This method is favored over other reducing agents like lithium aluminum hydride (LiAlH₄) in certain applications due to its milder nature and greater functional group tolerance. The high yield reported in analogous reductions underscores its reliability.[1]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via borane reduction.
Detailed Experimental Protocol
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-Chloro-4,5-difluorobenzoic acid (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material completely. The solution is cooled to 0°C in an ice bath.
-
Reduction: A 1 M solution of borane-THF complex (3.0 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for approximately 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of a 10% aqueous sodium hydroxide solution.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. Purification can be achieved via flash column chromatography if necessary.
Route 2: Grignard Synthesis
The Grignard reaction is a classic and powerful method for carbon-carbon bond formation and can be adapted to synthesize primary alcohols.[2] This route involves the formation of an organomagnesium halide from a suitable aryl halide, followed by its reaction with formaldehyde, the simplest aldehyde.
Chemical Principle & Mechanistic Insight
This synthesis is a two-step process. First, an organometallic nucleophile (the Grignard reagent) is formed by reacting an aryl halide (e.g., 1-bromo-2-chloro-4,5-difluorobenzene) with magnesium metal in an anhydrous ether solvent.[2][3] The resulting Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to furnish the desired primary alcohol.[4] Strict anhydrous conditions are critical, as any protic solvent will destroy the Grignard reagent.
Experimental Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol
-
Grignard Reagent Formation:
-
A flame-dried flask is charged with magnesium turnings (1.1 eq) and a small crystal of iodine under a nitrogen atmosphere.
-
Anhydrous diethyl ether or THF is added to cover the magnesium.
-
A solution of 1-bromo-2-chloro-4,5-difluorobenzene (1.0 eq) in anhydrous ether/THF is added dropwise. Gentle heating may be required to initiate the reaction.
-
Once initiated, the addition is continued at a rate that maintains a gentle reflux. The mixture is then stirred for an additional hour to ensure complete formation of the reagent.[5]
-
-
Reaction with Formaldehyde:
-
The freshly prepared Grignard solution is cooled to 0°C.
-
Formaldehyde, either bubbled as a gas from the thermal decomposition of paraformaldehyde or added as a solution in an anhydrous solvent, is introduced to the cooled Grignard reagent.
-
The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The product is extracted into diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude alcohol is then purified by column chromatography.
-
Route 3: Electrochemical Reduction of the Aldehyde
A more modern and "green" alternative involves the electrochemical reduction of the corresponding aldehyde, 2-chloro-4,5-difluorobenzaldehyde. This method avoids the use of chemical reducing agents by using electrons as the primary reagent.
Chemical Principle & Mechanistic Insight
Electrochemical synthesis provides a pathway for reduction or oxidation by controlling the electrical potential at an electrode surface.[6] For the reduction of an aldehyde, a constant current is applied in an electrochemical cell, causing the transfer of electrons to the aldehyde's carbonyl group. This process, often performed in a buffered aqueous or alcoholic solution, generates an alcohol product. The method is environmentally friendly, as it minimizes chemical waste and can often be performed under mild conditions with high selectivity.[6]
Experimental Workflow
Caption: Workflow for the electrochemical synthesis of this compound.
Detailed Experimental Protocol
-
Cell Setup: An H-shaped electrochemical cell with two compartments separated by a glass frit is used. A stainless steel plate serves as the cathode, and a platinum or graphite electrode acts as the anode.
-
Electrolyte: Both compartments are filled with a suitable buffer solution (e.g., Britton-Robinson buffer at pH 9.0) containing a supporting electrolyte like sodium acetate.[6]
-
Reaction: 2-Chloro-4,5-difluorobenzaldehyde is dissolved in a minimal amount of methanol and added to the cathodic chamber.
-
Electrolysis: A constant current (e.g., 1.0 A) is applied using a galvanostat for a duration determined by the scale of the reaction (typically several hours). The solution is stirred continuously.
-
Work-up: Upon completion, the catholyte is transferred to a separatory funnel, and the product is extracted with diethyl ether. The organic extracts are combined, dried, and concentrated to give the final product.
Quantitative Data and Route Comparison
| Parameter | Route 1: Carboxylic Acid Reduction | Route 2: Grignard Synthesis | Route 3: Electrochemical Reduction |
| Starting Material | 2-Chloro-4,5-difluorobenzoic Acid[7][8][9] | 1-Bromo-2-chloro-4,5-difluorobenzene | 2-Chloro-4,5-difluorobenzaldehyde |
| Key Reagents | Borane-THF Complex (BH₃·THF) | Magnesium (Mg), Formaldehyde | Electrons (from power supply) |
| Typical Yield | >90%[1] | 70-85% | Good to Excellent |
| Reaction Conditions | 0°C to Room Temperature | 0°C to Reflux | Room Temperature, Constant Current |
| Key Advantages | High yield, reliable, one-step from a stable precursor. | Powerful C-C bond formation, versatile. | "Green" method, avoids chemical reagents, high purity.[6] |
| Key Disadvantages | Requires handling of borane reagents. | Strict anhydrous conditions required, multi-step process. | Requires specialized equipment (potentiostat/galvanostat). |
Conclusion
For general laboratory-scale synthesis of this compound, the reduction of 2-Chloro-4,5-difluorobenzoic acid (Route 1) stands out as the most practical and efficient method. Its high yield, operational simplicity, and the commercial availability of the starting material make it the preferred choice for most applications.
The Grignard Synthesis (Route 2) remains a valuable alternative, particularly in a discovery setting where the aryl halide precursor might be more accessible than the carboxylic acid. However, the stringent requirement for anhydrous conditions adds a layer of complexity.
Finally, the Electrochemical Reduction (Route 3) represents a forward-looking, environmentally conscious approach. While it requires specialized equipment, it offers a clean and efficient synthesis that aligns with the principles of green chemistry, making it an attractive option for process development and larger-scale production where sustainability is a key driver.
References
- 1. 2-CHLORO-4-FLUOROBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 2. leah4sci.com [leah4sci.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. calpaclab.com [calpaclab.com]
- 8. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 9. 2-氯-4,5-二氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
A Researcher's Guide to Differentiating Chlorodifluorophenylmethanol Isomers: A Spectroscopic Approach
In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular entities is not merely a procedural formality; it is the bedrock of innovation and safety. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a chemical scaffold—can exhibit dramatically different pharmacological, toxicological, and material properties. This guide provides an in-depth spectroscopic comparison of (2-Chloro-4,5-difluorophenyl)methanol and two of its key structural isomers: (5-Chloro-2,4-difluorophenyl)methanol and (3-Chloro-2,6-difluorophenyl)methanol.
Understanding the subtle yet critical differences in their spectral signatures is paramount for researchers aiming for unambiguous identification. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic and validated framework for distinguishing these closely related compounds.
Isomer Structures at a Glance
The three isomers under consideration are:
-
Compound A: this compound (CAS: 288154-93-8)[1]
-
Compound B: (5-Chloro-2,4-difluorophenyl)methanol (CAS: 915409-63-1)[2]
-
Compound C: (3-Chloro-2,6-difluorophenyl)methanol
¹H NMR Spectroscopy: The First Line of Distinction
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a powerful, non-destructive method for probing the chemical environment of protons within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic and benzylic (-CH₂OH) protons serve as primary fingerprints for each isomer. The distinct electronic effects (inductive vs. resonance) of the chloro and fluoro substituents create unique magnetic environments for the aromatic protons, leading to clear differentiation.
Comparative ¹H NMR Data (Predicted in CDCl₃)
| Compound | Ar-H Chemical Shifts (ppm) & Multiplicity | -CH₂- Signal (ppm) & Multiplicity | -OH Signal (ppm) |
| A: this compound | ~7.35 (t), ~7.20 (t) | ~4.75 (s) | Variable |
| B: (5-Chloro-2,4-difluorophenyl)methanol | ~7.50 (t), ~7.00 (t) | ~4.70 (s) | Variable |
| C: (3-Chloro-2,6-difluorophenyl)methanol | ~7.25 (m), ~7.05 (t) | ~4.85 (s) | Variable |
Note: The chemical shifts are predictions and can vary based on solvent and concentration. The hydroxyl proton signal is often broad and its position is highly variable.
Analysis & Mechanistic Insight:
-
Aromatic Region: The substitution pattern is the key differentiator. In Compound A , the two aromatic protons are coupled to adjacent fluorine atoms, resulting in triplet-like patterns. For Compound B , the proton at C6 is adjacent to a fluorine, and the proton at C3 is flanked by chlorine and fluorine, leading to distinct triplet-like signals. Compound C presents a more complex multiplet for the proton at C4/C5 due to coupling with two non-equivalent fluorine atoms.
-
Benzylic Protons (-CH₂OH): The chemical shift of the methylene protons is influenced by the ortho substituents. In Compound C , the two ortho fluorine atoms exert a strong electron-withdrawing effect, deshielding the methylene protons and shifting them further downfield (~4.85 ppm) compared to isomers A and B.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon NMR provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the halogen substituents and provide another layer of confirmation for the isomeric structure.
Comparative ¹³C NMR Data (Predicted in CDCl₃)
| Compound | Aromatic C Chemical Shifts (ppm) | -CH₂OH Carbon Shift (ppm) |
| A: this compound | ~150-115 (Multiple signals with C-F coupling) | ~60 |
| B: (5-Chloro-2,4-difluorophenyl)methanol | ~160-110 (Multiple signals with C-F coupling) | ~58 |
| C: (3-Chloro-2,6-difluorophenyl)methanol | ~160-115 (Multiple signals with C-F coupling) | ~55 |
Analysis & Mechanistic Insight:
The most telling signals in the ¹³C NMR spectra are the carbons directly bonded to fluorine, which appear as doublets with large one-bond C-F coupling constants (¹JCF). The specific chemical shifts and coupling patterns of these fluorinated carbons are unique to each isomer's substitution pattern. The benzylic carbon (-CH₂OH) in Compound C is expected to be the most upfield-shifted due to the shielding effects of the two ortho fluorine atoms.
FT-IR Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is an effective tool for identifying the functional groups present in a molecule. While all three isomers will show characteristic absorptions for O-H, C-H, and C-O bonds, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of C-F, C-Cl, and aromatic C=C stretching and bending vibrations.
Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber Range | Significance |
| O-H Stretch | 3600-3200 (broad) | Presence of the hydroxyl group. |
| Aromatic C-H Stretch | 3100-3000 | Aromatic ring C-H bonds. |
| Aliphatic C-H Stretch | 3000-2850 | Methylene (-CH₂) group C-H bonds. |
| Aromatic C=C Stretch | 1600-1450 | Benzene ring skeletal vibrations. |
| C-O Stretch | 1260-1000 | Alcohol C-O bond. |
| C-F Stretch | 1250-1020 | Strong absorptions, sensitive to the substitution pattern. |
| C-Cl Stretch | 850-550 | Fingerprint region, aids in distinguishing isomers. |
Analysis & Mechanistic Insight:
The precise positions of the C-F and C-Cl stretching bands, as well as the out-of-plane C-H bending vibrations in the fingerprint region, are highly diagnostic for the substitution pattern on the aromatic ring. These subtle differences, when compared against a reference spectrum, can provide confirmatory evidence for the identity of a specific isomer.
Mass Spectrometry: Fragmentation Fingerprints
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers have the same molecular formula (C₇H₅ClF₂O) and therefore the same nominal molecular weight (178.56 g/mol )[1][3]. However, the relative abundances of fragment ions can differ, providing clues to the substitution pattern.
Expected Fragmentation Pathways
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight will be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with about one-third the intensity of the M⁺ peak will be a characteristic feature for all three isomers.
-
Loss of H₂O: A common fragmentation for alcohols, leading to an [M-18]⁺ peak.
-
Loss of Halogens: Fragmentation involving the loss of Cl or F radicals.
-
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the CH₂OH group, leading to characteristic fragment ions. Alpha cleavage is a common fragmentation pattern for alcohols and alkyl halides.[4]
Analysis & Mechanistic Insight:
While the major fragments may be similar, the relative intensities of these fragments can vary. For example, the stability of the resulting carbocation after the loss of a halogen can be influenced by the positions of the other substituents, potentially leading to different fragmentation efficiencies and thus different relative peak heights in the mass spectrum.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures are recommended.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 90° pulse with a relaxation delay of at least 5 times the longest T1 relaxation time (typically 5 seconds is sufficient).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal or salt plates.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and introduction into the mass spectrometer, or via a direct insertion probe.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.[5][6]
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the analyte, typically from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak (and its M+2 isotope peak) and major fragment ions. Compare the fragmentation pattern to library data or theoretical fragmentation patterns.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the chlorodifluorophenylmethanol isomers.
Caption: Workflow for Isomer Identification.
Conclusion
The unambiguous identification of this compound and its structural isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR provides the most direct and information-rich data for initial differentiation based on the unique spin systems of the aromatic protons. ¹³C NMR, FT-IR, and Mass Spectrometry serve as powerful confirmatory methods, each providing a unique piece of the structural puzzle. By following the detailed protocols and interpretative guidelines presented here, researchers in drug development and chemical sciences can confidently characterize these critical building blocks, ensuring the integrity and success of their scientific endeavors.
References
A Comparative Analysis of (2-Chloro-4,5-difluorophenyl)methanol and Other Fluorinated Benzyl Alcohols for Applications in Synthetic Chemistry
Introduction
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. Fluorinated benzyl alcohols, in particular, serve as versatile building blocks for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
This guide presents a comparative study of (2-Chloro-4,5-difluorophenyl)methanol, a key intermediate in the synthesis of various biologically active compounds, against a selection of other commercially available fluorinated and non-fluorinated benzyl alcohols. By examining their physicochemical properties and reactivity in fundamental organic transformations—specifically oxidation, etherification, and esterification—we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their synthetic strategies and selection of building blocks. The insights and experimental data presented herein are intended to facilitate the rational design and efficient synthesis of novel chemical entities with tailored properties.
Physicochemical Properties: A Comparative Overview
The substitution pattern of fluorine and other halogens on the phenyl ring of benzyl alcohols profoundly impacts their electronic nature, and consequently, their physical and chemical characteristics. A comparison of key physicochemical parameters for this compound and its analogs is crucial for predicting their behavior in different chemical environments.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | logP (Predicted) |
| This compound | 178.56 | ~14-15 (estimated) | 1.9 | |
| Benzyl Alcohol | 108.14 | 15.40[1][2] | 1.07[2] | |
| 2-Fluorobenzyl Alcohol | 126.13 | N/A | 1.5 | |
| 4-Fluorobenzyl Alcohol | 126.13 | N/A | 1.5 | |
| 2,6-Difluorobenzyl Alcohol | 144.12 | N/A | N/A | |
| 3,5-Difluorobenzyl Alcohol | 144.12 | N/A | N/A |
The presence of electron-withdrawing fluorine and chlorine atoms in this compound is expected to increase its acidity (lower pKa) compared to the parent benzyl alcohol. This heightened acidity can influence its reactivity in base-catalyzed reactions. Furthermore, the lipophilicity (logP) is significantly increased by the halogen substituents, a property that is often desirable in drug candidates to enhance membrane permeability.
Comparative Reactivity in Key Synthetic Transformations
The utility of a building block is ultimately determined by its performance in chemical reactions. This section provides a comparative analysis of the reactivity of this compound and its analogs in three common and important transformations: oxidation to the corresponding aldehyde, etherification, and esterification.
Oxidation to Benzaldehydes
The selective oxidation of benzyl alcohols to benzaldehydes is a cornerstone of organic synthesis, providing access to key intermediates for a vast number of more complex molecules. The electronic nature of the substituents on the aromatic ring can significantly impact the rate and selectivity of this transformation.
Experimental Data Summary: Catalytic Oxidation of Benzyl Alcohols
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product | Reference |
| Benzyl Alcohol | Pd-Fe/TiO₂ | O₂/H₂ | Methanol | 50 | 0.5 | ~55 | >95 | Benzaldehyde | [3] |
| Benzyl Alcohol | AuPd/TiO₂ | O₂ | Solvent-free | 120 | 3 | >90 | ~95 | Benzaldehyde | [3] |
| Benzyl Alcohol | Fe(NO₃)₃·9H₂O | - | 1,4-dioxane | 80 | 6 | 94.9 | >95 | Benzaldehyde | [3] |
| 4-Chlorobenzyl Alcohol | PdOx/CeO2-NR | O₂ | Solvent-free | 100 | 3 | 85 | >99 | 4-Chlorobenzaldehyde | [4] |
| 4-Methoxybenzyl Alcohol | PdOx/CeO2-NR | O₂ | Solvent-free | 100 | 3 | 98 | 98 | 4-Methoxybenzaldehyde | [4] |
Note: Direct comparative data for the oxidation of this compound under these specific conditions was not found in the searched literature. The data presented provides a baseline for the reactivity of related substituted benzyl alcohols.
Discussion of Reactivity Trends
Generally, benzyl alcohols with electron-donating groups (like the methoxy group) on the aromatic ring exhibit enhanced reactivity in oxidation reactions, while those with electron-withdrawing groups (like chloro and fluoro groups) tend to be less reactive.[4] This is attributed to the stabilization of the positive charge that develops at the benzylic carbon in many oxidation mechanisms. Therefore, it is anticipated that this compound, with three electron-withdrawing halogens, would require more forcing conditions or a more active catalytic system to achieve high conversion to the corresponding aldehyde compared to benzyl alcohol or its electron-rich derivatives.
Experimental Protocol: General Procedure for the Catalytic Oxidation of Benzyl Alcohols
This protocol is a representative example based on the literature for the aerobic oxidation of benzyl alcohols.[3][4]
Caption: Experimental workflow for the catalytic oxidation of benzyl alcohols.
Etherification
The formation of benzyl ethers is a common protecting group strategy and a key step in the synthesis of many target molecules. The reactivity of benzyl alcohols in etherification reactions is highly dependent on the stability of the corresponding benzyl cation intermediate, which is influenced by the electronic nature of the ring substituents.
Experimental Data Summary: Acid-Catalyzed Etherification of Benzyl Alcohols
| Substrate | Catalyst | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |
| Benzyl Alcohol | FeCl₃·6H₂O | Self-condensation | Propylene Carbonate | 100 | 14 | 88 | Dibenzyl ether | [5] |
| 4-Chlorobenzyl Alcohol | FeCl₃·6H₂O | Self-condensation | Propylene Carbonate | 120 | 24 | 75 | Bis(4-chlorobenzyl) ether | [5] |
| 4-Methoxybenzyl Alcohol | FeCl₃·6H₂O | Self-condensation | Propylene Carbonate | 70 | 14 | 91 | Bis(4-methoxybenzyl) ether | [5] |
| Benzyl Alcohol | HCl | Methanol | Methanol | 20 | 24 | 85 | Benzyl methyl ether | [6] |
Note: Direct comparative data for the etherification of this compound under these specific conditions was not found in the searched literature.
Discussion of Reactivity Trends
Similar to oxidation, etherification reactions that proceed through a carbocation intermediate are facilitated by electron-donating groups and hindered by electron-withdrawing groups.[5] Consequently, this compound is expected to be significantly less reactive in acid-catalyzed etherifications than benzyl alcohol. More potent Lewis acids or higher reaction temperatures may be necessary to achieve comparable yields.
Experimental Protocol: General Procedure for the Acid-Catalyzed Etherification of Benzyl Alcohols
This protocol is a representative example based on the literature for the acid-catalyzed self-condensation of benzyl alcohols.[5]
Caption: Experimental workflow for the acid-catalyzed etherification of benzyl alcohols.
Esterification
Esterification is a fundamental reaction for the synthesis of a wide range of functional molecules, from fragrances to pharmaceuticals. The reactivity of benzyl alcohols in esterification can be influenced by both steric and electronic factors.
Experimental Data Summary: Esterification of Benzyl Alcohols
| Substrate | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |
| Benzyl Alcohol | Acetic Acid | S-Fe-MCM-48 | Solvent-free | 60 | 6 | >98 | Benzyl acetate | [7] |
| Benzyl Alcohol | Acetic Acid | PAFR | Neat | 50 | 12 | 96 | Benzyl acetate | [8] |
| Benzyl Alcohol | Acetyl Chloride | None | Solvent-free | rt | 0.5 | 95 | Benzyl acetate | [9] |
Note: Direct comparative data for the esterification of this compound under these specific conditions was not found in the searched literature.
Discussion of Reactivity Trends
In acid-catalyzed esterification (Fischer esterification), the alcohol acts as a nucleophile. The nucleophilicity of the hydroxyl group is reduced by the presence of electron-withdrawing groups on the aromatic ring. Therefore, this compound is expected to be a poorer nucleophile and thus less reactive in Fischer esterification compared to benzyl alcohol. Conversely, in reactions where the alcohol is first deprotonated to form an alkoxide, the increased acidity of the fluorinated alcohol could be advantageous.
Experimental Protocol: General Procedure for the Esterification of Benzyl Alcohols
This protocol is a representative example based on the literature for the uncatalyzed esterification with an acyl chloride.[9]
Caption: Experimental workflow for the esterification of benzyl alcohols with acyl chlorides.
Conclusion
This comparative guide highlights the significant influence of fluorine and chlorine substitution on the physicochemical properties and reactivity of benzyl alcohols. This compound, with its electron-deficient aromatic ring, presents a distinct reactivity profile compared to benzyl alcohol and its more electron-rich or less substituted fluorinated analogs. While its reduced nucleophilicity and the destabilization of cationic intermediates can render it less reactive in certain transformations like acid-catalyzed etherification and Fischer esterification, its increased acidity may be advantageous in base-mediated reactions. The choice of this compound as a building block should be guided by a consideration of these electronic effects and the selection of appropriate reaction conditions to overcome its inherent lower reactivity in some contexts. The provided experimental protocols offer a starting point for the optimization of reactions involving this and other fluorinated benzyl alcohols, enabling the synthesis of novel and valuable chemical entities.
References
- 1. Benzyl Alcohol [commonorganicchemistry.com]
- 2. Showing Compound Benzyl alcohol (FDB008745) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In-Silico Modeling and Comparison of (2-Chloro-4,5-difluorophenyl)methanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Scaffolds and Predictive Modeling
In the landscape of modern drug discovery, the strategic application of computational, or in-silico, techniques is indispensable for accelerating the journey from hit identification to lead optimization.[1][2] These methods allow for the rapid, cost-effective evaluation of molecular properties, helping to prioritize synthesis efforts and minimize late-stage attrition.[3][4] This guide focuses on the (2-Chloro-4,5-difluorophenyl)methanol scaffold, a chemical moiety of significant interest due to the unique properties imparted by its halogen substituents.
The presence of chlorine and fluorine atoms on the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5][6] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, modulate pKa, and form key hydrogen bond interactions.[7][8] Chlorine, being larger and more lipophilic, can improve membrane permeability and participate in halogen bonding, a crucial non-covalent interaction in drug-receptor binding.[5][9] The specific 2-chloro-4,5-difluoro substitution pattern offers a unique electronic and steric landscape for exploration.
This guide provides a comprehensive, experience-driven framework for the in-silico evaluation and comparison of derivatives built upon this scaffold. We will move beyond a simple listing of methods to explain the causality behind procedural choices, ensuring a robust and self-validating workflow. Our objective is to compare a set of hypothetical derivatives (see Table 1) against a well-defined biological target, the Epidermal Growth Factor Receptor (EGFR) kinase, a validated target in oncology.
| Derivative ID | Structure | Rationale for Inclusion |
| CDM-001 | This compound | The parent scaffold, our baseline for comparison. |
| CDM-002 | 2-((2-Chloro-4,5-difluorobenzyl)oxy)acetamide | An ether-amide derivative, exploring H-bond donor/acceptor potential. |
| CDM-003 | (2-Chloro-4,5-difluorobenzyl) acetate | An ester derivative, introducing a potential hydrolysis site and different polarity. |
| CDM-004 | 1-(2-Chloro-4,5-difluorophenyl)-N-methylmethanamine | A secondary amine derivative, introducing a basic center to alter solubility and interactions. |
Table 1: Hypothetical this compound derivatives for comparative in-silico analysis.
Part 1: Structure-Based Design – Molecular Docking
Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to design and predict the binding of small molecules.[10] Molecular docking is a cornerstone of SBDD, predicting the preferred orientation (pose) and binding affinity of a ligand within a receptor's active site.[11][12]
Causality in Protocol Design
Our choice of EGFR kinase (PDB ID: 2GS2) as the target is strategic; it is a well-characterized protein with numerous co-crystallized ligand structures available, which is critical for validating the docking protocol itself. A robust docking study is not merely about generating scores; it is a self-validating process. The first step must always be to re-dock the native co-crystallized ligand. Achieving a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose provides confidence that the docking parameters can accurately reproduce a known binding mode.[13]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of EGFR kinase (PDB ID: 2GS2) from the Protein Data Bank.
-
Remove water molecules and any co-solvents. The native ligand (an inhibitor) should be retained for the re-docking validation step.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT). This step is crucial for accurately calculating electrostatic interactions.
-
Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
Draw the 3D structures of derivatives CDM-001 through CDM-004 using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization for each ligand using a force field like MMFF94. This ensures a low-energy, sterically favorable starting conformation.
-
Assign Gasteiger charges and define the rotatable bonds using ADT. This allows the docking algorithm to explore conformational flexibility.
-
Save each prepared ligand in .pdbqt format.
-
-
Docking Validation & Grid Generation:
-
Define the docking search space (the "grid box") centered on the native ligand in 2GS2. The box should be large enough to encompass the entire binding site and allow for ligand rotation.
-
Perform a docking run with the extracted native ligand.
-
Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. Self-Validation Check: An RMSD < 2.0 Å confirms the protocol's validity.[13]
-
-
Production Docking & Analysis:
-
Using the validated grid and docking parameters, perform docking runs for CDM-001 to CDM-004.
-
Analyze the results, focusing on the predicted binding affinity (kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) within the active site. Visualization is performed using software like PyMOL or Discovery Studio.
-
References
- 1. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]
- 2. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2-Chloro-4,5-difluorophenyl)methanol: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2-Chloro-4,5-difluorophenyl)methanol (CAS No. 288154-93-8). As a halogenated aromatic alcohol, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Understanding the Hazards: A Proactive Approach to Safety
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, data from structurally analogous compounds, such as other chlorinated and fluorinated benzyl alcohols, provide critical safety insights. These compounds are consistently classified as irritants.
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]
Given these potential hazards, a cautious and well-planned approach to handling and disposal is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following minimum PPE must be worn:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and irritation. |
| Body Protection | A fully buttoned laboratory coat | Minimizes the risk of contamination to personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of potentially irritating vapors or dust. |
Segregation and Collection: The Foundation of Proper Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. This compound is a halogenated organic compound and must be disposed of accordingly.
Step-by-Step Collection Procedure:
-
Select the Appropriate Waste Container:
-
Use a designated, leak-proof container clearly labeled for "Halogenated Organic Waste."
-
Containers should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.
-
-
Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" and its CAS number: "288154-93-8."
-
As waste is added, maintain a log of the approximate quantities.
-
-
Waste Transfer:
-
Conduct all transfers of the chemical into the waste container within a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to avoid spills. Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for expansion.
-
-
Container Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The container should be stored in secondary containment to mitigate the impact of any potential leaks.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management: Preparedness is Key
In the event of a small spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For larger spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.
-
Clean-Up: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Dispose of Spill Debris: The absorbent material and any contaminated cleaning supplies must be disposed of as halogenated organic waste.
Final Disposal: Professional Handling is Non-Negotiable
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. The final disposal method for halogenated organic compounds is typically high-temperature incineration, which must be carried out by a licensed and certified hazardous waste disposal company.
Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste. Ensure you are familiar with and follow these internal protocols.
Empty Container Disposal
Empty containers that once held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.
-
Triple-Rinsing Procedure:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate from all three rinses must be collected and disposed of as halogenated organic waste.
-
-
Defacing Labels: After triple-rinsing and allowing the container to dry, completely deface or remove the original label.
-
Final Disposal of Rinsed Container: Follow your institution's guidelines for the disposal of clean, empty chemical containers.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations.
References
A Researcher's Guide to the Safe Handling of (2-Chloro-4,5-difluorophenyl)methanol
Navigating the complexities of novel chemical entities is the cornerstone of drug discovery and development. With new building blocks like (2-Chloro-4,5-difluorophenyl)methanol, a robust understanding of safe handling practices is not merely a procedural formality but a foundational element of scientific integrity and laboratory safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is approached with the highest degree of safety and precision.
While a specific Safety Data Sheet (SDS) for this compound (CAS 288154-93-8) is not widely available, a conservative safety approach is warranted based on its chemical structure. For the purpose of this guide, we will extrapolate hazard information from the closely related analogue, 2-Chloro-3,6-difluorobenzyl alcohol. The SDS for this compound indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, all handling procedures must be designed to mitigate these potential hazards.
Hazard Assessment and Risk Mitigation
The primary risks associated with handling this compound, based on its analogue, are dermal, ocular, and respiratory irritation. The compound is a solid, which means the primary exposure risk during handling (e.g., weighing, transferring) is the generation of airborne dust or particulates.
| Hazard Category | Potential Risk | Mitigation Strategy |
| Skin Irritation | Causes skin irritation upon contact. | Use of appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | Causes serious eye irritation and potential damage upon contact. | Use of chemical splash goggles and/or a face shield. |
| Respiratory Irritation | May cause respiratory irritation if dust is inhaled. | Handle only in a well-ventilated area, preferably a chemical fume hood. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing or dust generation, such as transferring large quantities or preparing solutions, a face shield should be worn in addition to goggles[2]. Standard safety glasses do not provide adequate protection against chemical splashes[2].
-
Hand Protection: Given the compound is a halogenated aromatic alcohol, appropriate chemical-resistant gloves are critical.
-
Material Selection: Nitrile gloves are a suitable choice for incidental contact due to their resistance to a range of chemicals and their tendency to tear visibly when punctured[3]. For tasks involving extended contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered, although these may reduce dexterity[4]. Always consult a glove manufacturer's chemical resistance guide for specific compatibility[5].
-
Glove Protocol: Never reuse disposable gloves. If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.
-
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact. For tasks with a significant risk of contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat[6]. Ensure clothing provides maximum skin coverage; closed-toe shoes are mandatory[7].
-
Respiratory Protection: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood to control airborne exposure. If a fume hood is not available or if engineering controls are insufficient, respiratory protection may be necessary. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) would be appropriate for dusts[7][8].
Operational Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling and Disposal Protocols
Adherence to a systematic protocol is essential for minimizing risk and ensuring reproducible results.
Part 1: Preparation and Handling
-
Pre-Handling Check: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm that an eyewash station and safety shower are accessible and unobstructed.
-
Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, and gloves. If a face shield or apron is required, don them after the goggles.
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within the fume hood.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the material from a height.
-
If weighing, use a weigh boat or paper on an analytical balance located inside the fume hood or in a draft shield.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly while stirring to prevent splashing.
-
Ensure the vessel is appropriately sized to contain the solvent and prevent splashes during mixing.
-
Part 2: Spill and Exposure Procedures
-
Minor Spill (Solid):
-
If a small amount of solid is spilled inside the fume hood, carefully sweep it up with a brush and dustpan. Avoid generating dust.
-
Place the collected material into a sealed container labeled as "Hazardous Waste"[9].
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
-
Skin Exposure:
-
Immediately remove contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes[1]. Seek medical attention if irritation persists.
-
-
Eye Exposure:
-
Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[1].
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
-
Part 3: Waste Disposal
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container[9][10]. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity[10].
-
Container Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag, listing all chemical constituents and their approximate percentages[9]. Keep the container closed when not in use.
-
Disposal Request: When the container is three-quarters full, submit a request for collection through your institution's Environmental Health and Safety (EHRS) office[9]. Do not overfill waste containers.
-
Empty Chemical Containers: The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinseate must be collected and disposed of as halogenated hazardous waste[10]. After rinsing, deface the label and dispose of the container according to institutional guidelines.
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you build a self-validating system of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sc.edu [sc.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
